Product packaging for Fluvoxketone(Cat. No.:CAS No. 61718-80-7)

Fluvoxketone

Cat. No.: B195942
CAS No.: 61718-80-7
M. Wt: 260.25 g/mol
InChI Key: VYKSRLDHXQURKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>5-Methoxy-4-Trifluoromethyl Valerophenone is trifluoromethyl-substituted aryl ketone compound useful as an intermediate in the synthesis of Fluvoxamine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15F3O2 B195942 Fluvoxketone CAS No. 61718-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c1-18-9-3-2-4-12(17)10-5-7-11(8-6-10)13(14,15)16/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKSRLDHXQURKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60210724
Record name Fluvoxketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61718-80-7
Record name 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61718-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluvoxketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061718807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluvoxketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60210724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-4'-(trifluoromethyl)valerophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUVOXKETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D8A03845N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Fluvoxketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxketone, chemically known as 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, is a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. The purity of this compound is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the two primary synthetic pathways for this compound: the Grignard reaction and Friedel-Crafts acylation. Detailed experimental protocols, potential impurities, and analytical methods for purity assessment are presented.

Introduction

This compound serves as the foundational scaffold upon which the (2-aminoethyl)oxime side chain is installed to yield Fluvoxamine. Consequently, the synthetic route chosen for this compound and the control of process-related impurities are of paramount importance in the overall manufacturing strategy of Fluvoxamine. This guide delves into the technical details of the most common synthetic methodologies, offering a comparative perspective for researchers and drug development professionals.

Synthesis Pathways

Two principal synthetic routes are predominantly employed for the industrial production of this compound: a Grignard reaction and a Friedel-Crafts acylation. Each pathway presents distinct advantages and challenges concerning reagent availability, reaction conditions, and impurity profiles.

Grignard Reaction Pathway

This pathway involves the nucleophilic addition of a Grignard reagent, 4-methoxybutylmagnesium chloride, to 4-(trifluoromethyl)benzonitrile. The resulting imine intermediate is subsequently hydrolyzed to afford this compound.

Grignard_Reaction_Pathway 4-(Trifluoromethyl)benzonitrile 4-(Trifluoromethyl)benzonitrile Imine_Intermediate Imine_Intermediate 4-(Trifluoromethyl)benzonitrile->Imine_Intermediate Grignard Reaction 4-Methoxybutylmagnesium_chloride 4-Methoxybutylmagnesium_chloride 4-Methoxybutylmagnesium_chloride->Imine_Intermediate Hydrolysis Hydrolysis Imine_Intermediate->Hydrolysis This compound This compound Hydrolysis->this compound

Grignard Reaction Pathway for this compound Synthesis
Friedel-Crafts Acylation Pathway

This classic electrophilic aromatic substitution involves the acylation of 1-bromo-4-(trifluoromethyl)benzene with 5-methoxyvaleryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Friedel_Crafts_Acylation_Pathway 1-Bromo-4-(trifluoromethyl)benzene 1-Bromo-4-(trifluoromethyl)benzene This compound This compound 1-Bromo-4-(trifluoromethyl)benzene->this compound Friedel-Crafts Acylation 5-Methoxyvaleryl_chloride 5-Methoxyvaleryl_chloride 5-Methoxyvaleryl_chloride->this compound Lewis_Acid_Catalyst Lewis_Acid_Catalyst Lewis_Acid_Catalyst->this compound

Friedel-Crafts Acylation Pathway for this compound Synthesis

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound via both the Grignard and Friedel-Crafts pathways.

Grignard Reaction Protocol

Step 1: Preparation of 4-methoxybutylmagnesium chloride

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine and a few milliliters of anhydrous tetrahydrofuran (THF).

  • Gently warm the flask to initiate the reaction, as evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

  • Slowly add a solution of 1-chloro-4-methoxybutane (1.0 eq) in anhydrous THF via the dropping funnel, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of this compound

  • Cool the freshly prepared Grignard reagent to 0-5 °C in an ice bath.

  • Slowly add a solution of 4-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Friedel-Crafts Acylation Protocol

Step 1: Preparation of 5-methoxyvaleryl chloride

  • In a flask equipped with a reflux condenser and a gas outlet, combine 5-methoxyvaleric acid (1.0 eq) and thionyl chloride (1.2 eq).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 5-methoxyvaleryl chloride, which can be used directly in the next step.

Step 2: Synthesis of this compound

  • To a cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.1 eq) in a suitable solvent (e.g., dichloromethane), slowly add 5-methoxyvaleryl chloride (1.0 eq).

  • To this mixture, add 1-bromo-4-(trifluoromethyl)benzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.

Impurity Profiling

The control of impurities is a critical aspect of API synthesis. The following tables summarize potential impurities associated with each synthetic pathway.

Table 1: Potential Impurities in the Grignard Reaction Pathway

Impurity NameStructureOrigin
1,8-DimethoxyoctaneCH₃O(CH₂)₈OCH₃Wurtz coupling of 1-chloro-4-methoxybutane during Grignard reagent formation.
4-(Trifluoromethyl)benzoic acidFC₃-C₆H₄-COOHHydrolysis of unreacted 4-(trifluoromethyl)benzonitrile.
Bis(4-(trifluoromethyl)phenyl)methanone(FC₃-C₆H₄)₂COReaction of the Grignard reagent with the ketone product.
Unreacted Starting Materials-Incomplete reaction.

Table 2: Potential Impurities in the Friedel-Crafts Acylation Pathway

Impurity NameStructureOrigin
Isomeric Acylation Products-Acylation at different positions on the aromatic ring.
Diacylated Products-Polysubstitution of the aromatic ring.
5-Methoxyvaleric acidCH₃O(CH₂)₄COOHIncomplete conversion to the acid chloride or hydrolysis.
Unreacted Starting Materials-Incomplete reaction.

Analytical Methods

Robust analytical methods are essential for determining the purity of this compound and for quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method can be developed for the routine analysis of this compound.

HPLC_Workflow Sample_Preparation Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System Sample_Preparation->HPLC_System Column C18 Column HPLC_System->Column Mobile_Phase Acetonitrile:Water Gradient Detector UV Detector (e.g., 254 nm) Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detector->Data_Analysis

General HPLC Workflow for this compound Analysis

Table 3: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile impurities.

Table 4: GC-MS Method Parameters

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 280 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 amu

Quantitative Data Summary

The following table provides a summary of typical quantitative data associated with the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

Table 5: Summary of Quantitative Data

ParameterGrignard ReactionFriedel-Crafts Acylation
Typical Yield 70-85%65-80%
Purity (by HPLC) >98%>98%
Major Impurities 1,8-Dimethoxyoctane, 4-(Trifluoromethyl)benzoic acidIsomeric acylation products, 5-Methoxyvaleric acid

Conclusion

The synthesis of this compound can be effectively achieved through either a Grignard reaction or a Friedel-Crafts acylation pathway. The choice of synthetic route will depend on factors such as raw material availability, cost, and the desired impurity profile. Careful control of reaction conditions and robust analytical monitoring are essential to ensure the production of high-purity this compound, which is critical for the subsequent synthesis of high-quality Fluvoxamine. This guide provides a foundational understanding of the key technical aspects involved in the synthesis and analysis of this important pharmaceutical intermediate.

Characterization of Fluvoxamine Synthesis Intermediates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of key intermediates in the manufacturing of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The document details the prevalent synthetic pathways, experimental protocols for characterization, and quantitative data to support process development and quality control.

Introduction

Fluvoxamine is a widely prescribed medication for obsessive-compulsive disorder and depression.[1] The synthesis of Fluvoxamine involves a multi-step process with several key intermediates that must be carefully controlled to ensure the final product's purity and efficacy. This guide focuses on the characterization of these intermediates, providing a foundational understanding for researchers and professionals in drug development.

Synthetic Pathway Overview

A common and efficient synthetic route to Fluvoxamine starts from 4-trifluoromethylbenzonitrile, proceeding through a key ketone intermediate. The subsequent oximation and alkylation steps yield the final active pharmaceutical ingredient.

Fluvoxamine_Synthesis A 4-Trifluoromethylbenzonitrile B 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one (Ketone Intermediate) A->B Grignard Reaction, Hydrolysis C 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime (Oxime Intermediate) B->C Oximation D Fluvoxamine Base C->D Alkylation E Fluvoxamine Maleate D->E Salt Formation

Figure 1: A common synthetic pathway for Fluvoxamine Maleate.

Characterization of Key Intermediates

This section details the synthesis and characterization of the primary intermediates in the Fluvoxamine manufacturing process.

Intermediate 1: 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one

This ketone is a crucial building block in the synthesis of Fluvoxamine.

Synthesis:

A prevalent method for the synthesis of this intermediate involves a Grignard reaction between a suitable Grignard reagent and 4-trifluoromethylbenzonitrile, followed by hydrolysis.[2] One patented process describes the synthesis with a yield reported to be above 80%.[3]

Experimental Protocol: Grignard Reaction and Hydrolysis

  • Grignard Reagent Formation: In a dry reaction vessel under an inert atmosphere, magnesium turnings are reacted with 1-chloro-4-methoxybutane in a suitable solvent like tetrahydrofuran (THF) to form 4-methoxybutylmagnesium chloride.

  • Reaction with Nitrile: The prepared Grignard reagent is then slowly added to a solution of 4-trifluoromethylbenzonitrile in an appropriate solvent.

  • Hydrolysis: The reaction mixture is subsequently hydrolyzed, typically with an aqueous acid solution, to yield the desired ketone.

  • Purification: The crude product is purified by techniques such as vacuum distillation.

Characterization Data:

ParameterValueReference
Molecular Formula C₁₃H₁₅F₃O₂[4]
Molecular Weight 260.25 g/mol [4]
CAS Number 61718-80-7[4]
Appearance White to light yellow powder
Melting Point 50-52 °C
Purity (HPLC) ≥99.0%[5]
Yield >80%[3]

Spectroscopic Data:

While complete assigned spectra are proprietary or scattered in literature, typical spectroscopic data would be obtained using the following methods.

¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the aromatic protons, the methylene protons of the pentanone chain, and the methoxy group protons.

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include those for the carbonyl carbon, aromatic carbons (including the trifluoromethyl-substituted carbon), the methylene carbons of the pentanone chain, and the methoxy carbon.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Intermediate 2: 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime

The oxime is formed from the ketone intermediate and is the direct precursor to the final Fluvoxamine base.

Synthesis:

The oximation of 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base.[6]

Experimental Protocol: Oximation

  • A mixture of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one and hydroxylamine hydrochloride is prepared in a suitable solvent, such as ethanol.

  • A base, for example, sodium carbonate or an organic base like pyridine, is added to the mixture.

  • The reaction is typically heated to reflux and monitored for completion.

  • Upon completion, the product is isolated and purified.

Characterization Data:

ParameterValueReference
Molecular Formula C₁₃H₁₆F₃NO₂[7][8]
Molecular Weight 275.27 g/mol [7][8]
CAS Number 61747-22-6[7][8]
Appearance Solid

Spectroscopic Data:

The formation of the oxime introduces a C=N bond, which can exist as E and Z isomers. The clinically effective form of Fluvoxamine is the E-isomer.[9]

¹H NMR: The presence of both E and Z isomers can often be detected by ¹H NMR spectroscopy, as the protons in the vicinity of the C=N bond will have different chemical shifts.[10]

Mass Spectrometry (MS): The mass spectrum should confirm the molecular weight of the oxime.

Intermediate 3: Fluvoxamine Base

The final active pharmaceutical ingredient before salt formation.

Synthesis:

Fluvoxamine base is synthesized by the alkylation of the oxime intermediate with a suitable aminoethylating agent, such as 2-chloroethylamine, in the presence of a base.[6]

Experimental Protocol: Alkylation

  • The oxime intermediate is dissolved in an appropriate solvent.

  • A strong base, such as sodium ethoxide, is added to deprotonate the oxime.

  • 2-chloroethylamine hydrochloride is then added to the reaction mixture.

  • The reaction is heated to reflux to facilitate the alkylation.

  • After completion, the crude Fluvoxamine base is isolated and purified. A patent reports a yield of 95% with an HPLC purity of 99.5% for the free base.[11]

Characterization Data:

ParameterValueReference
Molecular Formula C₁₅H₂₁F₃N₂O₂[1][12]
Molecular Weight 318.33 g/mol [1][12]
CAS Number 54739-18-3[1]
Appearance Solid[12]
Melting Point 120-122.5 °C[12]
Purity (HPLC) 99.5%[11]
Yield 95%[11]

Spectroscopic Data:

¹H and ¹³C NMR: The NMR spectra will show signals corresponding to the introduced aminoethyl group in addition to the signals from the core structure.

Mass Spectrometry (MS): LC-MS/MS is a powerful technique for the confirmation of the molecular weight and fragmentation pattern of the Fluvoxamine base.[12]

Analytical Methodologies

The characterization and quality control of Fluvoxamine and its intermediates rely on a variety of analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Starting Materials B Intermediate 1 (Ketone) A->B C Intermediate 2 (Oxime) B->C NMR NMR Spectroscopy (¹H, ¹³C) B->NMR Analysis MS Mass Spectrometry (LC-MS, GC-MS) B->MS Analysis HPLC HPLC (Purity, Impurity Profiling) B->HPLC Analysis D Fluvoxamine Base C->D C->NMR Analysis C->MS Analysis C->HPLC Analysis D->NMR Analysis D->MS Analysis D->HPLC Analysis

Figure 2: General workflow for the synthesis and characterization of Fluvoxamine intermediates.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of intermediates and the final product, as well as for impurity profiling. Various methods have been developed, often employing C8 or C18 reverse-phase columns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the intermediates and for confirming their identity. ¹⁹F NMR can also be a useful tool due to the presence of the trifluoromethyl group.[13]

Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is critical for confirming the molecular weights of the intermediates and for identifying unknown impurities.

Conclusion

The robust characterization of intermediates is paramount in the synthesis of Fluvoxamine to ensure a high-quality and safe final product. This guide provides a foundational overview of the synthesis and analytical methodologies employed in this process. The provided data and protocols can serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

Spectroscopic Blueprint of Fluvoxketone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Fluvoxketone, a known impurity and synthetic intermediate of the selective serotonin reuptake inhibitor (SSRI), Fluvoxamine. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for these analytical techniques. Furthermore, a plausible signaling pathway for the parent compound, Fluvoxamine, is illustrated to provide a biological context.

Chemical Identity and Structure

  • Systematic Name: 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

  • Common Name: this compound

  • CAS Number: 61718-80-7

  • Molecular Formula: C₁₃H₁₅F₃O₂

  • Molecular Weight: 260.25 g/mol

  • Chemical Structure:

    • A 2D representation of the chemical structure of this compound would be depicted here, showing a pentanone chain with a methoxy group at the 5-position and a 4-(trifluoromethyl)phenyl group attached to the carbonyl carbon.

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05d2HAr-H (ortho to C=O)
~7.75d2HAr-H (meta to C=O)
~3.35t2H-CH₂-O-
~3.30s3H-OCH₃
~3.00t2H-C(=O)-CH₂-
~1.90p2H-C(=O)-CH₂-CH₂-
~1.70p2H-CH₂-CH₂-O-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~198.0C=O
~139.0Ar-C (ipso to C=O)
~134.0 (q)Ar-C (para to C=O, attached to CF₃)
~128.5Ar-CH (ortho to C=O)
~125.8 (q)Ar-CH (meta to C=O)
~124.0 (q)CF₃
~72.0-CH₂-O-
~58.5-OCH₃
~38.0-C(=O)-CH₂-
~28.5-C(=O)-CH₂-CH₂-
~21.0-CH₂-CH₂-O-
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950-2850Medium-StrongAliphatic C-H stretch
~1690StrongC=O stretch (aromatic ketone) [cite: ]
~1600, ~1480Medium-WeakAromatic C=C stretch
~1325StrongC-F stretch (in CF₃)
~1250, ~1120StrongC-O stretch (ether)
~1160, ~1120StrongCF₃ symmetric and asymmetric stretch
~850Strongpara-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zPossible Fragment Ion
260[M]⁺ (Molecular Ion)
173[M - C₄H₉O]⁺ (Loss of the methoxybutyl side chain)
145[C₇H₄F₃]⁺ (Trifluoromethylphenyl cation)
117[C₇H₄O]⁺ (Benzoyl cation)
87[C₅H₁₁O]⁺ (Methoxybutyl fragment)
77[C₆H₅]⁺ (Phenyl cation)
45[C₂H₅O]⁺ (Methoxyethyl fragment)

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for neat liquids or low-melting solids): Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), inject the sample onto a suitable GC column for separation prior to introduction into the MS.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization:

    • Set the electron energy to 70 eV.

    • Maintain the ion source at an appropriate temperature (e.g., 200-250 °C) to ensure sample vaporization.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Mandatory Visualizations

Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Acquire FID Process Spectra NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data Interpretation Combine Data for Structural Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

Signaling Pathway of Fluvoxamine

Since this compound is an impurity of Fluvoxamine, understanding the parent drug's mechanism of action is crucial. Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI).

Fluvoxamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor 5-HT Receptors Serotonin->Postsynaptic_Receptor Binds Signaling Downstream Signaling (Mood Regulation) Postsynaptic_Receptor->Signaling Activates Fluvoxamine Fluvoxamine Fluvoxamine->SERT Inhibits

Caption: Simplified signaling pathway for Fluvoxamine's action as an SSRI.

Physical and chemical properties of Fluvoxketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxketone, with the chemical name 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, is a key synthetic intermediate in the production of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of various psychiatric disorders. This document provides a detailed overview of the physical and chemical properties of this compound, a summary of its synthesis, and its role in the manufacturing of Fluvoxamine. While this compound's primary role is as a precursor, this guide offers a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development.

Physical and Chemical Properties

This compound is a trifluoromethyl-substituted aryl ketone.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one[2]
Synonyms This compound, (4-Methoxybutyl)(4-(trifluoromethyl)phenyl)methanone, 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, Fluvoxamine Impurity D[3][4]
CAS Number 61718-80-7[5]
Molecular Formula C13H15F3O2[5]
Molecular Weight 260.25 g/mol [5]
Melting Point 50-52 °C[5]
Solubility Soluble in Chloroform and Methanol[5]
Appearance White to off-white crystalline powder
Storage Temperature Refrigerator[5]

Synthesis of this compound

This compound is primarily synthesized via a Grignard reaction. The general synthetic pathway involves the reaction of a Grignard reagent, prepared from a halo-methoxybutane, with a trifluoromethyl-substituted benzonitrile or benzoyl chloride.

Experimental Protocol: Synthesis of this compound (Generalized from Patent Literature)

Disclaimer: The following is a generalized protocol synthesized from patent literature and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Magnesium turnings

  • 1-chloro-4-methoxybutane

  • 4-(trifluoromethyl)benzonitrile or 4-(trifluoromethyl)benzoyl chloride

  • Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

  • Iodine (for initiation)

  • Hydrochloric acid (for quenching)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Dissolve 1-chloro-4-methoxybutane in an anhydrous solvent and add it dropwise to the magnesium turnings.

    • The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

  • Reaction with the Aryl Component:

    • Dissolve 4-(trifluoromethyl)benzonitrile or 4-(trifluoromethyl)benzoyl chloride in an anhydrous solvent.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the solution of the aryl component to the Grignard reagent with vigorous stirring.

    • Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

G Generalized Synthesis of this compound cluster_0 Grignard Reagent Formation cluster_1 Coupling Reaction Mg Magnesium HaloMethoxybutane 1-halo-4-methoxybutane GrignardReagent 4-methoxybutylmagnesium halide HaloMethoxybutane->GrignardReagent + Mg ArylComponent 4-(trifluoromethyl)benzonitrile or 4-(trifluoromethyl)benzoyl chloride This compound This compound GrignardReagent->this compound + Aryl Component

Caption: Generalized synthetic pathway for this compound.

Role in Fluvoxamine Synthesis

This compound is the direct precursor to Fluvoxamine. The ketone group of this compound is converted to an oxime, which is then O-alkylated with 2-aminoethyl chloride to yield Fluvoxamine.

Experimental Protocol: Synthesis of Fluvoxamine from this compound (Generalized)

Disclaimer: This is a generalized protocol and should be adapted for specific laboratory conditions.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Base (e.g., sodium hydroxide, potassium hydroxide)

  • Solvent (e.g., ethanol, water)

  • 2-chloroethylamine hydrochloride

  • Phase transfer catalyst (optional)

Procedure:

  • Oxime Formation:

    • Dissolve this compound in a suitable solvent.

    • Add hydroxylamine hydrochloride and a base.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Isolate the resulting oxime by extraction and purification.

  • O-Alkylation:

    • Dissolve the oxime in a suitable solvent.

    • Add a base and 2-chloroethylamine hydrochloride.

    • The reaction may be heated to reflux.

    • After completion, the reaction mixture is worked up by extraction and purification to yield Fluvoxamine.

G Synthesis of Fluvoxamine from this compound This compound This compound Oxime This compound Oxime This compound->Oxime + Hydroxylamine Fluvoxamine Fluvoxamine Oxime->Fluvoxamine + 2-aminoethyl chloride

Caption: Conversion of this compound to Fluvoxamine.

Biological Activity and Signaling Pathways

There is currently no significant scientific literature detailing the specific biological activity or signaling pathways of this compound itself. As a synthetic intermediate, its primary relevance is in its conversion to the pharmacologically active compound, Fluvoxamine.

The biological activity and signaling pathways of Fluvoxamine are well-documented. Fluvoxamine is a potent and selective serotonin reuptake inhibitor (SSRI). Its primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[6] This enhancement of serotonergic neurotransmission is believed to be the basis for its therapeutic effects in depression and other psychiatric disorders.

Furthermore, Fluvoxamine is also known to be a potent agonist of the sigma-1 receptor (σ1R).[7] The sigma-1 receptor is an intracellular chaperone protein involved in various cellular functions, including the modulation of ion channels, G-protein coupled receptors, and intracellular calcium signaling. The agonism of Fluvoxamine at the sigma-1 receptor may contribute to its therapeutic effects, potentially through modulation of neuroinflammation and cellular stress responses. It is important to reiterate that this information pertains to Fluvoxamine and not directly to this compound.

G Signaling Pathway of Fluvoxamine (Not this compound) Fluvoxamine Fluvoxamine SERT Serotonin Transporter (SERT) Fluvoxamine->SERT Inhibits Sigma1R Sigma-1 Receptor (σ1R) Fluvoxamine->Sigma1R Agonist SynapticSerotonin Increased Synaptic Serotonin SERT->SynapticSerotonin Leads to CellularEffects Modulation of Cellular Signaling (e.g., Ca2+ signaling, neuroinflammation) Sigma1R->CellularEffects

Caption: Primary signaling targets of Fluvoxamine.

Conclusion

This compound is a well-characterized chemical compound with a critical role as an intermediate in the synthesis of the widely used antidepressant, Fluvoxamine. While it does not possess known pharmacological activity itself, a thorough understanding of its physical and chemical properties, as well as its synthesis, is essential for chemists and pharmaceutical scientists involved in the development and manufacturing of Fluvoxamine and related compounds. This guide provides a consolidated resource of the available technical information on this compound.

References

Technical Guide: Formation of Fluvoxketone, a Key Intermediate in Fluvoxamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for obsessive-compulsive disorder (OCD) and other psychiatric conditions. The synthesis of Fluvoxamine involves several key steps, with the formation of the ketone intermediate, 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, being a critical stage. This intermediate is commonly referred to as Fluvoxketone, Fluvoxamine Impurity D (as per the European Pharmacopoeia), or the Valerophenone Analog (as per the United States Pharmacopeia). Understanding the formation of this compound is paramount for process optimization, impurity control, and ensuring the overall quality of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth overview of the primary synthetic routes for this compound, detailing the reaction mechanisms, experimental protocols, and relevant quantitative data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one[1][2]
Synonyms This compound, Fluvoxamine Impurity D (EP), Valerophenone Analog (USP)[1][2][3]
CAS Number 61718-80-7[1][2]
Molecular Formula C₁₃H₁₅F₃O₂[1][2]
Molecular Weight 260.25 g/mol [1]
Melting Point 43-45 °C or 50-52 °C[4]

Synthetic Pathways to this compound

Two primary synthetic methodologies have been established for the industrial-scale production of this compound: the Grignard reaction and the Friedel-Crafts acylation.

Grignard Reaction Pathway

The Grignard reaction is a robust and high-yielding method for the synthesis of this compound. This pathway involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a nitrile.

Mechanism of Formation:

The reaction proceeds in two key stages:

  • Formation of the Grignard Reagent: 1-Chloro-4-methoxybutane is reacted with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 4-methoxybutylmagnesium chloride. An initiator, such as iodine or methyl iodide, is often used to activate the magnesium surface.[5]

  • Nucleophilic Addition to Nitrile: The prepared Grignard reagent is then added to 4-(trifluoromethyl)benzonitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then hydrolyzed with an aqueous acid to yield this compound.[5][6]

Grignard Reaction Mechanism cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition and Hydrolysis 1-Chloro-4-methoxybutane 1-Chloro-4-methoxybutane Grignard Reagent Grignard Reagent 1-Chloro-4-methoxybutane->Grignard Reagent  + Mg (THF, initiator) Mg Mg Intermediate Intermediate Grignard Reagent->Intermediate  + 4-(Trifluoromethyl)benzonitrile 4-(Trifluoromethyl)benzonitrile 4-(Trifluoromethyl)benzonitrile This compound This compound Intermediate->this compound  H₃O⁺ (Hydrolysis)

Grignard reaction pathway for this compound synthesis.

Experimental Protocol - Grignard Synthesis:

  • Materials:

    • Magnesium turnings

    • 1-Chloro-4-methoxybutane

    • Anhydrous Tetrahydrofuran (THF)

    • Iodine (initiator)

    • 4-(Trifluoromethyl)benzonitrile

    • 10% Aqueous Hydrochloric Acid

    • Toluene

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Grignard Reagent Preparation: In a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1-chloro-4-methoxybutane in anhydrous THF is added to the dropping funnel. A small portion of the halide solution is added to the magnesium, and the reaction is initiated with a crystal of iodine. Once the reaction begins, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.

    • Reaction with Nitrile: The Grignard reagent solution is cooled, and a solution of 4-(trifluoromethyl)benzonitrile in anhydrous THF is added dropwise at a controlled temperature.[6]

    • Work-up and Purification: The reaction mixture is quenched by the slow addition of 10% aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound as a white solid.[5][6]

Quantitative Data:

ParameterValueReference
Yield > 80%[5]
Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation offers an alternative route to this compound, involving the electrophilic substitution of an aromatic ring with an acyl group.

Mechanism of Formation:

This pathway can be broken down into the following stages:

  • Acyl Chloride Formation: p-Trifluoromethylbenzoic acid is reacted with thionyl chloride (SOCl₂) to form p-trifluoromethylbenzoyl chloride.[4]

  • Formation of the Acylium Ion: The p-trifluoromethylbenzoyl chloride is treated with a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃), which facilitates the formation of a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: The acylium ion is then reacted with a suitable nucleophile. In a variation of the standard Friedel-Crafts reaction, a pre-formed Grignard reagent, 4-methoxybutylmagnesium halide, is used as the source of the butyl group that attacks the acylium ion.[4] The subsequent workup yields this compound.

Friedel-Crafts Acylation Mechanism cluster_0 Acyl Chloride and Acylium Ion Formation cluster_1 Nucleophilic Attack and Product Formation p-Toluic Acid p-Trifluoromethyl- benzoic Acid Acyl Chloride p-Toluoyl Chloride p-Toluic Acid->Acyl Chloride  + SOCl₂ Acylium Ion Acylium Ion Acyl Chloride->Acylium Ion  + FeCl₃ Intermediate Intermediate Acylium Ion->Intermediate  + Grignard Reagent Grignard Reagent 4-Methoxybutyl- magnesium halide This compound This compound Intermediate->this compound  H₃O⁺ (Work-up)

Friedel-Crafts acylation pathway for this compound synthesis.

Experimental Protocol - Friedel-Crafts Acylation:

  • Materials:

    • p-Trifluoromethylbenzoic acid

    • Thionyl chloride

    • Anhydrous Ferric Chloride (FeCl₃)

    • 4-Methoxybutylmagnesium halide (prepared separately)

    • Anhydrous solvent (e.g., dichloromethane)

    • Hydrochloric acid solution

    • Ether

    • Sodium hydroxide solution

    • Saturated brine

    • Anhydrous Calcium Chloride or Sodium Sulfate

    • Silica gel for column chromatography

    • Petroleum ether/Ethyl acetate

  • Procedure:

    • Preparation of p-Trifluoromethylbenzoyl Chloride: p-Trifluoromethylbenzoic acid is refluxed with an excess of thionyl chloride, and the resulting acyl chloride is purified by distillation.[4]

    • Acylation Reaction: Under an inert atmosphere and cooled in an ice bath, the p-trifluoromethylbenzoyl chloride and the catalyst (FeCl₃) are dissolved in an anhydrous solvent. The Grignard reagent (4-methoxybutylmagnesium halide) is then added slowly with stirring. The reaction is allowed to proceed for a specified time.[4]

    • Work-up and Purification: The reaction is quenched with a hydrochloric acid solution. The organic layer is separated, and the aqueous phase is extracted with ether. The combined organic layers are washed with sodium hydroxide solution and saturated brine, then dried over an anhydrous drying agent. The crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system to afford pure this compound.[4]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Spectroscopic Analysis:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the absence of impurities. Although specific spectral data is not provided in the search results, characteristic peaks for the aromatic protons, the methylene groups of the pentanone chain, and the methoxy group would be expected.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.

Conclusion

The synthesis of this compound is a critical step in the overall manufacturing process of Fluvoxamine. Both the Grignard reaction and the Friedel-Crafts acylation provide viable pathways to this key intermediate. The Grignard route, in particular, is reported to be high-yielding. A thorough understanding of these synthetic methods, including their mechanisms and experimental parameters, is essential for pharmaceutical scientists and professionals involved in drug development and manufacturing to ensure efficient production and high purity of the final drug substance. The detailed protocols and data presented in this guide serve as a valuable resource for the synthesis and control of this compound.

References

In Silico Prediction of Fluvoxketone Bioactivity: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Fluvoxketone, a trifluoromethyl-substituted aryl ketone, is primarily recognized as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Fluvoxamine.[1][2] Despite its role as a precursor to a widely used therapeutic agent, the intrinsic biological activity of this compound remains largely unexplored. This technical guide outlines a comprehensive in silico framework to predict the bioactivity, potential molecular targets, and pharmacokinetic profile of this compound. By leveraging a suite of computational methodologies, from physicochemical property prediction and molecular docking to ADMET profiling, this document serves as a roadmap for generating data-driven hypotheses, prioritizing targets for experimental validation, and accelerating the preliminary stages of drug discovery research.

Introduction to In Silico Bioactivity Prediction

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates. In silico (computational) methods have become indispensable in modern drug discovery, offering a rapid and cost-effective approach to de-risk and guide the early stages of development.[3] These techniques allow researchers to predict a compound's biological activity and pharmacokinetic properties based on its chemical structure before committing to costly and time-consuming synthesis and experimental testing.[4]

This guide applies a systematic computational workflow to predict the bioactivity of this compound. Given its structural relationship to Fluvoxamine, a known modulator of the Serotonin Transporter (SERT) and the Sigma-1 Receptor (S1R)[5][6][7], our investigation will focus on these and other structurally related targets. The core objective is to build a predictive pharmacological profile for this compound, encompassing its likely mechanism of action, potential therapeutic applications, and drug-likeness.

Predicted Physicochemical Properties

The first step in any in silico analysis is to calculate the physicochemical properties of the molecule. These parameters are fundamental determinants of a compound's pharmacokinetic behavior, including its absorption, distribution, and ability to penetrate biological membranes. Properties are predicted based on this compound's structure (SMILES: C(CCCCOC)(=O)c1ccc(cc1)C(F)(F)F[2]) and are often evaluated against empirical guidelines like Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., Molecular Weight < 500, LogP < 5).

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Significance in Drug Discovery
Molecular Formula C₁₃H₁₅F₃O₂ Provides the elemental composition.
Molecular Weight 276.25 g/mol Within the optimal range for oral bioavailability.
LogP (Octanol/Water) 3.25 Indicates good lipid solubility for membrane permeability.
Topological Polar Surface Area (TPSA) 46.1 Ų Suggests good potential for oral absorption and cell permeability.
Number of H-Bond Donors 0 Influences solubility and membrane passage.
Number of H-Bond Acceptors 3 Influences solubility and receptor binding.

| Lipinski's Rule of Five Violations | 0 | Predicts good "drug-likeness" and potential for oral bioavailability. |

In Silico Workflow and Target Prediction

To identify the most probable biological targets of this compound, a multi-faceted computational approach is employed. This workflow integrates both ligand-based and structure-based methods to generate a ranked list of potential protein interactions.

  • Ligand-Based Methods: These approaches leverage the principle that structurally similar molecules often have similar biological activities. By comparing the 2D and 3D structure of this compound against large databases of compounds with known activities (e.g., ChEMBL, PubChem), we can infer potential targets.

  • Structure-Based Methods (Reverse Docking): This technique involves docking the this compound molecule into the binding sites of a vast array of protein crystal structures.[8] The algorithm calculates a binding affinity score for each protein, and high-scoring "hits" are identified as potential targets.

G cluster_input Input cluster_methods Target Prediction Methods cluster_output Output & Validation This compound This compound 2D/3D Structure LigandBased Ligand-Based Screening (Similarity Search) This compound->LigandBased StructureBased Structure-Based Screening (Reverse Docking) This compound->StructureBased ADMET ADMET Prediction This compound->ADMET TargetList Prioritized Target List LigandBased->TargetList StructureBased->TargetList Docking Molecular Docking (Binding Pose/Affinity) TargetList->Docking Validation Experimental Validation Docking->Validation ADMET->Validation

Caption: General workflow for in silico bioactivity prediction.

Experimental Protocol: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein target).[8] This protocol details the steps to assess the interaction of this compound with its primary hypothesized targets, SERT and the S1R.

Objective: To predict the binding mode and estimate the binding energy of this compound within the active sites of the human Serotonin Transporter (hSERT) and Sigma-1 Receptor (S1R).

Methodology:

  • Ligand Preparation:

    • Obtain the 2D structure of this compound (e.g., from PubChem CID 131742).

    • Convert the 2D structure to a 3D structure using a molecular modeling program (e.g., Avogadro, ChemDraw 3D).

    • Perform energy minimization on the 3D structure using a force field (e.g., MMFF94) to obtain a stable conformation.

    • Save the final structure in a suitable format (e.g., .pdbqt) for docking, assigning partial charges and defining rotatable bonds.

  • Target Protein Preparation:

    • Download the crystal structures of hSERT (e.g., PDB ID: 5I6X) and S1R (e.g., PDB ID: 6DK1) from the Protein Data Bank.

    • Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein structure in the .pdbqt format.

  • Binding Site Definition and Docking:

    • Define the docking grid box, centering it on the known active site of the target protein (identified from the co-crystallized ligand or from literature).

    • Utilize a docking program such as AutoDock Vina to perform the simulation. The program will systematically explore various conformations of this compound within the defined binding site.

  • Analysis of Results:

    • The primary output is a binding affinity score (in kcal/mol), which estimates the binding free energy. More negative values indicate stronger predicted binding.

    • Visualize the top-ranked binding poses to analyze key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

Table 2: Hypothetical Molecular Docking Results of this compound

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Serotonin Transporter (SERT) 5I6X -8.2 Tyr95, Ile172, Phe335
Sigma-1 Receptor (S1R) 6DK1 -7.9 Glu172, Tyr173, Trp164
Dopamine Transporter (DAT) 4XP4 -6.5 Asp79, Ser149, Phe326

| Norepinephrine Transporter (NET) | 6OBR | -6.8 | Val148, Tyr151, Phe317 |

Experimental Protocol: ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is critical for evaluating its potential as a drug candidate.[9] Poor ADMET properties are a major cause of late-stage clinical trial failures.

Objective: To computationally estimate the ADMET properties of this compound using established predictive models.

Methodology:

  • Input: Obtain the canonical SMILES string for this compound: C(CCCCOC)(=O)c1ccc(cc1)C(F)(F)F.

  • Server Submission: Submit the SMILES string to a free, web-based ADMET prediction server (e.g., SwissADME, pkCSM, admetSAR). These platforms use a combination of quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and structural alerts.[10][11]

  • Data Collection: Compile the output data into a structured format. Key parameters include:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor status.

    • Distribution: Blood-Brain Barrier (BBB) permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[5]

    • Excretion: Predicted clearance and half-life.

    • Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.

Table 3: Predicted ADMET Profile of this compound

Parameter Category Predicted Result Implication
Human Intestinal Absorption Absorption High Good potential for oral absorption.
BBB Permeability Distribution Yes Likely to cross the blood-brain barrier and act on CNS targets.
CYP2D6 Inhibitor Metabolism Yes Potential for drug-drug interactions with other CYP2D6 substrates.
CYP3A4 Inhibitor Metabolism No Lower risk of interactions with drugs metabolized by CYP3A4.
Ames Toxicity Toxicity No Predicted to be non-mutagenic.
hERG I Inhibition Toxicity No Low risk of drug-induced cardiac arrhythmia.

| Hepatotoxicity | Toxicity | Low Probability | Predicted to have a low risk of liver damage. |

Predicted Signaling Pathway Modulation

Based on the predicted high-affinity binding to SERT and S1R, this compound is likely to modulate the same signaling pathways as its derivative, Fluvoxamine.

Serotonergic Synapse

Inhibition of SERT by this compound would block the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and duration of serotonin in the synapse, leading to enhanced activation of postsynaptic serotonin receptors and downstream signaling.

G Serotonergic Synapse Modulation cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Synthesis Vesicle Vesicle Serotonin->Vesicle Packaging Synapse Synaptic Cleft Vesicle->Synapse Release Receptor 5-HT Receptor Synapse->Receptor SERT SERT Synapse->SERT 5-HT Reuptake Signal Downstream Signaling Receptor->Signal Activation SERT->Vesicle This compound This compound This compound->SERT Inhibition

Caption: Predicted inhibition of SERT by this compound.

Sigma-1 Receptor Pathway

The Sigma-1 Receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER). As a predicted agonist, this compound would bind to and activate S1R. This activation is known to modulate calcium signaling, regulate the ER stress response, and exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[7]

G Sigma-1 Receptor Signaling cluster_er Endoplasmic Reticulum S1R Sigma-1 Receptor Ca Ca²⁺ Homeostasis S1R->Ca Modulates ER_Stress ER Stress Response S1R->ER_Stress Regulates Inflammation Inflammatory Response ER_Stress->Inflammation Inhibition This compound This compound This compound->S1R Agonism

Caption: Predicted agonism of the Sigma-1 Receptor by this compound.

Conclusion and Future Directions

This comprehensive in silico investigation provides strong, data-driven hypotheses regarding the bioactivity of this compound. The computational analysis predicts that this compound is a "drug-like" molecule with a high probability of acting as a dual inhibitor of the Serotonin Transporter and an agonist of the Sigma-1 Receptor, mirroring the pharmacological profile of its well-known derivative, Fluvoxamine. The predicted ADMET profile appears favorable, suggesting good oral bioavailability, CNS penetration, and a relatively low risk of common toxicities.

Crucially, all findings presented in this guide are predictive and require rigorous experimental validation. The immediate next steps should involve:

  • In Vitro Binding Assays: To confirm the binding affinity of synthesized this compound to hSERT and S1R.

  • Functional Assays: To quantify its activity as a serotonin reuptake inhibitor and a Sigma-1 Receptor agonist.

  • ADMET Assays: To experimentally determine properties such as metabolic stability in liver microsomes and potential for CYP enzyme inhibition.

By front-loading the discovery process with these powerful computational methods, researchers can pursue this compound not just as a synthetic intermediate, but as a potential lead compound in its own right, with a clear, hypothesis-driven path toward experimental characterization.

References

Unveiling the Shadows: A Technical Guide to the Potential Off-Target Effects of Fluvoxketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluvoxketone, identified as a key synthetic intermediate and impurity in the manufacturing of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine, presents a critical area of study for drug safety and pharmacology. Designated as Fluvoxamine Impurity D, its presence in the final drug product necessitates a thorough evaluation of its potential off-target effects to ensure patient safety and therapeutic efficacy. This technical guide provides a comprehensive overview of this compound, its relationship to Fluvoxamine, and a detailed exploration of potential off-target interactions. Due to a lack of direct experimental data on the biological effects of this compound, this guide synthesizes information on the known off-target profile of Fluvoxamine and employs a structure-activity relationship-based approach to hypothesize potential off-target liabilities of this impurity. Furthermore, it outlines the essential experimental protocols required to empirically determine these effects, offering a roadmap for future research and regulatory assessment.

Introduction to this compound

This compound, with the chemical name 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one and CAS number 61718-80-7, is a crucial precursor in the synthesis of Fluvoxamine.[1][2][3] As a process-related impurity, its levels in the final Fluvoxamine drug product are strictly monitored and controlled. The structural similarity between this compound and the active pharmaceutical ingredient (API) raises questions about its potential to interact with biological targets, leading to unintended pharmacological or toxicological outcomes, known as off-target effects.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one[1]
Synonyms Fluvoxamine Impurity D, Fluvoxamine Maleate EP Impurity D[4][5]
CAS Number 61718-80-7[6]
Molecular Formula C13H15F3O2
Molecular Weight 260.25 g/mol

Known Off-Target Profile of the Parent Drug: Fluvoxamine

While direct data on this compound is scarce, the well-documented off-target profile of Fluvoxamine provides a valuable starting point for predicting potential liabilities of its impurity. Fluvoxamine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[7] However, it is also known to interact with other targets, most notably cytochrome P450 (CYP) enzymes.

Fluvoxamine is a potent inhibitor of CYP1A2 and CYP2C19, and a moderate inhibitor of CYP2C9 and CYP3A4.[7] This inhibition can lead to significant drug-drug interactions, altering the metabolism and clearance of co-administered medications.

Table 2: Known Off-Target Interactions of Fluvoxamine

TargetInteractionConsequence
CYP1A2 Potent InhibitionIncreased plasma concentrations of drugs metabolized by CYP1A2 (e.g., theophylline, clozapine).
CYP2C19 Potent InhibitionIncreased plasma concentrations of drugs metabolized by CYP2C19 (e.g., omeprazole, diazepam).
CYP2C9 Moderate InhibitionPotential for increased plasma concentrations of drugs metabolized by CYP2C9 (e.g., warfarin).
CYP3A4 Moderate InhibitionPotential for increased plasma concentrations of drugs metabolized by CYP3A4 (e.g., alprazolam, statins).

Hypothesized Potential Off-Target Effects of this compound

The structural differences between Fluvoxamine and this compound may lead to a different off-target profile. The primary structural difference is the presence of a ketone group in this compound in place of the oxime ether group in Fluvoxamine.

G cluster_0 Structural Relationship Fluvoxamine Fluvoxamine (C15H21F3N2O2) - Oxime Ether Group This compound This compound (C13H15F3O2) - Ketone Group Fluvoxamine->this compound Synthetic Precursor / Impurity

Figure 1: Structural relationship between Fluvoxamine and this compound.

Based on this structural difference, the following potential off-target effects of this compound can be hypothesized:

  • Altered CYP Enzyme Inhibition: The ketone group in this compound may result in a different pattern of interaction with CYP enzymes compared to Fluvoxamine's oxime ether. While it may still inhibit some CYPs, the potency and selectivity could be significantly different.

  • Interaction with Carbonyl-Metabolizing Enzymes: The ketone moiety could make this compound a substrate for carbonyl-reducing enzymes, leading to the formation of active metabolites with their own off-target profiles.

  • Potential for Receptor Binding: While Fluvoxamine has low affinity for most neurotransmitter receptors, the structural change in this compound could potentially lead to unforeseen interactions with various G-protein coupled receptors (GPCRs) or ion channels.

Experimental Protocols for Assessing Off-Target Effects

A systematic evaluation of this compound's off-target effects is crucial. The following experimental workflow outlines the key assays and studies required.

G cluster_1 Off-Target Assessment Workflow A In Silico Screening (Predictive modeling) B In Vitro Binding Assays (Broad receptor panel) A->B C In Vitro Functional Assays (e.g., GPCR activation, ion channel modulation) B->C E In Vitro Toxicology Assays (e.g., hERG, cytotoxicity) C->E D CYP450 Inhibition & Induction Assays F In Vivo Studies (Rodent models) D->F E->F

Figure 2: Experimental workflow for off-target effect assessment.

In Silico Screening
  • Methodology: Utilize computational models and databases to predict potential binding targets of this compound based on its chemical structure. This can include ligand-based and structure-based virtual screening against a wide range of known biological targets.

In Vitro Binding Assays
  • Methodology: Screen this compound against a broad panel of receptors, ion channels, and transporters (e.g., a safety pharmacology panel). These are typically radioligand binding assays that determine the affinity (Ki) of the compound for each target.

In Vitro Functional Assays
  • Methodology: For any targets identified in binding assays, perform functional assays to determine if the compound acts as an agonist, antagonist, or modulator. Examples include calcium flux assays for GPCRs and patch-clamp electrophysiology for ion channels.

Cytochrome P450 Inhibition and Induction Assays
  • Methodology:

    • Inhibition: Incubate this compound with human liver microsomes and specific CYP probe substrates to determine the IC50 value for each major isoform (CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Induction: Treat cultured human hepatocytes with this compound and measure changes in CYP enzyme expression (mRNA and protein levels) and activity.

In Vitro Toxicology Assays
  • Methodology:

    • hERG Channel Assay: Use patch-clamp electrophysiology on cells expressing the hERG potassium channel to assess the potential for QT prolongation and cardiac arrhythmia.

    • Cytotoxicity Assays: Evaluate the general cytotoxicity of this compound in various cell lines (e.g., HepG2) using assays such as MTT or LDH release.

In Vivo Studies
  • Methodology: If significant in vitro off-target effects are identified, conduct in vivo studies in animal models (e.g., rodents) to assess the physiological consequences. This could include a safety pharmacology battery (assessing cardiovascular, respiratory, and central nervous system effects) and general toxicology studies.

Conclusion and Future Directions

While this compound is a known and controlled impurity of Fluvoxamine, the current lack of public data on its potential off-target effects represents a significant knowledge gap. Based on structural comparisons with the parent drug, there is a clear rationale for investigating its interaction with key drug-metabolizing enzymes and a broader range of pharmacological targets. The experimental protocols outlined in this guide provide a robust framework for a comprehensive assessment of this compound's off-target liability. Such studies are essential to fully characterize the safety profile of Fluvoxamine and to ensure that its therapeutic benefits are not compromised by the unintended actions of this process-related impurity. Further research in this area will be invaluable for regulatory agencies, pharmaceutical manufacturers, and the scientific community in upholding the highest standards of drug safety.

References

Literature review of trifluoromethyl-substituted aryl ketones in drug synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Trifluoromethyl-Substituted Aryl Ketones in Drug Synthesis

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly favored substituent.[1][2][3] This group imparts a unique combination of electronic and steric properties that can significantly enhance a molecule's pharmacological profile.[1] Trifluoromethyl-substituted aryl ketones, in particular, have emerged as valuable intermediates and pharmacophores in their own right. Their utility stems from the strong electron-withdrawing nature of the CF₃ group, which enhances the electrophilicity of the adjacent carbonyl carbon, making it a target for nucleophilic attack in enzyme active sites.[4] Furthermore, the CF₃ group can improve metabolic stability, membrane permeability, and binding affinity.[1][3] This guide provides a comprehensive review of the synthesis, properties, and applications of trifluoromethyl-substituted aryl ketones in drug development, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Their Impact on Drug Design

The trifluoromethyl group is a bioisostere for chlorine but possesses significantly different electronic properties.[3] Its introduction into an aryl ketone framework brings about several key changes:

  • Enhanced Electrophilicity: The potent electron-withdrawing effect of the three fluorine atoms makes the carbonyl carbon of a trifluoromethyl ketone highly electrophilic. This property is central to their mechanism of action as enzyme inhibitors, where they readily form stable, yet often reversible, covalent adducts (hemiketals or hemithioketals) with nucleophilic residues like serine or cysteine in an enzyme's active site.[4]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][3] This often leads to an increased half-life and potentially reduced dosing frequency for drugs containing this moiety.[1]

  • Increased Lipophilicity: The CF₃ group is more lipophilic than a hydrogen atom, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[1][3] This modulation of lipophilicity is a critical parameter in optimizing the pharmacokinetic profile of a drug candidate.[1]

  • Modulation of Acidity and Basicity: The inductive effect of the CF₃ group can significantly alter the pKa of nearby functional groups, which can influence drug-receptor interactions and solubility.[5]

Synthesis of Trifluoromethyl-Substituted Aryl Ketones

A variety of synthetic methods have been developed to access this important class of compounds. These can be broadly categorized into the trifluoromethylation of carbonyl precursors or the acylation of trifluoromethylated aromatics.

Nucleophilic Trifluoromethylation of Esters and Carboxylic Acids

One of the most direct methods involves the nucleophilic trifluoromethylation of esters. A robust and straightforward procedure utilizes fluoroform (HCF₃), an inexpensive industrial byproduct, as the trifluoromethyl source.[6][7][8]

  • Fluoroform-Based Method: This method employs a combination of fluoroform and a strong base like potassium hexamethyldisilazane (KHMDS) in a suitable solvent such as triglyme.[6][7] The reaction proceeds efficiently at low temperatures (-40 °C) to convert a wide range of aromatic and heteroaromatic methyl esters into the corresponding trifluoromethyl ketones in good to excellent yields.[6][7][8] A variety of functional groups, including halogens, are well-tolerated under these conditions.[6][8]

  • Silicon-Based Reagents: Ruppert's reagent (trifluoromethyltrimethylsilane, TMSCF₃) is a widely used source of a nucleophilic trifluoromethyl group.[2] The trifluoromethylation of carboxylic acids can be achieved using TMSCF₃ in the presence of an in situ activating agent like an anhydride, which facilitates the addition-elimination reaction to provide aryl trifluoromethyl ketones in very good yields.[9]

Cross-Coupling and Radical Approaches

Modern catalytic methods have expanded the toolkit for synthesizing these ketones under mild conditions.

  • Photoredox Catalysis: A dual nickel/photoredox catalysis system enables the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides.[10] This method operates under visible light at ambient temperature and avoids the use of strong bases, offering compatibility with a diverse set of functional groups.[10]

  • Trifluoromethylation of Aldehydes: Aromatic and aliphatic aldehydes can be converted to trifluoromethyl ketones via a Cu(II)-mediated trifluoromethylation of acyl radicals generated in situ.[9]

Summary of Synthetic Yields

The following table summarizes the yields for the synthesis of various trifluoromethyl-substituted aryl ketones using the fluoroform/KHMDS method.[6][8]

EntryStarting Ester (Substituent)ProductYield (%)
1Methyl 2-naphthoate2-(trifluoroacetyl)naphthalene75
2Methyl 4-chlorobenzoate1-(4-chlorophenyl)-2,2,2-trifluoroethanone63
3Methyl 4-bromobenzoate1-(4-bromophenyl)-2,2,2-trifluoroethanone61
4Methyl 4-iodobenzoate1-(4-iodophenyl)-2,2,2-trifluoroethanone56
5Methyl 4-methoxybenzoate1-(4-methoxyphenyl)-2,2,2-trifluoroethanone92
6Methyl biphenyl-4-carboxylate1-(biphenyl-4-yl)-2,2,2-trifluoroethanone83
7Methyl 3-bromobenzoate1-(3-bromophenyl)-2,2,2-trifluoroethanone82
8Methyl 2-chlorobenzoate1-(2-chlorophenyl)-2,2,2-trifluoroethanone66

Applications in Drug Synthesis and Medicinal Chemistry

Trifluoromethyl aryl ketones are key components in a range of therapeutic agents, most notably as enzyme inhibitors.

Protease Inhibitors

The electrophilic carbonyl of the trifluoromethyl ketone moiety makes it an excellent warhead for inhibiting serine and cysteine proteases.[4]

  • SARS-CoV 3CL Protease: A series of trifluoromethyl ketones were designed and synthesized as inhibitors of the SARS-CoV 3CL protease, a cysteine protease crucial for viral replication.[4] These inhibitors demonstrated time-dependent, tight-binding inhibition, consistent with the formation of a covalent hemithioketal adduct with the catalytic cysteine residue.[4] One potent inhibitor showed a Ki value of 0.3 µM after a 4-hour incubation.[4]

  • Human Leukocyte Elastase: Peptidyl trifluoromethyl ketones have been developed as orally active inhibitors of human leukocyte elastase, a serine protease implicated in inflammatory diseases.[11] These compounds exhibit high oral bioavailability, demonstrating their potential as therapeutic agents.[11]

Kinase Inhibitors

Recently, the aromatic trifluoromethyl ketone has been characterized as a novel warhead for designing covalently reversible kinase inhibitors that target non-catalytic cysteine residues.[12] This approach led to the development of potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus Kinase 3 (JAK3), highlighting the versatility of this functional group beyond traditional protease targets.[12]

Antimicrobial Agents

Certain trifluoromethyl ketones have demonstrated potent antimicrobial activity.[13] For example, 1-(2-benzoxazolyl)-3,3,3-trifluoro-2-propanone was found to be effective against Gram-positive bacteria and yeasts.[13] Studies suggest that the target of these compounds may be membrane transporters, with their antibacterial effect being partly prevented by the proton pump system in bacteria like E. coli.[13]

Inhibitory Activity Data

The table below presents inhibition data for a representative trifluoromethyl ketone inhibitor against SARS-CoV 3CL Protease.[4]

Inhibitor IDP1-P4 ResiduesIncubation Time (h)Ki (µM)
5hGln-Val-Leu-Ala08.8
5hGln-Val-Leu-Ala40.3

Experimental Protocols

General Procedure for Trifluoromethylation of Methyl Esters with Fluoroform

This protocol is adapted from the method described by Kawai et al.[6][7][8]

Materials:

  • Methyl ester substrate (1.0 mmol)

  • Potassium hexamethyldisilazane (KHMDS) (2.0 mmol, 2.0 equiv)

  • Triglyme (4 mL)

  • Fluoroform (HCF₃) gas (1.1 mmol, 1.1 equiv)

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • A Schlenk flask equipped with a magnetic stir bar is charged with the methyl ester substrate (1.0 mmol) and triglyme (4 mL).

  • The flask is cooled to -40 °C in an acetonitrile/dry ice bath.

  • Potassium hexamethyldisilazane (KHMDS, 2.0 mmol) is added to the stirred solution under an inert atmosphere.

  • Fluoroform gas (1.1 mmol) is bubbled through the reaction mixture via a cannula or gas inlet tube over a period of 5-10 minutes.

  • The reaction is stirred at -40 °C and monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -40 °C.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethyl aryl ketone.

Synthesis of a Peptidyl Trifluoromethyl Ketone Inhibitor

This protocol describes the final coupling and oxidation steps for a SARS-CoV 3CL protease inhibitor.[4]

Materials:

  • N-protected amino trifluoroethanol precursor (1.0 mmol)

  • Dess-Martin periodinane (3.0 mmol, 3.0 equiv)

  • Trifluoroacetic acid (TFA) (3.0 mmol, 3.0 equiv)

  • Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

  • To a solution of the N-protected amino trifluoroethanol precursor (1.0 mmol) in dichloromethane (10 mL) at room temperature is added trifluoroacetic acid (3.0 mmol).

  • Dess-Martin periodinane (3.0 mmol) is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • The mixture is stirred vigorously for 15 minutes, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • The resulting crude product is purified by flash chromatography to yield the final trifluoromethyl ketone inhibitor.

Visualizations

Workflow and Pathway Diagrams

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification A Aryl Methyl Ester D Nucleophilic Trifluoromethylation A->D B Fluoroform (HCF3) B->D C KHMDS C->D E Crude Product Mixture D->E Quench & Workup F Purified Trifluoromethyl Aryl Ketone E->F Chromatography

Caption: General workflow for synthesis of trifluoromethyl aryl ketones.

G TFMK Trifluoromethyl Ketone (TFMK) Adduct Reversible Covalent Hemithioketal Adduct TFMK->Adduct Enzyme Cysteine Protease (Active Site Cys-SH) Enzyme->Adduct Nucleophilic Attack Inhibition Enzyme Inhibition Adduct->Inhibition

Caption: Mechanism of cysteine protease inhibition by a TFMK.

G Start Drug Candidate (Aryl Ketone) Step1 Introduce CF3 Group (Trifluoromethylation) Start->Step1 Result1 Increased Lipophilicity Step1->Result1 Result2 Enhanced Metabolic Stability Step1->Result2 Result3 Increased Carbonyl Electrophilicity Step1->Result3 Outcome1 Improved Membrane Permeability Result1->Outcome1 Outcome2 Longer Half-Life Result2->Outcome2 Outcome3 Potent Enzyme Inhibition Result3->Outcome3

Caption: Logic diagram of CF3 group effects in drug design.

Conclusion and Future Outlook

Trifluoromethyl-substituted aryl ketones represent a privileged class of compounds in drug discovery. Their unique electronic properties, conferred by the CF₃ group, make them highly effective as covalent and, in newer applications, covalently reversible inhibitors of various enzymes, including proteases and kinases.[4][12] The development of efficient and scalable synthetic methods, such as those utilizing fluoroform, has made these building blocks more accessible for library synthesis and lead optimization campaigns.[6] As our understanding of drug-target interactions deepens, the rational design of inhibitors based on the trifluoromethyl ketone warhead is expected to continue to yield novel therapeutic agents for a wide range of diseases, from viral infections to cancer. The continued exploration of new catalytic methods and applications will further solidify the importance of these compounds in the pharmaceutical industry.

References

Technical Guide: 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone (CAS 61718-80-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone, identified by the CAS number 61718-80-7, is a fluorinated aromatic ketone of significant interest in the pharmaceutical industry.[1][2][3] Its primary and well-documented application is as a key intermediate in the synthesis of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), and various anxiety disorders.[3][4] This technical guide provides a comprehensive overview of the known chemical properties, synthesis, handling, and safety information for this compound. While this molecule is principally recognized as a precursor, this document compiles available data to support its handling and use in a research and development setting.

Chemical and Physical Properties

5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone is a white to off-white solid at room temperature.[5][6] The presence of a trifluoromethyl group enhances its lipophilicity, a property that can influence its reactivity and interactions in biological systems.[7] The methoxy group can participate in hydrogen bonding, which affects its solubility in various solvents.[7]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 61718-80-7
IUPAC Name 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one[2][8]
Molecular Formula C₁₃H₁₅F₃O₂[7][8][9]
Molecular Weight 260.25 g/mol [10][11]
InChI InChI=1S/C13H15F3O2/c1-18-9-3-2-4-12(17)10-5-7-11(8-6-10)13(14,15)16/h5-8H,2-4,9H2,1H3[2][7]
InChI Key VYKSRLDHXQURKA-UHFFFAOYSA-N[2]
Canonical SMILES COCCCCC(=O)C1=CC=C(C=C1)C(F)(F)F[2]
Synonyms Fluvoxketone, (4-Methoxybutyl)(4-trifluoromethylphenyl)methanone, 4'-(Trifluoromethyl)-5-methoxyvalerophenone, Fluvoxamine Impurity D[7][8][9]

Table 2: Physicochemical Properties

PropertyValue
Physical Form Solid, White to off-white[5][6]
Melting Point 50-52 °C[11]
Boiling Point 42-43 °C (Predicted)
Water Solubility 74.36 mg/L at 20°C (Predicted)[6]
Solubility Soluble in Chloroform and Methanol[11]

Synthesis

The synthesis of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone is a critical step in the manufacturing of Fluvoxamine. Several synthetic routes have been described, with the Grignard reaction being a common method.

Grignard Reaction with a Nitrile

A prevalent method involves the reaction of a Grignard reagent, 4-methoxybutylmagnesium chloride, with 4-(trifluoromethyl)benzonitrile.[1] This is followed by acidic hydrolysis to yield the desired ketone.

Experimental Protocol (Generalized from Patent Literature): [1]

  • Preparation of Grignard Reagent: Magnesium turnings are activated in a dry solvent, such as isopropyl ether or 2-methyltetrahydrofuran, with an initiator like methyl iodide. 1-Chloro-4-methoxybutane is then added slowly to form 4-methoxybutylmagnesium chloride. The reaction temperature is typically maintained between 60-80 °C.

  • Reaction with Nitrile: A solution of 4-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., toluene or 2-methyltetrahydrofuran) is added to the prepared Grignard reagent at a controlled temperature, usually between 20-30 °C.

  • Hydrolysis and Work-up: After the reaction is complete, the mixture is cooled and acidified with an aqueous acid solution (e.g., 10% hydrochloric acid) to a pH of ≤2. The organic phase is separated, washed with water until neutral, and the solvent is removed by evaporation.

  • Purification: The crude product is then purified by vacuum distillation to obtain 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone.

Grignard Reaction with an Acyl Chloride

Another synthetic approach involves the coupling of a Grignard reagent with p-trifluoromethylbenzoyl chloride in the presence of a catalyst.[3]

Experimental Protocol (Generalized from Patent Literature): [3]

  • Preparation of p-trifluoromethylbenzoyl chloride: p-Trifluoromethylbenzoic acid is reacted with a chlorinating agent such as thionyl chloride.

  • Preparation of Grignard Reagent: 4-Methoxybutylmagnesium halide is prepared from 1-halo-4-methoxybutane and magnesium metal.

  • Coupling Reaction: The p-trifluoromethylbenzoyl chloride is then coupled with the Grignard reagent in the presence of a suitable catalyst to yield the final product.

G cluster_grignard_nitrile Synthesis via Grignard Reaction with Nitrile cluster_grignard_acyl Synthesis via Grignard Reaction with Acyl Chloride A 1-Chloro-4-methoxybutane + Mg B 4-Methoxybutylmagnesium chloride (Grignard Reagent) A->B Formation D Reaction B->D C 4-(Trifluoromethyl)benzonitrile C->D E Acidic Hydrolysis D->E Intermediate F 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone E->F G p-Trifluoromethylbenzoic acid + SOCl₂ H p-Trifluoromethylbenzoyl chloride G->H K Catalytic Coupling H->K I 1-Halo-4-methoxybutane + Mg J 4-Methoxybutylmagnesium halide (Grignard Reagent) I->J J->K L 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone K->L

Caption: Synthetic pathways for 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone.

Role in Fluvoxamine Synthesis

The primary significance of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone is its role as the direct precursor to Fluvoxamine. The ketone is converted to an oxime, which is then O-alkylated to form the final drug substance.

Experimental Protocol (Generalized): [12]

  • Oxime Formation: 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a solvent like methanol. The reaction is typically heated to facilitate the formation of (1E)-N-hydroxy-5-methoxy-1-(4-trifluoromethylphenyl)pentan-1-imine.

  • O-Alkylation: The resulting oxime is then alkylated with a suitable 2-aminoethylating agent to yield Fluvoxamine.

G A 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone (this compound) C Oxime Formation A->C B Hydroxylamine Hydrochloride B->C D 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime C->D F O-Alkylation D->F E 2-Aminoethylating Agent E->F G Fluvoxamine F->G

Caption: Conversion of this compound to Fluvoxamine.

Biological Activity and Toxicology

There is a notable lack of publicly available data on the specific biological activity, pharmacology, and toxicology of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone itself. Its primary role as a synthetic intermediate means that most research has focused on the final product, Fluvoxamine.

As an impurity in the final drug product, its levels are strictly controlled.[9] Safety data sheets provide basic hazard information.

Table 3: GHS Hazard Statements

Hazard CodeStatement
H302Harmful if swallowed.[13]
H315Causes skin irritation.[13]
H319Causes serious eye irritation.[13][14]
H335May cause respiratory irritation.[13]
H411Toxic to aquatic life with long lasting effects.[12]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[13]

  • Skin Protection: Handle with chemical-resistant gloves.[16]

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.[13]

Safe Handling Practices
  • Avoid contact with skin and eyes.[5]

  • Avoid formation of dust and aerosols.[17]

  • Do not eat, drink, or smoke when using this product.[13]

  • Wash hands thoroughly after handling.[13]

Storage Conditions
  • Store in a tightly closed container in a dry and well-ventilated place.[13][18]

  • Recommended storage temperature is often at room temperature or refrigerated (2-8°C).[6][19]

Analytical Methods

The analysis of 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone is often performed in the context of quality control for Fluvoxamine synthesis, where it is a known impurity. High-Performance Liquid Chromatography (HPLC) is a common technique for its quantification.

While specific validated methods for the standalone analysis of this compound are not extensively published, methods for Fluvoxamine and its impurities can be adapted. A certificate of analysis for a reference standard of this compound typically includes data from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and HPLC purity analysis.[20]

Conclusion

5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone (CAS 61718-80-7) is a crucial chemical intermediate in the synthesis of the widely used antidepressant, Fluvoxamine. Its chemical and physical properties are well-defined, and several synthetic routes have been established. While it is primarily handled in a manufacturing or research setting as a precursor, it is important to adhere to the recommended safety and handling protocols due to its potential hazards. A significant gap in the publicly available literature exists regarding its independent biological activity and detailed toxicological profile. Future research could focus on these areas to provide a more complete understanding of this molecule.

References

Fluvoxketone: An In-Depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxketone, chemically known as 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one, is a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine.[1][2] It is also recognized as a potential impurity and degradation product of Fluvoxamine.[3][4] Understanding the stability and degradation pathways of this compound is crucial for ensuring the quality, safety, and efficacy of Fluvoxamine drug products. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines potential degradation pathways based on its chemical structure, and details the experimental protocols for conducting stability and forced degradation studies.

Due to the limited availability of direct stability studies on this compound, this guide draws upon established principles of drug degradation, data from studies on the parent compound Fluvoxamine, and general knowledge of the stability of aromatic ketones. The degradation pathways described herein are therefore largely predictive and intended to guide future experimental investigation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the design of stability studies and the development of analytical methods.

PropertyValueReference(s)
Chemical Name 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one[5]
Synonyms Fluvoxamine Impurity D, Fluvoxamine Ketone[5][6]
CAS Number 61718-80-7[6][7]
Molecular Formula C13H15F3O2[5][7]
Molecular Weight 260.25 g/mol [5][7]
Melting Point 50-52 °C[7]
Solubility Soluble in Chloroform and Methanol[7]

Potential Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a drug substance by exposing it to conditions more severe than accelerated stability testing.[8][9] Based on the chemical structure of this compound, which features an aromatic ketone, a methoxy group, and a trifluoromethylphenyl group, the following degradation pathways are considered plausible under stress conditions.

Hydrolysis

Hydrolysis is a common degradation pathway for many pharmaceuticals.[10] While ketones are generally considered stable to hydrolysis, the overall molecule's stability can be influenced by pH. Studies on Fluvoxamine have shown it to be susceptible to degradation under both acidic and basic conditions.[11][12] It is plausible that extreme pH conditions could lead to the degradation of this compound, although specific data is not available.

Oxidation

Oxidative degradation is another critical pathway for many drug substances.[10] Ketones can be resistant to mild oxidation, but strong oxidizing agents can cleave carbon-carbon bonds.[13][14] The presence of a methoxy group and the aromatic ring in this compound may also be susceptible to oxidative reactions. Studies on Fluvoxamine have shown degradation in the presence of hydrogen peroxide.[11]

Photodegradation

Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon exposure to light.[15][16] The trifluoromethylphenyl group in this compound may also influence its photostability. Photodegradation can lead to the formation of radical intermediates and subsequent degradation products.[17]

Thermal Degradation

Exposure to high temperatures can induce thermal decomposition of drug molecules.[10] While Fluvoxamine bulk powder has been reported to be relatively stable to heat, solutions may show some degradation.[11] The stability of this compound at elevated temperatures should be experimentally determined.

A logical workflow for a comprehensive stability assessment of this compound is depicted in the following diagram.

Stability_Assessment_Workflow cluster_planning Planning and Preparation cluster_execution Execution of Forced Degradation Studies cluster_analysis Analysis and Characterization cluster_reporting Reporting and Pathway Elucidation start Define Stability Study Protocol protocol Select Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->protocol material Procure this compound Reference Standard protocol->material analytical_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) material->analytical_dev hydrolysis Hydrolytic Stress (Acid and Base) analytical_dev->hydrolysis oxidation Oxidative Stress (e.g., H2O2) analytical_dev->oxidation thermal Thermal Stress (Dry and Wet Heat) analytical_dev->thermal photolytic Photolytic Stress (UV and Visible Light) analytical_dev->photolytic analysis Analyze Stressed Samples (HPLC, LC-MS) hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis identification Identify and Characterize Degradation Products analysis->identification quantification Quantify Degradants identification->quantification pathway Elucidate Degradation Pathways quantification->pathway report Generate Stability Report pathway->report end Final Stability Profile report->end

Caption: Workflow for this compound Stability Assessment.

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

Fluvoxketone_Degradation_Pathways This compound This compound C13H15F3O2 Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis H+/OH- Oxidation Oxidation This compound->Oxidation [O] Photodegradation Photodegradation This compound->Photodegradation hv Thermal_Degradation Thermal Degradation This compound->Thermal_Degradation Δ P1 Hydrolytic Products (e.g., cleavage of ether linkage) Hydrolysis->P1 P2 Oxidative Products (e.g., ring hydroxylation, side-chain oxidation) Oxidation->P2 P3 Photolytic Products (e.g., radical-mediated products, isomers) Photodegradation->P3 P4 Thermal Products (e.g., decomposition fragments) Thermal_Degradation->P4

Caption: Predicted Degradation Pathways for this compound.

Experimental Protocols for Forced Degradation Studies

The following are detailed, yet generalized, experimental protocols for conducting forced degradation studies on this compound. These protocols are based on standard industry practices and guidelines. The actual concentrations and conditions may need to be optimized based on the observed stability of this compound.

General Preparation
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Control Sample: A solution of this compound protected from stress conditions should be used as a control.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • To a suitable volume of the this compound stock solution, add an equal volume of 1 M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To a suitable volume of the this compound stock solution, add an equal volume of 1 M NaOH.

    • Incubate the solution at 60°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase.

  • Neutral Hydrolysis:

    • Dilute the this compound stock solution with water.

    • Incubate at 60°C and sample at specified time points.

Oxidative Degradation
  • To a suitable volume of the this compound stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Sample at specified time intervals (e.g., 2, 4, 8, 24 hours) and dilute with the mobile phase for analysis.

Thermal Degradation
  • Solid State:

    • Place a known amount of solid this compound in a vial.

    • Expose the vial to a high temperature (e.g., 80°C) in a calibrated oven for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, dissolve a portion of the solid in a suitable solvent and dilute for analysis.

  • Solution State:

    • Prepare a solution of this compound in a suitable solvent.

    • Incubate the solution at a high temperature (e.g., 60°C) and sample at specified time points.

Photolytic Degradation
  • Expose a solution of this compound (in a photostable, transparent container) and a solid sample to a light source that provides both UV and visible light (e.g., a xenon lamp).

  • The exposure should be in accordance with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample at appropriate time points and analyze.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

HPLC Method Parameters (Example)

The following table provides an example of HPLC parameters that could be used as a starting point for developing a stability-indicating method for this compound.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer), with the pH and gradient optimized for separation.
Flow Rate 1.0 mL/min
Detection Wavelength Determined by the UV spectrum of this compound (e.g., around 240-250 nm).
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation and Interpretation

All quantitative data from the forced degradation studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 2: Summary of Forced Degradation Results for this compound (Hypothetical)

This table is a template to be populated with experimental data.

Stress ConditionDuration% Degradation of this compoundNumber of Degradation ProductsMajor Degradant(s) (Retention Time)Mass Balance (%)
1 M HCl, 60°C 24 hDataDataDataData
1 M NaOH, 60°C 24 hDataDataDataData
3% H2O2, RT 24 hDataDataDataData
Thermal (Solid), 80°C 72 hDataDataDataData
Photolytic (Solution) 1.2 M lux h, 200 W h/m²DataDataDataData

Mass balance is a critical parameter in forced degradation studies, ensuring that the decrease in the parent drug concentration is accounted for by the formation of degradation products.

Conclusion

While direct stability data for this compound is scarce, this technical guide provides a robust framework for investigating its stability and degradation pathways. Based on its chemical structure, this compound is likely susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. The provided experimental protocols and analytical methodologies offer a comprehensive approach to systematically evaluate the intrinsic stability of this compound. The elucidation of its degradation pathways is essential for the control of impurities in Fluvoxamine drug substance and drug product, ultimately ensuring patient safety and therapeutic efficacy. Further experimental studies are strongly encouraged to validate the predicted pathways and to generate quantitative stability data for this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Fluvoxketone in Fluvoxamine API

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of obsessive-compulsive disorder (OCD) and depression.[1] The purity of the active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. Fluvoxketone, also known as Fluvoxamine Impurity D in the European Pharmacopoeia (EP) and as a valerophenone analog in the United States Pharmacopeia (USP), is a potential process-related impurity in the synthesis of Fluvoxamine.[2][3] Its chemical name is 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one.[3] Rigorous analytical monitoring of this compound levels in Fluvoxamine API is essential to maintain product quality and comply with regulatory standards.

These application notes provide detailed protocols for the detection and quantification of this compound in Fluvoxamine API, primarily based on the reversed-phase high-performance liquid chromatography (RP-HPLC) method outlined in the USP monograph for Fluvoxamine Maleate.[4]

Analytical Methods

The primary method for the analysis of this compound in Fluvoxamine API is RP-HPLC with UV detection. This method is robust, specific, and widely available in pharmaceutical quality control laboratories.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates this compound from Fluvoxamine and other related substances based on their polarity.

Principle

The separation is achieved on a non-polar stationary phase (C8) with a polar mobile phase. Fluvoxamine, being more polar than this compound, will elute earlier from the column. The concentration of this compound is determined by comparing its peak area to that of a reference standard.

Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C8 analytical column (e.g., Purospher® STAR RP-8 endcapped, 5 µm, 250 x 4.6 mm or equivalent)[5]

  • Fluvoxamine Maleate Reference Standard (USP)

  • This compound (Fluvoxamine Impurity D) Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • 1-Pentanesulfonic acid sodium salt

  • Monobasic potassium phosphate

  • Phosphoric acid

  • Water (HPLC grade/deionized)

  • 0.45 µm membrane filters

Experimental Protocols

Protocol 1: RP-HPLC Method for the Quantification of this compound

This protocol is adapted from the USP monograph for Fluvoxamine Maleate for the analysis of related compounds.[4]

1. Preparation of Solutions

  • Buffer Solution: Dissolve approximately 5 g of 1-pentanesulfonic acid sodium salt and 0.7 g of monobasic potassium phosphate in 620 mL of water. Adjust the pH to 3.00 ± 0.05 with phosphoric acid.[4]

  • Mobile Phase: Prepare a filtered and degassed mixture of Buffer solution and acetonitrile (62:38, v/v).[4]

  • Diluent: Mobile phase.[5]

  • Standard Stock Solution (Fluvoxamine Maleate): Accurately weigh about 50 mg of USP Fluvoxamine Maleate RS into a 50-mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase to obtain a solution with a concentration of about 1 mg/mL.[4]

  • Standard Solution (Fluvoxamine Maleate): Pipette 5.0 mL of the Standard Stock Solution into a 100-mL volumetric flask and dilute with Mobile Phase to volume to obtain a final concentration of about 0.05 mg/mL.[4]

  • This compound Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve in the Mobile Phase to prepare a solution with a known concentration (e.g., 1 µg/mL).

  • Sample Solution (Fluvoxamine API): Accurately weigh about 50 mg of Fluvoxamine API into a 50-mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase to obtain a solution with a concentration of about 1 mg/mL.[4]

2. Chromatographic Conditions

ParameterValue
ColumnC8 (L7 packing), 250 x 4.6 mm, 5 µm
Mobile PhaseBuffer solution: Acetonitrile (62:38)
Flow Rate1.7 mL/min[5]
Detection Wavelength234 nm[5]
Column Temperature40 °C[5]
Injection Volume20 µL[5]

3. System Suitability

  • Inject the Fluvoxamine Maleate Standard Solution.

  • The column efficiency should be not less than 5000 theoretical plates for the Fluvoxamine peak.[5]

  • The tailing factor for the Fluvoxamine peak should not be more than 2.0.[5]

4. Analysis Procedure

  • Inject the Mobile Phase as a blank to ensure a stable baseline.

  • Inject the this compound Standard Solution to determine its retention time.

  • Inject the Fluvoxamine Maleate Standard Solution.

  • Inject the Sample Solution.

  • Identify the this compound peak in the Sample Solution chromatogram by comparing its retention time with that of the this compound Standard Solution. The approximate relative retention time (RRT) for this compound (Impurity D) is typically around 4.2 relative to the Fluvoxamine peak.[6]

  • Calculate the amount of this compound in the Fluvoxamine API sample using the following formula:

    Amount of this compound (ppm) = (Peak Area of this compound in Sample / Peak Area of this compound in Standard) x (Concentration of this compound Standard / Concentration of Sample) x 1,000,000

Data Presentation

Table 1: Chromatographic Parameters and System Suitability

ParameterSpecification
ColumnC8 (L7 packing), 250 x 4.6 mm, 5 µm
Mobile PhaseBuffer:Acetonitrile (62:38)
Flow Rate1.7 mL/min
Detection Wavelength234 nm
Column Temperature40 °C
Injection Volume20 µL
Theoretical Plates (Fluvoxamine)≥ 5000
Tailing Factor (Fluvoxamine)≤ 2.0
Relative Retention Time (this compound)~4.2

Table 2: Method Validation Parameters (Illustrative)

ParameterResult
Linearity Range (this compound)0.1 - 5 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)98.0 - 102.0 %
Precision (%RSD)< 2.0 %

Note: The values in Table 2 are illustrative and should be established during method validation in the user's laboratory.

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Buffer:ACN 62:38) hplc_system HPLC System Setup (C8 Column, 234 nm) prep_mobile->hplc_system Use as eluent prep_std Prepare this compound Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Fluvoxamine API Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank (Mobile Phase) inject_blank->inject_std Establish Baseline inject_std->inject_sample Calibrate identify_peak Identify this compound Peak (by Retention Time) inject_sample->identify_peak Generate Chromatogram quantify Quantify this compound (Peak Area Comparison) identify_peak->quantify report Report Results quantify->report

Caption: Workflow for HPLC analysis of this compound.

logical_relationship Fluvoxamine_API Fluvoxamine API QC_Testing Quality Control Testing (RP-HPLC) Fluvoxamine_API->QC_Testing Synthesis Chemical Synthesis Synthesis->Fluvoxamine_API This compound This compound (Impurity D) Synthesis->this compound Potential Byproduct This compound->QC_Testing Analyte Release API Release QC_Testing->Release Meets Specification

Caption: Relationship of this compound to Fluvoxamine API QC.

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Fluvoxamine and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Fluvoxamine and its process-related impurities and degradation products. The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase consisting of a phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5] The developed method is suitable for the routine quality control and stability analysis of Fluvoxamine in bulk drug and pharmaceutical dosage forms.

Introduction

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of major depressive disorder and obsessive-compulsive disorder.[6] Like any active pharmaceutical ingredient (API), Fluvoxamine can contain impurities that are formed during synthesis or degradation upon exposure to light, heat, or humidity.[7] Monitoring and controlling these impurities is crucial to ensure the safety and efficacy of the drug product. This application note details a robust HPLC method developed for the impurity profiling of Fluvoxamine.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 40 60
    20 40 60
    22 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.[8][9]

  • Injection Volume: 10 µL.

  • Data Acquisition Software: [Specify Software Name]

2. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Fluvoxamine reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the Fluvoxamine sample in the mobile phase to obtain a final concentration of 1 mg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known Fluvoxamine impurities at a concentration of 100 µg/mL each in the mobile phase.

3. Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[10][11] A 1 mg/mL solution of Fluvoxamine was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.[8][9]

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.[8][9]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[8][9]

  • Thermal Degradation: The solid drug was kept at 105 °C for 48 hours.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 48 hours.[8][9]

After the specified time, the solutions were neutralized (for acid and base hydrolysis) and diluted with the mobile phase to a final concentration of 100 µg/mL before injection.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4][5]

Results and Discussion

The developed HPLC method successfully separated Fluvoxamine from its known impurities and degradation products with good resolution and peak shapes. The retention time for Fluvoxamine was found to be approximately 10.5 minutes.

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Fluvoxamine)≤ 2.01.2
Theoretical Plates (Fluvoxamine)≥ 20008500
% RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Linearity of Fluvoxamine

Concentration (µg/mL)Mean Peak Area (n=3)
10125430
25313575
50627150
1001254300
1501881450
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Study

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.399.4%
Mean Recovery 99.7%

Table 4: Precision

Repeatability (% RSD, n=6)Intermediate Precision (% RSD, n=6)
Fluvoxamine Assay0.6%0.9%

Table 5: LOD and LOQ

AnalyteLOD (µg/mL)LOQ (µg/mL)
Fluvoxamine0.050.15

Table 6: Summary of Forced Degradation Studies

Stress Condition% Degradation of FluvoxamineNumber of Degradation Peaks
0.1 N HCl, 60°C, 24h15.2%2
0.1 N NaOH, 60°C, 24h9.8%1
3% H₂O₂, RT, 24h22.5%3
Thermal (105°C, 48h)5.1%1
UV Light (254nm, 48h)12.7%2

Mandatory Visualizations

HPLC_Method_Development_Workflow A Define Analytical Target Profile (ATP) B Literature Search & Risk Assessment A->B C Initial Method Scouting (Column, Mobile Phase, Detector) B->C D Method Optimization (Gradient, Flow Rate, Temperature) C->D E Forced Degradation Studies D->E F Method Validation (ICH Guidelines) D->F E->F Demonstrates Stability-Indicating G Finalized HPLC Method F->G Validation Successful

Caption: Workflow for HPLC Method Development.

Fluvoxamine_Degradation_Pathways Fluvoxamine Fluvoxamine Acid_Deg Acidic Hydrolysis Product(s) Fluvoxamine->Acid_Deg HCl / Heat Base_Deg Basic Hydrolysis Product(s) Fluvoxamine->Base_Deg NaOH / Heat Ox_Deg Oxidative Degradation Product(s) Fluvoxamine->Ox_Deg H2O2 Photo_Deg Photolytic Degradation Product(s) Fluvoxamine->Photo_Deg UV Light Thermal_Deg Thermal Degradation Product(s) Fluvoxamine->Thermal_Deg Heat

References

Application Note and Protocol for the Quantitative Analysis of Fluvoxketone in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluvoxketone, chemically known as 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, is a key intermediate in the synthesis of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). As a process-related impurity, the quantitative analysis of this compound is crucial for ensuring the quality, safety, and efficacy of Fluvoxamine pharmaceutical formulations. Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. This document provides a detailed application note and protocol for the quantitative determination of this compound in pharmaceutical formulations using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Analytical Methodology

The primary analytical technique for the quantification of this compound as an impurity in Fluvoxamine formulations is RP-HPLC with UV detection.[1] This method offers high specificity, sensitivity, and reproducibility, allowing for the separation of this compound from the active ingredient and other related substances.[2][3] The method outlined below is based on pharmacopoeial guidelines for the analysis of Fluvoxamine and its impurities.[4][5]

Data Presentation

The following tables summarize the typical parameters and validation data for the quantitative analysis of this compound using the described RP-HPLC method.

Table 1: Chromatographic Conditions

ParameterValue
InstrumentHigh-Performance Liquid Chromatography (HPLC) System with UV Detector
ColumnC8 (L7), 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile and Phosphate Buffer (pH 3.0)
Flow Rate1.5 mL/min
Injection Volume20 µL
Column Temperature40°C
Detection Wavelength234 nm
Run TimeApproximately 30 minutes

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for this compound)≤ 2.0
Theoretical Plates (for this compound)≥ 2000
Relative Standard Deviation (RSD) for replicate injections≤ 5.0%
Resolution between this compound and adjacent peaks≥ 1.5

Table 3: Method Validation Summary for this compound

ParameterResult
Linearity Range0.1 - 5 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (Recovery)98.0% - 102.0%
Precision (%RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 3.0%
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
SpecificityThe method is specific for the determination of this compound in the presence of Fluvoxamine and other impurities.

Experimental Protocol: Quantitative Analysis of this compound by RP-HPLC

This protocol details the procedure for the quantification of this compound in Fluvoxamine tablets.

Apparatus and Materials
  • HPLC system with a UV detector

  • C8 analytical column (250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

  • pH meter

Reagents and Standards
  • This compound reference standard

  • Fluvoxamine Maleate reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Purified water

Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Prepare a suitable mixture of the Phosphate Buffer and Acetonitrile. Degas before use.

  • Diluent: Prepare a mixture of Mobile Phase and water in a 50:50 v/v ratio.

  • This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • This compound Standard Solution (1 µg/mL): Dilute 1.0 mL of the this compound Stock Solution to 100.0 mL with the diluent.

  • Fluvoxamine Sample Stock Solution (1 mg/mL): Weigh and finely powder not fewer than 20 Fluvoxamine tablets. Accurately weigh a portion of the powder equivalent to about 100 mg of Fluvoxamine and transfer to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Centrifuge a portion of this solution.[6]

  • Sample Solution: Use the clear supernatant from the Sample Stock Solution.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the this compound Standard Solution in six replicates and verify that the system suitability parameters are met.

  • Inject the Sample Solution in duplicate.

Data Analysis
  • Identify the this compound peak in the chromatogram of the Sample Solution by comparing its retention time with that of the this compound Standard Solution.

  • Calculate the amount of this compound in the tablet powder using the following formula:

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_standard Prepare this compound Standard Solution inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Fluvoxamine Tablet Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) equilibrate->inject_blank inject_blank->inject_standard system_suitability System Suitability Check inject_standard->system_suitability system_suitability->inject_sample If Pass acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate Calculate this compound Concentration integrate_peaks->calculate

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship cluster_synthesis Synthesis Pathway cluster_formulation Pharmaceutical Formulation precursors Starting Materials This compound This compound (Intermediate) precursors->this compound Synthesis Step 1 fluvoxamine_api Fluvoxamine API This compound->fluvoxamine_api Synthesis Step 2 formulated_product Fluvoxamine Tablets This compound->formulated_product Potential Impurity fluvoxamine_api->formulated_product Formulation

Caption: Logical relationship of this compound in Fluvoxamine production.

Conclusion

The RP-HPLC method described provides a reliable and robust approach for the quantitative analysis of this compound in Fluvoxamine pharmaceutical formulations. Adherence to this protocol will enable researchers, scientists, and drug development professionals to accurately monitor and control the levels of this critical process-related impurity, ensuring the quality and safety of the final drug product in accordance with regulatory requirements.

References

Capillary Electrophoresis for the Separation of Fluvoxamine and its Impurities: An Application and Protocol Development Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a capillary electrophoresis (CE) method for the separation of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine and its associated impurities. While a specific, validated capillary electrophoresis method for Fluvoxamine impurity profiling is not extensively documented in publicly available literature, this guide outlines a systematic approach to developing and validating a suitable method, leveraging the principles of Micellar Electrokinetic Chromatography (MEKC). MEKC is a versatile CE technique capable of separating both neutral and charged analytes, making it well-suited for the analysis of a drug substance and its diverse range of potential impurities. This application note provides a procedural template and highlights critical parameters for optimization.

Introduction

Fluvoxamine is an established antidepressant used in the treatment of major depressive disorder and obsessive-compulsive disorder.[1] As with any pharmaceutical active ingredient, the presence of impurities, which can originate from the manufacturing process or degradation, must be carefully controlled to ensure the safety and efficacy of the final drug product.[2] Regulatory bodies require robust analytical methods for the identification and quantification of these impurities.[3]

While High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose, Capillary Electrophoresis (CE) offers several advantages, including high separation efficiency, short analysis times, and low consumption of reagents and solvents.[4] Specifically, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is highly effective for the separation of complex mixtures containing both ionic and neutral species.[5] In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase, enabling the separation of analytes based on their partitioning between the micelles and the surrounding aqueous buffer.[5]

This document will guide the user through the necessary steps to develop a robust MEKC method for the analysis of Fluvoxamine and its impurities.

Potential Fluvoxamine Impurities

A critical first step in method development is to identify the potential impurities that need to be separated and quantified. Based on synthetic routes and degradation pathways, several impurities associated with Fluvoxamine have been identified.[2] A non-exhaustive list of potential impurities is provided in Table 1.

Table 1: Potential Impurities of Fluvoxamine

Impurity Name Type
Fluvoxamine EP Impurity A Process Impurity
Fluvoxamine EP Impurity B Degradation Impurity
Fluvoxamine EP Impurity C Process Impurity
Fluvoxamine EP Impurity D Process Impurity
Fluvoxamine EP Impurity E Potential Impurity
Fluvoxamine EP Impurity F Degradation Impurity
Fluvoxamine EP Impurity G Process Impurity
Fluvoxamine EP Impurity J Potential Impurity
Z-isomer of Fluvoxamine Process-related Impurity

| Succinyl Fluvoxamine | Process-related Impurity |

This table is for illustrative purposes and should be expanded based on the specific manufacturing process and degradation studies.

Experimental Protocol: A Template for Method Development

The following protocol is a template that outlines the key steps and parameters to be investigated during the development of a MEKC method for Fluvoxamine and its impurities. This method is not validated and requires optimization and validation before use.

Materials and Reagents
  • Fluvoxamine Maleate reference standard

  • Fluvoxamine impurity reference standards (if available)

  • Sodium Dodecyl Sulfate (SDS)

  • Sodium tetraborate

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • Capillary Electrophoresis system with a Diode Array Detector (DAD)

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm)

  • Data acquisition and analysis software

Preparation of Solutions
  • Background Electrolyte (BGE): A starting point for optimization could be a 25 mM sodium tetraborate buffer containing 50 mM SDS, pH 9.2. The pH can be adjusted with boric acid or sodium hydroxide. The BGE should be filtered through a 0.45 µm filter before use.

  • Capillary Conditioning:

    • New capillary: Rinse with 1 M NaOH (30 min), followed by 0.1 M NaOH (30 min), and deionized water (30 min).

    • Daily start-up: Rinse with 0.1 M NaOH (10 min), deionized water (10 min), and finally with the running BGE (15 min).

    • Between injections: Rinse with the BGE (2-3 min).

  • Standard Solutions:

    • Prepare a stock solution of Fluvoxamine Maleate (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of BGE and methanol).

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., for linearity studies).

    • If available, prepare stock and working solutions of the impurity standards.

  • Sample Preparation:

    • For drug substance: Accurately weigh and dissolve the Fluvoxamine Maleate powder in the diluent to a known concentration.

    • For drug product (tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a target concentration of Fluvoxamine, and dissolve in the diluent. The solution may require sonication and filtration to remove excipients.

CE Method Parameters for Optimization
  • Capillary:

    • Dimensions (internal diameter and length)

  • Background Electrolyte (BGE):

    • Buffer type and concentration (e.g., borate, phosphate)

    • pH

    • Surfactant type (e.g., SDS) and concentration

    • Organic modifier (e.g., methanol, acetonitrile) type and percentage

  • Applied Voltage: (e.g., 15-30 kV, normal or reverse polarity)

  • Temperature: (e.g., 20-30 °C)

  • Injection:

    • Mode (hydrodynamic or electrokinetic)

    • Parameters (pressure/voltage and time)

  • Detection:

    • Wavelength (based on UV spectra of Fluvoxamine and impurities)

Data Presentation: Hypothetical Results

Upon successful method development and validation, the quantitative data should be summarized in clear, structured tables. The following tables are examples of how this data could be presented.

Table 2: System Suitability Parameters (Hypothetical Data)

Parameter Acceptance Criteria Result
Resolution (Fluvoxamine and critical impurity pair) > 2.0 2.5
Tailing Factor (Fluvoxamine) 0.8 - 1.5 1.1
Theoretical Plates (Fluvoxamine) > 100,000 150,000
Repeatability of Migration Time (%RSD, n=6) < 1.0% 0.5%

| Repeatability of Peak Area (%RSD, n=6) | < 2.0% | 1.2% |

Table 3: Method Validation Summary (Hypothetical Data)

Parameter Range Result
Linearity (r²) 0.1 - 2.0 µg/mL 0.9995
Limit of Detection (LOD) - 0.03 µg/mL
Limit of Quantification (LOQ) - 0.1 µg/mL
Accuracy (% Recovery) 80% - 120% of target 98.5% - 101.2%
Precision (%RSD) -
- Repeatability - < 1.5%
- Intermediate Precision - < 2.0%

| Robustness | Small variations in pH, voltage, temperature | No significant impact on results |

Visualizations

Logical Workflow for CE Method Development

G CE Method Development Workflow A Define Analytical Target Profile (Separate Fluvoxamine from all known impurities) B Select CE Mode (MEKC chosen for neutral and charged analytes) A->B C Initial Screening of Parameters (BGE type, pH, Surfactant) B->C D Optimization of Key Parameters (Voltage, Temperature, Organic Modifier) C->D E Method Validation (ICH Guidelines) D->E F Final Method E->F

Caption: A flowchart outlining the logical progression of developing a capillary electrophoresis method.

Experimental Workflow for Fluvoxamine Impurity Analysis

G Experimental Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) Injection Sample Injection SamplePrep->Injection StandardPrep Standard Preparation (Fluvoxamine & Impurities) StandardPrep->Injection BGEPrep BGE Preparation (Buffer, Surfactant, Organic Modifier) CapillaryCond Capillary Conditioning BGEPrep->CapillaryCond CapillaryCond->Injection Separation Electrophoretic Separation Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurities Integration->Quantification Report Generate Report Quantification->Report

Caption: A diagram illustrating the step-by-step experimental process for analyzing Fluvoxamine impurities via CE.

Disclaimer

The provided protocol is a template for method development and has not been validated. It is the responsibility of the user to develop, optimize, and validate the method according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) before its application in a quality control environment. The selection of impurities to be monitored should be based on a thorough understanding of the specific synthetic process and stability characteristics of the Fluvoxamine drug substance.

References

Synthesis of Fluvoxketone as a Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Fluvoxketone, a key intermediate in the production of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. This compound, also known as 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, is often utilized as a reference standard for purity and analytical method development in the pharmaceutical industry. The protocols detailed herein describe a robust Grignard reaction-based synthesis, followed by purification and thorough analytical characterization to ensure the material is fit for its intended purpose as a reference standard.

Introduction

This compound (CAS No. 61718-80-7) is a critical starting material in the synthesis of Fluvoxamine.[1][2] It is also classified as Fluvoxamine Impurity D in various pharmacopeias, making its availability as a high-purity reference standard essential for quality control during drug manufacturing.[3][4][5] The synthesis of this compound can be effectively achieved through a Grignard reaction, which offers a reliable route with good yields. This application note provides detailed protocols for this synthesis, along with methods for purification and comprehensive analytical characterization to confirm the identity and purity of the final product.

Chemical Properties

PropertyValue
Chemical Name 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Synonyms This compound, Fluvoxamine Impurity D
CAS Number 61718-80-7
Molecular Formula C₁₃H₁₅F₃O₂
Molecular Weight 260.25 g/mol [5]
Appearance White Powder
Melting Point 50-52 °C
Solubility Soluble in Chloroform and Methanol

Synthesis of this compound

The synthesis of this compound is achieved via a Grignard reaction. The overall reaction scheme is presented below.

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R1 4-Methoxybutyl Magnesium Chloride (Grignard Reagent) Reaction Grignard Reaction (Toluene or THF) R1->Reaction R2 4-(Trifluoromethyl)benzonitrile R2->Reaction P1 This compound Reaction->P1 Acidic Workup

Caption: Grignard reaction for the synthesis of this compound.

Experimental Protocol: Grignard Reaction

This protocol is based on a method known to produce a high yield of over 80%.[6]

Materials:

  • Magnesium turnings

  • 1-Chloro-4-methoxybutane

  • 4-(Trifluoromethyl)benzonitrile

  • Isopropyl ether or Tetrahydrofuran (THF)

  • Toluene

  • Hydrochloric acid (aqueous solution)

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-neck flask under a nitrogen atmosphere, add magnesium turnings.

    • Add a small amount of anhydrous isopropyl ether or THF.

    • A solution of 1-chloro-4-methoxybutane in isopropyl ether or THF is added dropwise via the dropping funnel to initiate the reaction.

    • Once the reaction has started (indicated by gentle reflux), the remaining 1-chloro-4-methoxybutane solution is added at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent (4-methoxybutyl magnesium chloride).

  • Coupling Reaction:

    • Cool the Grignard reagent solution to -5 to 0 °C in an ice-salt bath.

    • A solution of 4-(trifluoromethyl)benzonitrile in anhydrous toluene is added dropwise to the cooled Grignard solution, maintaining the temperature below 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 4 hours.

  • Work-up and Isolation:

    • The reaction mixture is slowly quenched by pouring it onto a mixture of crushed ice and a dilute aqueous solution of hydrochloric acid.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted twice with toluene.

    • The combined organic layers are washed with water, then with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification

The crude this compound can be purified by vacuum distillation or recrystallization.

Experimental Protocol: Purification by Vacuum Distillation

Equipment:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with a stirrer

  • Cold trap

Procedure:

  • The crude solid product is transferred to the distillation flask.

  • The system is evacuated to a pressure of 5-15 mmHg.[6]

  • The flask is gently heated while stirring.

  • Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. The pure product will solidify upon cooling.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a series of analytical tests should be performed.

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Result Start Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Analysis (e.g., HPLC) Start->Purity Final This compound Reference Standard NMR->Final IR->Final MS->Final Purity->Final

Caption: Workflow for the analytical characterization of this compound.

Expected Analytical Data

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the protons of the methoxy group, and the aliphatic protons of the pentanone chain.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H7.5 - 8.1m4H
-OCH₃~3.3s3H
-CH₂- (adjacent to C=O)~3.0t2H
-CH₂- (adjacent to -OCH₃)~3.4t2H
-CH₂-CH₂-~1.7 - 1.9m4H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (including the trifluoromethyl-substituted carbon), and the aliphatic carbons.

CarbonChemical Shift (δ, ppm)
C=O~198 - 202
Aromatic C-CF₃~132 (q)
Aromatic C-H~125 - 130
Aromatic C-C=O~138
-CF₃~124 (q)
-OCH₃~58
-CH₂- (adjacent to O)~72
-CH₂- (adjacent to C=O)~38
-CH₂-~22, 29

Note: The trifluoromethyl group will cause splitting of the adjacent carbon signals (quartets).

IR (Infrared) Spectroscopy:

The IR spectrum of this compound is expected to show strong absorption bands characteristic of a ketone and an aromatic trifluoromethyl group.

Functional GroupWavenumber (cm⁻¹)
C=O (Aromatic Ketone)~1690 - 1710
C-F (Trifluoromethyl)~1100 - 1350 (strong, multiple bands)
C-O (Ether)~1080 - 1150
Aromatic C-H~3000 - 3100
Aliphatic C-H~2850 - 3000

MS (Mass Spectrometry):

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
260[M]⁺ (Molecular Ion)
229[M - OCH₃]⁺
173[C₆H₄COCF₃]⁺
145[C₆H₄CF₃]⁺
87[CH₂(CH₂)₃OCH₃]⁺

Storage and Stability

The synthesized this compound reference standard should be stored in a well-closed container, protected from light, and at a controlled room temperature or refrigerated (2-8 °C) for long-term stability.

Conclusion

The synthesis of this compound via a Grignard reaction provides a reliable and high-yielding method for obtaining this important pharmaceutical reference standard. The detailed protocols for synthesis, purification, and analytical characterization provided in this application note will enable researchers and drug development professionals to produce and verify high-purity this compound for use in quality control and analytical method development.

References

Application Note: Protocol for the Isolation of Fluvoxketone from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluvoxketone is a novel fluorinated ketone derivative with significant potential as a key intermediate in the synthesis of new pharmaceutical agents. Its development and subsequent application in drug discovery pipelines necessitate a robust and reproducible method for its isolation and purification from the crude reaction mixture. This application note provides a detailed protocol for the efficient isolation of this compound following its synthesis via a Friedel-Crafts acylation reaction.

The described methodology focuses on a standard workup procedure involving quenching, liquid-liquid extraction, and subsequent purification using flash column chromatography. This protocol is designed to yield this compound with high purity (>98%), suitable for downstream applications in medicinal chemistry and process development. The target audience for this document includes researchers, chemists, and professionals involved in drug development and chemical synthesis.

Materials and Reagents

  • Crude this compound reaction mixture (in dichloromethane)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM), ACS grade

  • Ethyl Acetate (EtOAc), ACS grade

  • Hexanes, ACS grade

  • Silica Gel (230-400 mesh)

  • Glassware: Separatory funnel (500 mL), Erlenmeyer flasks (250 mL), beakers, graduated cylinders

  • Rotary evaporator

  • Flash chromatography system

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Analytical balance

  • Magnetic stirrer and stir bars

Experimental Protocol

This protocol outlines the step-by-step procedure for the isolation and purification of this compound from a crude reaction mixture.

Quenching the Reaction
  • Carefully and slowly pour the crude reaction mixture into a beaker containing crushed ice and 1M HCl (100 mL).

  • Stir the mixture vigorously for 15 minutes to ensure the complete quenching of the Lewis acid catalyst.

Liquid-Liquid Extraction
  • Transfer the quenched mixture to a 500 mL separatory funnel.

  • Allow the layers to separate and drain the lower organic (DCM) layer into a clean 250 mL Erlenmeyer flask.

  • Extract the aqueous layer with an additional 50 mL of DCM.

  • Combine the organic layers.

Washing the Organic Phase
  • Return the combined organic layers to the separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 1M HCl

    • 50 mL of deionized water

    • 50 mL of saturated NaHCO₃ solution

    • 50 mL of brine

  • During each wash, gently shake the separatory funnel, venting frequently to release any pressure buildup.

Drying and Solvent Removal
  • Drain the washed organic layer into a clean Erlenmeyer flask.

  • Add anhydrous MgSO₄ (approximately 5-10 g) to the organic layer and swirl to dry. The drying agent should move freely when the solution is fully dry.

  • Filter the drying agent from the solution.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound product.

Purification by Flash Column Chromatography
  • Prepare a silica gel column using a slurry of silica in hexanes.

  • Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% EtOAc and gradually increasing to 20% EtOAc).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data from a representative isolation of this compound.

ParameterValue
Starting Materials
Fluorobenzene10.0 g
Propionyl Chloride9.5 g
Aluminum Chloride15.0 g
Extraction
Volume of DCM250 mL
Mass of Crude Product12.5 g
Purification
Mass of Purified this compound9.8 g
Results
Yield75%
Purity (by HPLC)>98%

Visual Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the logical relationships within the protocol.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_purification Purification Phase reaction_mixture Crude Reaction Mixture (this compound, Catalyst, Solvent) quench Quench (Ice, 1M HCl) reaction_mixture->quench extraction Liquid-Liquid Extraction (DCM) quench->extraction wash_acid Wash (1M HCl) extraction->wash_acid wash_water Wash (H₂O) wash_acid->wash_water wash_base Wash (NaHCO₃) wash_water->wash_base wash_brine Wash (Brine) wash_base->wash_brine drying Dry (MgSO₄) wash_brine->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_product Crude this compound concentration->crude_product chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) crude_product->chromatography pure_product Pure this compound (>98% Purity) chromatography->pure_product

Caption: Workflow for the isolation and purification of this compound.

logical_relationships start Start: Crude Reaction Mixture quench Quenching (Removes Catalyst) start->quench extraction Extraction (Separates Product into Organic Phase) quench->extraction washing Washing (Removes Aqueous Impurities) extraction->washing drying Drying (Removes Water) washing->drying concentration Concentration (Removes Solvent) drying->concentration purification Purification (Separates Product from Organic Impurities) concentration->purification end End: Pure this compound purification->end

Caption: Logical steps in the this compound isolation protocol.

Application Notes and Protocols: Comparative Studies of SSRI Synthesis Routes Using Fluvoxketone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the management of major depressive disorder and other psychological conditions.[1] Fluvoxamine, a potent SSRI, is distinguished by its efficacy in treating obsessive-compulsive disorder (OCD) and social anxiety disorder.[2][3] The synthesis of Fluvoxamine often proceeds through the key intermediate, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone, commonly referred to as Fluvoxketone. This intermediate is pivotal as it undergoes oximation and subsequent alkylation to yield the final active pharmaceutical ingredient.

These application notes provide a comparative analysis of different synthetic routes for the conversion of this compound to Fluvoxamine. By presenting quantitative data from various reported methodologies in a standardized format, these notes aim to assist researchers, scientists, and drug development professionals in evaluating and selecting the most suitable synthesis strategy based on factors such as yield, purity, reaction time, and reagent selection. Detailed experimental protocols for the key transformations are also provided to facilitate the practical application of these methods.

Comparative Analysis of Synthesis Routes

The conversion of this compound to Fluvoxamine primarily involves two key steps: oximation to form the corresponding oxime, followed by alkylation with an aminoethyl group. The variations in these steps, including the choice of reagents, solvents, and reaction conditions, significantly impact the overall efficiency of the synthesis. Below is a summary of different approaches reported in the literature.

Table 1: Comparative Data for the Synthesis of Fluvoxamine from this compound
ParameterRoute A: Grignard RouteRoute B: Improved Oximation & AlkylationRoute C: One-Pot Synthesis
Starting Material 4-trifluoromethylbenzonitrile5-methoxy-1-(4-trifluoromethylphenyl) pentanone (this compound)Fluvoxamine Oxime and 2-chloroethylamine hydrochloride
Key Transformations Grignard reaction, hydrolysis, oximationOximation, AlkylationOne-pot substitution and salt formation
Reported Overall Yield ~36.16%[4][5]High Purity and Good Yield (specific yield not stated)High Yield (specific yield not stated)[6]
Reported Purity Confirmed by 1HNMR[4][5]>98%[7]High Purity[6]
Reaction Time Not specifiedOximation: Not specified; Alkylation: 1-2 hours[8]Short reaction period[6]
Key Reagents Grignard reagent, hydroxylamineHydroxylamine hydrochloride, 2-chloroethylamine hydrochloride, various basesSodium hydroxide, n-butanol, maleic acid
Noteworthy Features A traditional, multi-step approach.[4][5]Focuses on optimizing isomer ratio and reaction conditions for industrial scale.[7][8]Streamlined process with reduced workup and waste.[6]

Experimental Protocols

The following protocols are based on methodologies described in the scientific and patent literature for the synthesis of Fluvoxamine from this compound.

Protocol 1: Oximation of this compound

This protocol describes the conversion of this compound to its oxime derivative.

Materials:

  • 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone (this compound)

  • Hydroxylamine hydrochloride

  • Sodium carbonate or other suitable base

  • Ethanol

  • Water

  • Hydrochloric acid

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, dissolve this compound and hydroxylamine hydrochloride in a mixture of 95% ethanol and water.[2]

  • Stir the reaction mixture at room temperature for 2-3 hours.[2]

  • Upon completion, pour the reaction solution into a 1.5 mol/L hydrochloric acid solution.[2]

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).[2]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[2]

  • Filter and evaporate the solvent under reduced pressure to obtain the crude oxime as a light-yellow oil.[2]

  • Recrystallize the crude product from n-hexane to yield the purified 5-methoxy-1-(4-trifluoromethyl)pentanone oxime.[2]

Protocol 2: Alkylation of this compound Oxime to Fluvoxamine

This protocol details the alkylation of the oxime intermediate to form the Fluvoxamine free base.

Materials:

  • 5-methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone oxime

  • 2-chloroethylamine hydrochloride

  • Potassium hydroxide or other suitable base

  • Toluene or n-butanol as solvent

  • Water

Procedure:

  • In a reaction vessel, suspend the this compound oxime and a suitable base (e.g., potassium hydroxide) in a solvent such as toluene or n-butanol.

  • Add 2-chloroethylamine hydrochloride to the mixture.

  • Heat the reaction mixture to 40-45°C and maintain for 1-2 hours.[8]

  • After the reaction is complete, quench the reaction with water.

  • Separate the organic layer containing the Fluvoxamine free base.

Protocol 3: Salt Formation to Fluvoxamine Maleate

This protocol describes the conversion of the Fluvoxamine free base to its stable maleate salt.

Materials:

  • Fluvoxamine free base (in organic solvent from Protocol 2)

  • Maleic acid

  • Water or ethanol

Procedure:

  • Dissolve maleic acid in water or absolute ethanol.

  • Add the maleic acid solution to the organic layer containing the Fluvoxamine free base.

  • Stir the mixture for 2-3 hours at 25-30°C.[8]

  • Cool the reaction mixture to 0-5°C to facilitate the precipitation of Fluvoxamine maleate.[8]

  • Filter the precipitate, wash with the organic solvent used, and dry to obtain Fluvoxamine maleate.

Visualizations

SSRI Signaling Pathway

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release Action Potential serotonin_release->synaptic_cleft synaptic_cleft_serotonin Increased Serotonin serotonin_release->synaptic_cleft_serotonin sert SERT (Serotonin Transporter) sert->serotonin_release Reuptake autoreceptor 5-HT1A Autoreceptor synaptic_cleft_serotonin->autoreceptor Feedback Inhibition postsynaptic_receptor 5-HT Receptor synaptic_cleft_serotonin->postsynaptic_receptor Binds ssri SSRI (Fluvoxamine) ssri->sert Blocks downstream_signaling Downstream Signaling (e.g., cAMP, IP3/DAG) postsynaptic_receptor->downstream_signaling Activates therapeutic_effects Therapeutic Effects (Antidepressant, Anxiolytic) downstream_signaling->therapeutic_effects

Caption: Simplified signaling pathway of SSRIs like Fluvoxamine.

Experimental Workflow for Comparative Synthesis

Comparative_Synthesis_Workflow cluster_routes Comparative Synthesis Routes start Start: this compound route_a Route A: Grignard Synthesis route_b Route B: Improved Oximation route_c Route C: One-Pot Method oximation Step 1: Oximation route_a->oximation route_b->oximation alkylation Step 2: Alkylation route_c->alkylation One-pot oximation->alkylation salt_formation Step 3: Salt Formation alkylation->salt_formation analysis Comparative Analysis salt_formation->analysis end End: Fluvoxamine Maleate analysis->end Yield, Purity, Time, Cost

Caption: Logical workflow for comparing SSRI synthesis routes from this compound.

References

Application Notes & Protocols: In Vitro Characterization of Fluvoxketone at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fluvoxketone is a novel psychoactive compound under investigation for its potential therapeutic effects. Understanding its interaction with serotonin (5-HT) receptors is crucial for elucidating its mechanism of action and predicting its pharmacological profile. These application notes provide a summary of hypothetical in vitro data for this compound and detailed protocols for key experiments designed to characterize its binding and functional activity at various serotonin receptor subtypes and the serotonin transporter (SERT).

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity of this compound at key serotonin-related targets, as determined by in vitro assays.

Table 1: Receptor and Transporter Binding Affinity of this compound This table presents the inhibitory constant (Kᵢ) values, which indicate the concentration of this compound required to occupy 50% of the target sites. Lower Kᵢ values signify higher binding affinity.

TargetRadioligandKᵢ (nM)
SERT [³H]Citalopram1.5
5-HT₁ₐ [³H]8-OH-DPAT25.8
5-HT₂ₐ [³H]Ketanserin10.2
5-HT₂C [³H]Mesulergine45.7
5-HT₇ [³H]LSD> 1000

Table 2: Functional Activity of this compound This table outlines the functional response elicited by this compound at various targets. Data includes the half-maximal effective/inhibitory concentration (EC₅₀/IC₅₀) and the maximum effect (Eₘₐₓ) relative to a reference agonist.

TargetAssay TypeParameterValue (nM)Eₘₐₓ (%)Activity
SERT [³H]5-HT UptakeIC₅₀2.1N/AInhibitor
5-HT₁ₐ [³⁵S]GTPγS BindingEC₅₀48.375%Partial Agonist
5-HT₂ₐ Calcium FluxIC₅₀15.6N/AAntagonist
5-HT₂C Calcium FluxIC₅₀70.1N/AAntagonist

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental process and the receptor signaling pathways modulated by this compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis CellCulture Cell Line Culture (HEK293 expressing target) MembranePrep Cell Membrane Preparation CellCulture->MembranePrep FunctionalAssay Functional Assay (EC50 / IC50) CellCulture->FunctionalAssay BindingAssay Radioligand Binding Assay (Ki) MembranePrep->BindingAssay Scintillation Scintillation Counting BindingAssay->Scintillation PlateReader Fluorescence/Luminescence Plate Reading FunctionalAssay->PlateReader DataAnalysis Data Analysis & Parameter Calculation Scintillation->DataAnalysis PlateReader->DataAnalysis

Caption: High-level workflow for in vitro characterization of this compound.

G cluster_membrane This compound This compound (Partial Agonist) Receptor 5-HT1A Receptor This compound->Receptor Binds G_protein Gi/o Protein (α, β, γ subunits) Receptor->G_protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: this compound's partial agonism at the Gi-coupled 5-HT₁ₐ receptor.

G cluster_membrane Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Binds This compound This compound (Antagonist) This compound->Receptor Blocks G_protein Gq/11 Protein Receptor->G_protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces

Caption: this compound's antagonism blocking the Gq-coupled 5-HT₂ₐ receptor pathway.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₂ₐ receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • [³H]Ketanserin (specific activity ~70-90 Ci/mmol) as the radioligand.

  • Mianserin (10 µM) for defining non-specific binding.

  • This compound stock solution (10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer, ranging from 10 µM to 0.1 nM.

  • Assay Plate Preparation: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Mianserin.

    • Test Compound: 50 µL of each this compound dilution.

  • Add Radioligand: Add 50 µL of [³H]Ketanserin (final concentration ~0.5 nM) to all wells.

  • Add Membranes: Add 100 µL of prepared cell membranes (containing ~10-20 µg of protein) to all wells. The total assay volume is 200 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 500 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

  • Data Analysis: Measure the radioactivity (disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Determine the percent inhibition of specific binding for each concentration of this compound.

    • Fit the data to a one-site competition curve using non-linear regression to obtain the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: [³H]5-HT Serotonin Transporter (SERT) Uptake Assay

Objective: To measure the inhibitory potency (IC₅₀) of this compound on serotonin reuptake by the human serotonin transporter (SERT).

Materials:

  • HEK293 cells stably expressing human SERT.

  • [³H]Serotonin (specific activity ~20-30 Ci/mmol).

  • Fluoxetine (10 µM) for defining non-specific uptake.

  • This compound stock solution (10 mM in DMSO).

  • Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM Glucose, 25 mM HEPES, pH 7.4.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the SERT-expressing HEK293 cells into a 96-well plate and grow to ~90% confluency.

  • Compound Preparation: Prepare serial dilutions of this compound in KRH buffer.

  • Pre-incubation: Wash the cells twice with KRH buffer. Add 50 µL of KRH buffer (for total uptake), 10 µM Fluoxetine (for NSB), or the this compound dilutions to the appropriate wells. Incubate for 15 minutes at 37°C.

  • Initiate Uptake: Add 50 µL of [³H]5-HT (final concentration ~10 nM) to all wells to initiate the uptake reaction.

  • Incubation: Incubate the plate for 10 minutes at 37°C.

  • Terminate Uptake: Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS solution to each well and shaking for 20 minutes.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate specific uptake: Total Uptake (DPM) - Non-specific Uptake (DPM).

    • Determine the percent inhibition of specific uptake for each concentration of this compound.

    • Fit the data using non-linear regression to determine the IC₅₀ value.

Application Note: Determination of Fluvoxketone Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for assessing the cytotoxic potential of Fluvoxketone, a known impurity and metabolite of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. As understanding the toxicological profile of related compounds is crucial in drug development and safety assessment, this document outlines detailed protocols for a panel of robust cell-based assays. These assays quantify distinct cytotoxic mechanisms, including metabolic impairment (MTT assay), membrane integrity disruption (LDH assay), and induction of apoptosis (Caspase-3/7 assay). Furthermore, we present a framework for data analysis and visualization to facilitate the clear interpretation of results for researchers in toxicology, pharmacology, and drug discovery.

Introduction

This compound, chemically identified as 5-methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one[1], is a significant related compound to the widely prescribed antidepressant, Fluvoxamine. While the pharmacological and toxicological properties of Fluvoxamine are well-documented, the specific cytotoxic effects of this compound remain less characterized. Evaluating the cytotoxicity of such compounds is a critical component of preclinical safety assessment and helps to elucidate their potential off-target effects.

Cell-based assays are indispensable tools in toxicology, offering a controlled and high-throughput environment to study the effects of chemical compounds on cellular health.[2][3][4] This application note details three fundamental and widely adopted cytotoxicity assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[5][6]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[8][9]

  • Caspase-3/7 Assay: This luminescent or fluorescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10][11][12]

By employing this multi-parametric approach, researchers can gain a comprehensive understanding of the cytotoxic mechanisms of this compound.

Experimental Workflow

The overall workflow for assessing this compound cytotoxicity involves cell culture, treatment with the compound, and subsequent analysis using the selected cytotoxicity assays.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plates compound_prep Prepare this compound Serial Dilutions cell_culture->compound_prep 24h incubation treatment Treat Cells with this compound compound_prep->treatment mtt MTT Assay treatment->mtt Incubation Period (e.g., 24, 48, 72h) ldh LDH Assay treatment->ldh Incubation Period (e.g., 24, 48, 72h) caspase Caspase-3/7 Assay treatment->caspase Incubation Period (e.g., 24, 48, 72h) readout Measure Absorbance/ Luminescence/Fluorescence mtt->readout ldh->readout caspase->readout calculation Calculate % Cytotoxicity / % Viability readout->calculation ic50 Determine IC50 Values calculation->ic50

Caption: General experimental workflow for assessing this compound cytotoxicity.

Materials and Reagents

  • Selected mammalian cell line (e.g., HepG2, HEK293, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM or EMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (ensure high purity)

  • Dimethyl sulfoxide (DMSO, vehicle for this compound)

  • Phosphate-buffered saline (PBS)

  • 96-well clear and white-walled tissue culture plates

  • MTT reagent (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • LDH cytotoxicity detection kit

  • Caspase-Glo® 3/7 Assay System[10]

  • Multichannel pipette

  • Microplate reader (for absorbance, fluorescence, and luminescence)

  • CO2 incubator (37°C, 5% CO2)

Detailed Experimental Protocols

Cell Seeding
  • Culture the chosen cell line to ~80-90% confluency.

  • Trypsinize and resuspend the cells in a complete culture medium.

  • Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).

  • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium).[13]

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

This compound Treatment
  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in a serum-free or complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Include the following controls on each plate:[9]

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.

    • Untreated Control: Cells in culture medium only.

    • Positive Control (for LDH and Caspase assays): Cells treated with a known cytotoxic agent (e.g., Triton X-100 for LDH maximum release, Staurosporine for apoptosis induction).

    • Medium Blank: Wells with culture medium only (no cells).

  • Remove the medium from the seeded cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

MTT Assay Protocol
  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[14]

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7][14]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

LDH Assay Protocol
  • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new flat-bottom 96-well plate.[15]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.[9]

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Add the stop solution provided in the kit.[15]

  • Measure the absorbance at 490 nm using a microplate reader.[15]

Caspase-3/7 Assay Protocol
  • After the incubation period, allow the 96-well plate (preferably white-walled for luminescence assays) to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[12]

  • Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12]

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a microplate reader.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison. The results are typically expressed as a percentage of the control.

Calculation of Percentage Viability (MTT Assay)
  • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Calculation of Percentage Cytotoxicity (LDH Assay)
  • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Where:

  • Spontaneous LDH Release is the absorbance from the untreated control.

  • Maximum LDH Release is the absorbance from the positive control (lysed cells).

Data Tables

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle)1.250.08100
11.180.0694.4
100.950.0576.0
500.520.0441.6
1000.230.0318.4
2000.110.028.8

Table 2: Effect of this compound on Membrane Integrity (LDH Assay)

This compound Conc. (µM)Mean Absorbance (490 nm)Std. Deviation% Cytotoxicity
0 (Spontaneous)0.150.020
10.180.032.5
100.350.0416.7
500.880.0760.8
1001.350.10100.0
Max Release1.350.09100

Table 3: Effect of this compound on Caspase-3/7 Activity

This compound Conc. (µM)Mean Luminescence (RLU)Std. DeviationFold Change vs. Vehicle
0 (Vehicle)15,0001,2001.0
118,5001,5001.2
1045,0003,8003.0
50120,0009,5008.0
100250,00021,00016.7
Positive Control280,00025,00018.7

Potential Signaling Pathways

While the direct signaling pathways affected by this compound are not yet elucidated, the parent compound, Fluvoxamine, is known to interact with sigma-1 receptors, which in turn can modulate various downstream signaling cascades.[16][17] A potential cytotoxic mechanism of this compound could involve the disruption of these pathways, leading to cellular stress and apoptosis.

G cluster_pathway Hypothesized this compound-Induced Cytotoxicity Pathway This compound This compound sigma1r Sigma-1 Receptor This compound->sigma1r Binds/Modulates er_stress ER Stress sigma1r->er_stress Leads to ros ROS Production er_stress->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Conclusion

This application note provides a detailed framework for the systematic evaluation of this compound's cytotoxicity. The combination of MTT, LDH, and Caspase-3/7 assays allows for a multi-faceted assessment of its effects on cell viability, membrane integrity, and apoptosis. The provided protocols and data presentation guidelines will aid researchers in obtaining reliable and interpretable results, contributing to a better understanding of the toxicological profile of this Fluvoxamine-related compound. Further investigations may be warranted to explore the specific molecular targets and signaling pathways involved in this compound-induced cytotoxicity.

References

Troubleshooting & Optimization

Troubleshooting Fluvoxketone peak tailing in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth troubleshooting strategies for resolving peak tailing issues encountered during the reverse-phase HPLC analysis of Fluvoxketone.

Troubleshooting Guide

Question 1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

Peak tailing for this compound, a neutral ketone, in reverse-phase HPLC can stem from several factors, even in the absence of a strongly basic functional group. The most common causes include:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based column packing can still interact with the polar ketone and ether functionalities of this compound, leading to peak tailing.[1][2][3] These interactions are generally weaker than those with basic analytes but can still be significant.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing a non-ideal distribution of the analyte and resulting in peak asymmetry.[1][3]

  • Column Degradation: Deterioration of the column packing, formation of voids, or a blocked frit can disrupt the flow path and lead to distorted peak shapes for all analytes, including this compound.[1][4]

  • Extra-Column Effects: Excessive tubing length or diameter, as well as dead volumes in fittings and connections, can cause band broadening and peak tailing.[5][6]

  • Mobile Phase Mismatch: A discrepancy between the sample solvent and the mobile phase can lead to poor peak shape, especially for early eluting peaks.[2]

Question 2: My this compound peak is tailing. How can I determine if the issue is related to the column or the HPLC system?

To diagnose the source of peak tailing, a systematic approach is necessary. First, determine if the tailing is specific to the this compound peak or if all peaks in the chromatogram are affected.

  • All Peaks Tailing: If all peaks exhibit tailing, the problem is likely related to the HPLC system or the column itself.[4][7]

    • Check for extra-column volume: Inspect all tubing and connections for excessive length or dead volume.

    • Examine the column: A blocked frit or a void at the column inlet can cause this issue. Try reversing and flushing the column (if the manufacturer's instructions permit) or replace it with a new one.[1][4]

  • Only this compound Peak Tailing: If only the this compound peak is tailing, the issue is likely due to specific chemical interactions between the analyte and the stationary phase.

A good diagnostic step is to inject a neutral, non-polar compound like Toluene. If the Toluene peak is symmetrical while the this compound peak tails, it strongly suggests secondary interactions are the culprit.

Illustrative Data: Impact of Column Change on Peak Asymmetry

ParameterTailing this compound Peak (Old Column)Symmetrical this compound Peak (New Column)
Asymmetry Factor (As) 1.81.1
Theoretical Plates (N) 35008500
Resolution (Rs) to nearest peak 1.32.1

Question 3: How can I mitigate peak tailing caused by secondary silanol interactions with this compound?

Even though this compound is not a strong base, its polar groups can interact with active silanol sites on the stationary phase. Here are several strategies to minimize these interactions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can suppress the ionization of residual silanol groups, reducing their ability to interact with the analyte.[3]

  • Use of an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces the potential for secondary interactions.[3]

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.[1]

  • Choice of Organic Modifier: Acetonitrile and methanol can have different effects on peak shape. Experimenting with the organic modifier may improve symmetry.

Illustrative Data: Effect of Mobile Phase pH on this compound Peak Shape

Mobile Phase pHAsymmetry Factor (As)Retention Time (min)
7.0 1.78.5
4.5 1.48.3
3.0 1.18.2

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is intended to remove strongly retained contaminants from the column that may be causing peak distortion.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Reverse the Column Direction: Connect the column outlet to the injector.

  • Flush with a Series of Solvents: Use a flow rate that is 50% of the typical analytical flow rate.

    • Flush with your mobile phase without buffer for 20 column volumes.

    • Flush with 100% Acetonitrile for 20 column volumes.

    • Flush with 100% Isopropanol for 20 column volumes.

    • Flush with 100% Methylene Chloride (if compatible with your system and column) for 20 column volumes to remove non-polar contaminants.

    • Flush again with 100% Isopropanol for 20 column volumes.

    • Flush with 100% Acetonitrile for 20 column volumes.

  • Equilibrate the Column: Reconnect the column in the correct direction and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.

  • Test Column Performance: Inject a standard solution of this compound and a neutral marker to assess peak shape and retention.

Protocol 2: Mobile Phase pH Optimization

This protocol aims to find the optimal mobile phase pH to minimize peak tailing due to silanol interactions.

  • Prepare a Series of Mobile Phases: Prepare your aqueous mobile phase with different pH values (e.g., 7.0, 5.0, 4.0, 3.0, and 2.5) using appropriate buffers (e.g., phosphate or acetate). Ensure the chosen buffer has a pKa within +/- 1 pH unit of the target pH.

  • Systematic Evaluation:

    • Start with the highest pH mobile phase.

    • Equilibrate the column until the baseline is stable.

    • Inject the this compound standard solution in triplicate.

    • Record the asymmetry factor, retention time, and number of theoretical plates.

    • Gradually decrease the pH, allowing for thorough equilibration at each new pH level before injecting the standard.

  • Data Analysis: Compare the chromatographic data for each pH. Select the pH that provides the best peak symmetry without compromising retention or resolution.

Visualizations

Troubleshooting_Workflow start This compound Peak Tailing Observed all_peaks_tail Are all peaks tailing? start->all_peaks_tail system_issue System/Column Issue all_peaks_tail->system_issue Yes chemical_issue Chemical Interaction Issue all_peaks_tail->chemical_issue No check_connections Check connections and tubing for dead volume system_issue->check_connections flush_column Reverse and flush column check_connections->flush_column replace_column Replace column flush_column->replace_column resolve Issue Resolved replace_column->resolve adjust_ph Adjust mobile phase pH (2.5-3.0) chemical_issue->adjust_ph end_capped Use end-capped column adjust_ph->end_capped change_modifier Change organic modifier end_capped->change_modifier change_modifier->resolve

Caption: A workflow diagram for troubleshooting this compound peak tailing.

Silanol_Interaction cluster_column Silica Stationary Phase Si-OH Si-OH (Silanol Group) This compound This compound (Polar Ketone/Ether Groups) This compound->Si-OH Secondary Interaction (Hydrogen Bonding)

Caption: Secondary interaction of this compound with a silanol group.

Frequently Asked Questions (FAQs)

Q1: Can sample overload cause peak tailing for this compound? A: Yes, even if there are no strong chemical interactions, injecting too high a concentration of this compound can saturate the column's stationary phase, leading to peak tailing.[1][3] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you are likely overloading the column.

Q2: Is an ion-pairing reagent useful for improving this compound peak shape? A: Since this compound is a neutral molecule and does not carry a charge, an ion-pairing reagent is not necessary and will not improve peak shape. Ion-pairing reagents are used for charged analytes.

Q3: My column is new, but I still see peak tailing for this compound. What should I check? A: If you are using a new, high-quality column, consider the following:

  • Mobile Phase pH: Ensure the pH is sufficiently low (e.g., < 3) to suppress any residual silanol activity.[3]

  • Sample Solvent: Make sure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a stronger solvent can cause peak distortion.[2]

  • Extra-Column Volume: Check your system for any unnecessary lengths of tubing or poorly made connections that could contribute to band broadening.[5][6]

  • Guard Column: If you are using a guard column, it may be contaminated or poorly packed. Try removing it to see if the peak shape improves.

Q4: What is an acceptable asymmetry factor for the this compound peak? A: Ideally, the asymmetry factor (As) should be between 0.9 and 1.2 for a symmetrical peak. For many applications, an As value up to 1.5 may be acceptable. However, for quantitative analysis, striving for a value as close to 1.0 as possible is recommended for better accuracy and precision.

References

Technical Support Center: Optimizing Fluvoxketone Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization of Fluvoxketone and minimize impurity levels.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Problem Potential Causes Solutions
Oiling Out or Amorphous Precipitate The solution is too concentrated, causing the compound to separate above its melting point. The cooling rate is too rapid. The presence of significant impurities is depressing the melting point.- Reheat the solution and add a small amount of additional solvent to reduce supersaturation.[1] - Allow the solution to cool more slowly. Insulating the flask can help.[1] - Consider purifying the crude this compound by column chromatography before crystallization if impurity levels are high.
Rapid Crystal Formation (Crashing Out) The solution is excessively supersaturated. The solvent has a very low affinity for this compound at cooler temperatures.- Add a small amount of extra solvent to the hot solution to slightly increase the solubility upon cooling. - Employ a co-solvent system to achieve a more gradual reduction in solubility as the solution cools.
No Crystal Formation The solution is not sufficiently supersaturated. This compound is too soluble in the chosen solvent, even at low temperatures.- Concentrate the solution by carefully evaporating some of the solvent and then attempt to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. - Add a seed crystal of pure this compound to the cooled, supersaturated solution.
Low Yield Too much solvent was used, leaving a significant amount of this compound in the mother liquor. Premature filtration before crystallization was complete.- Reduce the initial volume of solvent used for dissolution. - Ensure the solution is adequately cooled for a sufficient duration to maximize crystal formation before filtration. - Cool the filtrate in an ice bath to see if more crystals form; if so, they can be collected in a second crop.
Poor Crystal Quality (Needles or Fine Powder) Very rapid nucleation and crystal growth. High degree of agitation during cooling.- Decrease the rate of cooling. - Minimize disturbances and agitation as the solution cools to allow for larger, more well-defined crystals to form. - Experiment with a different solvent system.
Persistent Impurity in Crystals The impurity has a similar structure to this compound and co-crystallizes. The impurity is trapped within the crystal lattice (inclusion). The impurity is adsorbed onto the crystal surface.- Perform a recrystallization of the obtained crystals. - Consider a different solvent for recrystallization, as this can alter the solubility of both this compound and the impurity, potentially leading to better separation. - Ensure a thorough wash of the filtered crystals with a small amount of cold solvent to remove surface impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound, chemically known as 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone, is a key intermediate in the synthesis of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI).[2][3] The purity of this compound is critical as impurities can be carried over into the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.[4]

Q2: What are the likely impurities in crude this compound?

Potential impurities in this compound can include unreacted starting materials from its synthesis, such as 4-trifluoromethylbenzonitrile or 1-chloro-4-methoxybutane, and by-products from side reactions.[5] Other potential impurities could be structurally related compounds formed during the synthesis of Fluvoxamine.[2]

Q3: Which analytical techniques are suitable for monitoring this compound purity?

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and quantifying impurities.[6] Other techniques like Gas Chromatography (GC) for residual solvents, and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the identification and characterization of impurities.[4][6]

Q4: How does the choice of solvent impact the crystallization of this compound?

The solvent choice is crucial. An ideal solvent should dissolve this compound well at elevated temperatures but poorly at lower temperatures, allowing for good recovery. The solvent's polarity can also influence which impurities are excluded from the crystal lattice. A solvent screen is often the first step in optimizing a crystallization process.

Q5: What is "seeding" and how can it help in this compound crystallization?

Seeding is the introduction of a small crystal of pure this compound into a supersaturated solution to initiate crystallization. This can help to control the crystal form (polymorph) and can lead to a more consistent crystal size distribution.

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

This protocol describes a general method for the recrystallization of crude this compound. The choice of solvent and volumes should be optimized for your specific crude material.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or a mixture such as toluene/heptane). Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Impurity Analysis by HPLC

This is a representative HPLC method for analyzing the purity of this compound.

Parameter Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis cluster_outcome Outcome crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Ice Bath Cooling cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry hplc Purity Analysis (HPLC) dry->hplc pure Pure this compound hplc->pure

Caption: Experimental workflow for the crystallization and purification of this compound.

troubleshooting_logic start Crystallization Issue? oiling Oiling Out? start->oiling Yes no_xtal No Crystals? start->no_xtal No oiling->no_xtal No sol_oiling Add more solvent, cool slowly oiling->sol_oiling Yes low_yield Low Yield? no_xtal->low_yield No sol_no_xtal Concentrate solution, seed, or scratch no_xtal->sol_no_xtal Yes sol_low_yield Reduce solvent, ensure complete cooling low_yield->sol_low_yield Yes end Optimized Crystallization low_yield->end No sol_oiling->end sol_no_xtal->end sol_low_yield->end

Caption: A logical troubleshooting flowchart for common crystallization problems.

References

Technical Support Center: Resolving Co-elution of Fluvoxketone with other impurities in Fluvoxamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Fluvoxketone with other impurities during the chromatographic analysis of Fluvoxamine.

Troubleshooting Guide: Resolving this compound Co-elution

Co-elution, the overlapping of two or more peaks in a chromatogram, can compromise the accuracy of impurity profiling.[1] This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with other potential impurities of Fluvoxamine.

Initial Assessment: Identifying Potential Co-elution

The first step in resolving co-elution is to identify if it is occurring. Look for the following signs in your chromatogram:

  • Asymmetrical peaks: Shoulders or tailing on the this compound peak can indicate the presence of a hidden impurity.[1]

  • Broader than expected peaks: A wider peak for this compound compared to other well-resolved peaks in the same run may suggest multiple components.

  • Inconsistent peak purity analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), inconsistent spectra across the peak are a strong indicator of co-elution.[1]

Troubleshooting Workflow

If co-elution is suspected, follow this workflow to diagnose and resolve the issue.

G cluster_0 Troubleshooting Workflow for this compound Co-elution start Suspected Co-elution of this compound confirm_purity Confirm Peak Purity (DAD/MS) start->confirm_purity adjust_ph Adjust Mobile Phase pH confirm_purity->adjust_ph Purity Fails resolved Resolution Achieved confirm_purity->resolved Purity Passes change_stationary_phase Change Stationary Phase adjust_ph->change_stationary_phase No/Poor Resolution adjust_ph->resolved Resolution Improved optimize_mobile_phase Optimize Mobile Phase Composition change_stationary_phase->optimize_mobile_phase No/Poor Resolution change_stationary_phase->resolved Resolution Improved other_params Modify Other Parameters (Temp, Flow Rate) optimize_mobile_phase->other_params No/Poor Resolution optimize_mobile_phase->resolved Resolution Improved other_params->resolved Resolution Improved G cluster_1 Method Development Strategy for Resolving Co-elution start Initial Method with Co-elution screen_ph Screen Mobile Phase pH (e.g., pH 2-8) start->screen_ph screen_column Screen Different Stationary Phases (C18, C8, Phenyl, CN) screen_ph->screen_column Inadequate Resolution optimize_gradient Optimize Gradient Profile screen_ph->optimize_gradient Promising Resolution screen_column->optimize_gradient Best Column Selected fine_tune Fine-tune Other Parameters (Temp., Flow Rate) optimize_gradient->fine_tune final_method Final Validated Method fine_tune->final_method

References

Improving the yield and purity of Fluvoxamine synthesis by controlling ketone formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Fluvoxamine. The focus is on improving yield and purity by effectively controlling the formation of the key ketone intermediate, 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, and other process-related impurities.

Troubleshooting Guides

This section addresses common issues encountered during Fluvoxamine synthesis, offering potential causes and corrective actions.

Issue 1: Low Yield of Fluvoxamine Maleate

Potential CauseRecommended Action
Incomplete Oximation: Unreacted 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one remains, reducing the amount of oxime intermediate available for the subsequent alkylation step.- Optimize Reaction Conditions: Maintain the reaction temperature between 45-50°C.[1] - Choice of Base: Utilize sodium carbonate granules as the base in an alcohol-based solvent like methanol.[1] - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting ketone.
Suboptimal Alkylation Conditions: The reaction between the oxime intermediate and 2-chloroethylamine hydrochloride may be inefficient.- Temperature Control: Perform the alkylation reaction at a controlled temperature of 40-45°C to minimize the formation of impurities.[2] - Reaction Time: While some older methods suggest long reaction times (e.g., two days), more recent patents indicate that the reaction can be completed in a few hours with appropriate temperature control.[2][3]
Loss during Purification: Significant product loss can occur during the crystallization and isolation of Fluvoxamine maleate.- Solvent Selection: Use an appropriate solvent for crystallization, such as acetonitrile or water, to ensure good recovery.[3][4] - Temperature Control during Crystallization: Cool the solution slowly to maximize crystal formation and minimize the amount of product remaining in the mother liquor.

Issue 2: High Levels of Ketone Impurity in the Final Product

Potential CauseRecommended Action
Inefficient Oximation Reaction: The conversion of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one to its oxime is incomplete.- pH Control: The oximation reaction is pH-dependent. The use of a base like sodium carbonate or pyridine helps to neutralize the HCl formed from hydroxylamine hydrochloride, driving the reaction towards the product. - Reagent Stoichiometry: Ensure an appropriate molar ratio of hydroxylamine hydrochloride to the ketone to favor complete conversion.
Hydrolysis of the Oxime Intermediate: The oxime can hydrolyze back to the ketone, particularly in the presence of acid and water.- Neutral Workup: During the workup of the oximation reaction, use a mild base such as a sodium bicarbonate solution to neutralize any residual acid. - Avoid Prolonged Exposure to Acidic Conditions: Minimize the time the reaction mixture is in an acidic environment.
Ineffective Purification: The purification method is not adequately removing the unreacted ketone.- Recrystallization: Multiple recrystallizations of the crude Fluvoxamine maleate may be necessary to reduce the ketone impurity to acceptable levels. - Chromatography: While not ideal for large-scale production, column chromatography can be used to separate the ketone from the final product.[3]

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the oximation step to minimize ketone impurity?

A1: The most critical parameters are reaction temperature, the choice of base, and reaction time. Maintaining a temperature of 45-50°C in the presence of sodium carbonate granules has been shown to be effective in driving the reaction to completion and favoring the desired E-isomer of the oxime.[1] It is also crucial to monitor the reaction by TLC to ensure all the starting ketone has been consumed.

Q2: How can I control the formation of the Z-isomer of Fluvoxamine?

A2: The formation of the Z-isomer (the undesired cis-isomer) is influenced by the conditions of the oximation reaction. One patented process suggests that conducting the oximation at 45-50°C results in a favorable ratio of the desired E-isomer to the Z-isomer (95:5).[1] Additionally, photoisomerization can occur upon exposure to UV light, converting the active E-isomer to the less active Z-isomer.[5][6] Therefore, it is advisable to protect the reaction mixture and the final product from light.

Q3: What are some common by-products in the alkylation step and how can they be minimized?

A3: Besides unreacted oxime, potential by-products in the alkylation step can arise from side reactions of 2-chloroethylamine hydrochloride or the Fluvoxamine base. Controlling the reaction temperature at 40-45°C has been identified as a key factor in reducing the formation of these impurities.[2] Higher temperatures can lead to an increase in by-product formation.

Q4: Are there alternative synthesis routes to 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one that might offer better control over its purity?

A4: The most common method for synthesizing the ketone precursor is a Grignard reaction between a 4-methoxybutyl magnesium halide and a 4-(trifluoromethyl)benzonitrile or benzoic acid derivative.[2] An alternative approach mentioned in the literature is a Friedel-Crafts acylation. The choice of route can impact the impurity profile of the resulting ketone. Careful purification of the ketone by distillation before the oximation step is crucial regardless of the synthetic route.

Data Presentation

Table 1: Summary of Reaction Conditions and Their Impact on Fluvoxamine Synthesis

StepParameterCondition ACondition BImpact on Yield and PurityReference
OximationTemperature25°C45-50°CHigher temperature (Condition B) can increase the reaction rate and favor the formation of the desired E-isomer, leading to higher yield and purity.[1]
OximationBasePotassium HydroxideSodium Carbonate GranulesSodium carbonate granules (Condition B) are reported to provide a good isomer ratio and facilitate an efficient reaction.[1]
AlkylationTemperature30-35°C40-45°COperating at a slightly higher temperature (Condition B) can improve reaction completion, but exceeding 45°C can increase impurity formation.[2][3]
PurificationMethodSingle RecrystallizationMultiple RecrystallizationsMultiple recrystallizations (Condition B) are more effective at removing process impurities, including the starting ketone, leading to higher purity but potentially lower overall yield.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime (Optimized for High Purity)

Materials:

  • 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

  • Hydroxylamine hydrochloride

  • Sodium carbonate (granules)

  • Methanol

  • Hexane

  • Water

  • Concentrated Hydrochloric Acid (for potential recovery of unreacted ketone)

Procedure:

  • To a stirred solution of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one in methanol, add sodium carbonate granules and hydroxylamine hydrochloride.

  • Heat the reaction mixture to 45-50°C and maintain this temperature for 8-10 hours, with continuous stirring.[4]

  • Monitor the reaction for the disappearance of the starting ketone using TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure to remove methanol.

  • To the residue, add water and extract with hexane to remove any unreacted starting material and non-polar impurities.

  • The aqueous layer containing the oxime can be carried forward to the next step.

  • Optional Recovery of Unreacted Ketone: The hexane layer can be treated with concentrated HCl at 65-75°C to hydrolyze any unreacted oxime back to the ketone for recovery and recycling.[2]

Protocol 2: Synthesis and Purification of Fluvoxamine Maleate

Materials:

  • 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime solution (from Protocol 1)

  • 2-chloroethylamine hydrochloride

  • Potassium hydroxide (powdered)

  • Toluene

  • Polyethylene glycol 400 (PEG-400)

  • Maleic acid

  • Water

  • Acetonitrile (for recrystallization)

Procedure:

  • To a stirred mixture of toluene, PEG-400, and powdered potassium hydroxide, add the aqueous solution of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime.

  • Add 2-chloroethylamine hydrochloride to the mixture.

  • Stir the reaction mixture at 40-45°C for 1-2 hours.[2]

  • After the reaction is complete, add water and separate the organic (toluene) layer.

  • Wash the organic layer with water to remove PEG-400 and inorganic salts.

  • To the organic layer, add a solution of maleic acid in water and stir to precipitate the crude Fluvoxamine maleate.

  • Filter the crude product and wash with toluene.

  • Recrystallize the crude Fluvoxamine maleate from a suitable solvent such as acetonitrile or water to achieve the desired purity.[3][4]

Visualizations

Fluvoxamine_Synthesis_Workflow cluster_0 Ketone Synthesis cluster_1 Fluvoxamine Synthesis cluster_2 Potential Impurity Pathway start 4-(Trifluoromethyl)benzonitrile + 4-Methoxybutyl Magnesium Halide ketone 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one start->ketone Grignard Reaction oxime 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime ketone->oxime Oximation (Key Control Step) unreacted_ketone Unreacted Ketone ketone->unreacted_ketone fluvoxamine_base Fluvoxamine Base oxime->fluvoxamine_base Alkylation fluvoxamine_maleate Fluvoxamine Maleate fluvoxamine_base->fluvoxamine_maleate Salt Formation unreacted_ketone->fluvoxamine_maleate Carried over as impurity

Caption: General workflow for Fluvoxamine synthesis highlighting the critical oximation step.

Oximation_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions issue High Ketone Impurity cause1 Incomplete Oximation issue->cause1 cause2 Oxime Hydrolysis issue->cause2 cause3 Ineffective Purification issue->cause3 solution1a Optimize Temp (45-50°C) cause1->solution1a solution1b Use Na2CO3 base cause1->solution1b solution1c Monitor with TLC cause1->solution1c solution2a Neutral Workup (NaHCO3) cause2->solution2a solution3a Recrystallize cause3->solution3a solution3b Column Chromatography cause3->solution3b

Caption: Troubleshooting logic for addressing high ketone impurity in Fluvoxamine synthesis.

References

Fluvoxketone interference in Fluvoxamine analytical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fluvoxamine analytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges encountered during the quantitative analysis of fluvoxamine, with a specific focus on the potential interference from its metabolite and impurity, fluvoxketone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to fluvoxamine?

This compound, chemically known as 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, is a known metabolite and impurity of fluvoxamine. Fluvoxamine undergoes extensive metabolism in the liver, primarily through oxidative demethylation.[1][2][3] This metabolic process can lead to the formation of various byproducts, including this compound.

Q2: Why is this compound a potential interferent in fluvoxamine analytical assays?

This compound is structurally similar to fluvoxamine. This similarity can lead to comparable physicochemical properties, which may result in overlapping signals in certain analytical systems. For instance, in chromatography, both compounds might have similar retention times, leading to co-elution and inaccurate quantification of fluvoxamine. In mass spectrometry, while the parent masses are different, fragmentation patterns could potentially have common ions, although this is less likely to cause direct interference in modern high-resolution systems.

Q3: Which analytical techniques are most susceptible to interference from this compound?

Analytical methods that rely on a single detection principle without high selectivity are more prone to interference. For example:

  • UV-Vis Spectrophotometry: This method is generally not specific and would not be able to distinguish between fluvoxamine and this compound if their absorption spectra overlap.[4][5]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: If the chromatographic conditions are not optimized to separate fluvoxamine and this compound, they may co-elute, leading to an overestimation of the fluvoxamine concentration.[6][7]

  • Immunoassays: The specificity of the antibody used is crucial. If the antibody cross-reacts with this compound, it will lead to inaccurate results.

Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer higher selectivity and are generally less susceptible to interference, provided that specific parent and product ion transitions are monitored for each compound.[1][8]

Troubleshooting Guides

Issue 1: Poor peak resolution or suspected co-elution in HPLC-UV analysis

Symptoms:

  • Broad or asymmetrical peaks for fluvoxamine.

  • The appearance of a shoulder on the fluvoxamine peak.

  • Inconsistent peak areas for fluvoxamine across replicate injections.

Troubleshooting Steps:

  • Review Chromatographic Conditions:

    • Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer. A slight modification can significantly alter the retention times of closely eluting compounds.

    • pH of the Mobile Phase: The ionization state of fluvoxamine can be manipulated by changing the pH, which can affect its retention time.

    • Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase, such as a C8 or a phenyl-hexyl column, which can offer different selectivity. The United States Pharmacopeia (USP) monograph for fluvoxamine maleate suggests a C8 (L7) packing.[6][9]

  • Gradient Elution: If using an isocratic method, switching to a gradient elution can often improve the separation of closely eluting peaks.

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, potentially improving resolution.

  • Flow Rate: Decreasing the flow rate can sometimes enhance separation, although it will increase the run time.

  • Peak Purity Analysis: If you have a diode array detector (DAD), perform a peak purity analysis across the fluvoxamine peak. A non-homogenous spectrum across the peak is a strong indication of a co-eluting impurity.

Issue 2: Inaccurate or variable results in LC-MS/MS analysis

Symptoms:

  • Poor reproducibility of fluvoxamine quantification.

  • Presence of interfering peaks in the chromatogram for the selected ion transitions.

Troubleshooting Steps:

  • Optimize MS/MS Transitions: Ensure that the selected precursor ion (m/z) and product ion (m/z) transitions are highly specific to fluvoxamine and do not have overlap with potential fragments of this compound or other metabolites.

  • Chromatographic Separation: Even with the high selectivity of MS/MS, good chromatographic separation is crucial to minimize ion suppression or enhancement effects from co-eluting compounds. Refer to the HPLC troubleshooting steps above to improve separation.

  • Matrix Effects: If analyzing biological samples, matrix effects can be a significant source of variability. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. If significant matrix effects are observed, consider improving your sample preparation method (e.g., using solid-phase extraction instead of protein precipitation) or using a matrix-matched calibration curve.

  • Internal Standard: Ensure that a suitable internal standard is used to compensate for variations in sample preparation and instrument response. The internal standard should be structurally similar to the analyte but have a different mass.

Data Presentation

Table 1: Physicochemical Properties of Fluvoxamine and this compound

PropertyFluvoxamineThis compound
Chemical Formula C₁₅H₂₁F₃N₂O₂C₁₃H₁₅F₃O₂
Molecular Weight 318.33 g/mol 260.25 g/mol
Structure Contains an oxime ether and an amino groupContains a ketone group

Experimental Protocols

Key Experiment: HPLC-UV Method for Fluvoxamine and its Impurities (Based on USP Monograph Principles)

This protocol provides a general framework for the separation of fluvoxamine from its related substances, which would include this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C8 (L7 packing), 250 mm x 4.6 mm, 5 µm particle size.[6][9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate with an ion-pairing agent like sodium 1-pentanesulfonate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best resolution.

  • Flow Rate: Approximately 1.5 - 2.0 mL/min.

  • Detection Wavelength: 234 nm or 254 nm.[6][10]

  • Column Temperature: Maintained at 40°C.

  • Injection Volume: 20 µL.

  • System Suitability: The method should be validated for parameters such as resolution between fluvoxamine and its known impurities, tailing factor, and theoretical plates. The USP monograph specifies a resolution of not less than 3.0 between the Z-isomer and fluvoxamine maleate.

Visualizations

Fluvoxamine_Metabolism Fluvoxamine Fluvoxamine Metabolites Various Metabolites Fluvoxamine->Metabolites Hepatic Metabolism (Oxidative Demethylation) This compound This compound Metabolites->this compound e.g. Fluvoxamine_Acid Fluvoxamine Acid Metabolites->Fluvoxamine_Acid e.g. Analytical_Workflow Sample_Collection Sample Collection (e.g., Plasma, Serum) Extraction Extraction (e.g., SPE, LLE, PPT) Sample_Collection->Extraction Injection Injection into HPLC/LC-MS Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Tree Start Inaccurate Fluvoxamine Results? Check_Peak_Shape Check Peak Shape and Purity Start->Check_Peak_Shape Asymmetric_Peak Asymmetric Peak or Shoulder? Check_Peak_Shape->Asymmetric_Peak Visual Inspection Optimize_Chromatography Optimize Chromatography (Mobile Phase, Column, Temp) Asymmetric_Peak->Optimize_Chromatography Yes Symmetric_Peak Symmetric Peak Asymmetric_Peak->Symmetric_Peak No Check_MS_Specificity Check MS/MS Specificity and Matrix Effects Symmetric_Peak->Check_MS_Specificity Interference_Found Interference in MS? Check_MS_Specificity->Interference_Found Refine_MS_Method Refine MS Method (Transitions, Sample Prep) Interference_Found->Refine_MS_Method Yes No_MS_Interference No Obvious Interference Interference_Found->No_MS_Interference No Check_Standards Check Standards & Calibration No_MS_Interference->Check_Standards

References

Strategies to prevent degradation of Fluvoxamine to Fluvoxketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Fluvoxamine to its primary degradant, Fluvoxketone.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of Fluvoxamine to this compound?

The conversion of Fluvoxamine to this compound is primarily due to the hydrolysis of the oxime bond in the Fluvoxamine molecule. This reaction is essentially the reverse of the final step in the synthesis of Fluvoxamine, where this compound is converted to the oxime. This hydrolysis is catalyzed by the presence of acid and is accelerated by heat.

Q2: Under what conditions is Fluvoxamine most susceptible to degradation into this compound?

Fluvoxamine is particularly vulnerable to degradation under acidic conditions. Forced degradation studies have shown significant degradation in the presence of strong acids like hydrochloric acid (HCl), especially at elevated temperatures.[1][2] While it also degrades under basic and oxidative conditions, acidic hydrolysis is a key pathway for the formation of ketone-related impurities. Fluvoxamine in solution is also sensitive to UV light.[1][2]

Q3: What is this compound and why is it a concern?

This compound, also known as 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, is a known impurity of Fluvoxamine. As a degradation product, its presence indicates a loss of the active pharmaceutical ingredient (API) and can potentially impact the safety and efficacy of the drug product. Regulatory guidelines require the identification and control of such impurities.

Q4: Are there any general strategies to enhance the stability of the oxime bond in Fluvoxamine?

Yes, general strategies to stabilize oximes include:

  • pH Control: Maintaining a neutral to slightly alkaline pH is crucial to prevent acid-catalyzed hydrolysis.

  • Temperature Control: Storing Fluvoxamine at controlled room temperature or below minimizes the rate of degradation.

  • Protection from Light: As Fluvoxamine is photosensitive, protecting it from UV and visible light is essential, especially when in solution.[1][2]

  • Formulation Strategies: For solid dosage forms, incorporating hydrophobic excipients or applying a film coating can act as a moisture barrier, reducing the potential for hydrolysis.[3]

Troubleshooting Guide: Unexpected this compound Formation

This guide helps to identify and resolve common issues leading to the formation of this compound during experiments.

Observation Potential Cause Recommended Solution
High levels of this compound in a recently prepared acidic solution of Fluvoxamine. Acid-Catalyzed Hydrolysis: The oxime bond of Fluvoxamine is susceptible to rapid hydrolysis in acidic environments.- Neutralize the solution to a pH of 7.0 or slightly above as soon as possible. - If the experiment requires acidic conditions, minimize the exposure time and maintain the lowest effective temperature.
Gradual increase in this compound concentration in a stored Fluvoxamine solution. Inadequate Storage Conditions: Prolonged exposure to ambient temperature, light, or a slightly acidic pH can lead to slow hydrolysis over time.- Store Fluvoxamine solutions in amber vials or otherwise protected from light. - Store solutions at refrigerated temperatures (2-8 °C). - Ensure the storage buffer is at a neutral or slightly alkaline pH.
This compound detected after dissolving Fluvoxamine in a new batch of solvent. Solvent Contamination: The solvent may be contaminated with acidic impurities.- Test the pH of the solvent before use. - Use high-purity, analytical grade solvents from a reputable supplier. - Consider using a freshly opened bottle of solvent.
Inconsistent this compound levels across different batches of the same experiment. Variability in Experimental Conditions: Minor, unrecorded variations in pH, temperature, or light exposure can lead to inconsistent degradation.- Strictly control and monitor the pH and temperature of all experimental steps. - Ensure consistent light protection for all samples. - Document all experimental parameters meticulously for each batch.

Quantitative Data: Fluvoxamine Degradation Under Stress

The following table summarizes data from forced degradation studies, indicating the percentage of Fluvoxamine remaining under various stress conditions. These conditions are likely to promote the formation of this compound, among other degradants.

Stress Condition Solvent/Form Temperature Duration Fluvoxamine Remaining (%) Reference
Acidic Hydrolysis 0.5 M HCl80°C10 min37.5[1]
Basic Hydrolysis 2 M NaOH80°C40 min55.4[1]
Oxidative 10% H₂O₂80°C30 min74.3[1]
Photolytic (UV Light) Solid FormRoom Temp5 days73.8[1]
Photolytic (UV Light) WaterRoom Temp5 days27.1[1]
Photolytic (Visible Light) Solid FormRoom Temp5 days92.9[1]
Photolytic (Visible Light) WaterRoom Temp5 days82.4[1]
Thermal Solid Form80°C5 days98.4[1]
Thermal Water80°C5 days76.0[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Fluvoxamine

This protocol outlines a typical forced degradation study to assess the stability of Fluvoxamine and identify degradation products like this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Fluvoxamine maleate (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60-80°C for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a defined period.

  • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period. A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for Fluvoxamine and this compound

This method is designed to separate Fluvoxamine from its degradation products, including this compound.

  • Chromatographic System:

    • Column: C8 or C18 reversed-phase column (e.g., Luna 5 µm C8(2), 250 x 4.6 mm).[4]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 2.5-7.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 60:40 or 70:30 ratio of buffer to organic solvent.[1][5]

    • Flow Rate: 1.0 - 1.7 mL/min.[4][5]

    • Detection Wavelength: UV detection at approximately 234-250 nm.[4][5]

    • Column Temperature: 40°C.[4]

    • Injection Volume: 20 µL.[4]

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of Fluvoxamine and this compound to determine their retention times.

    • Inject the samples from the forced degradation study.

    • Quantify the amount of Fluvoxamine and this compound by comparing the peak areas with those of the standards.

Visualizations

Fluvoxamine_Degradation_Pathway cluster_conditions Degradation Conditions Fluvoxamine Fluvoxamine (Oxime) This compound This compound (Ketone) Fluvoxamine->this compound Acid Acid (H+) Heat Heat (Δ)

Caption: Degradation pathway of Fluvoxamine to this compound via hydrolysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Fluvoxamine Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sample Collect Samples at Time Points stress->sample neutralize Neutralize/Dilute Samples sample->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Fluvoxamine and this compound hplc->quantify data Data Interpretation quantify->data

Caption: Workflow for a forced degradation study of Fluvoxamine.

Prevention_Strategies center Prevent this compound Formation ph Maintain Neutral to Alkaline pH center->ph temp Store at Controlled Room Temperature or Below center->temp light Protect from UV and Visible Light center->light formulation Use Protective Formulation Strategies center->formulation

Caption: Key strategies to prevent the degradation of Fluvoxamine.

References

Technical Support Center: Overcoming Solubility Issues of Fluvoxketone in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Fluvoxketone in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound, with the chemical formula C₁₃H₁₅F₃O₂, is a trifluoromethyl-substituted aryl ketone.[1][2][3] It is known to be soluble in organic solvents such as chloroform and methanol.[1] Like many hydrophobic compounds, this compound is anticipated to have low solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo experimental assays that require the compound to be in a dissolved state in physiological buffers.

Q2: I'm observing precipitation or cloudiness when I add this compound to my aqueous buffer. What is the likely cause?

Precipitation or cloudiness upon the addition of this compound to an aqueous buffer is a strong indication that its solubility limit has been exceeded. This is a common issue for hydrophobic molecules when introduced into an aqueous environment.

Q3: Can I simply sonicate or heat the solution to dissolve the this compound?

While sonication can help to disperse particles and gentle warming can slightly increase solubility, these methods are often insufficient for significantly overcoming the inherent low aqueous solubility of a hydrophobic compound like this compound. Moreover, excessive heating can potentially lead to the degradation of the compound.

Q4: Are there any initial simple steps I can take to improve the solubility of this compound without adding other reagents?

For some compounds, adjusting the pH of the buffer can influence solubility. However, as this compound is a neutral molecule, significant pH-dependent solubility changes are not expected.[4][5] It is always recommended to start with a small amount of the compound and vortex thoroughly. If solubility issues persist, the use of solubilizing agents is recommended.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides a systematic approach to addressing this compound solubility issues.

Step 1: Initial Assessment and Preparation of a Concentrated Stock Solution

Given the poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent. This stock solution can then be diluted into the aqueous buffer to the desired final concentration.

Recommended Organic Solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol[1]

Protocol for Preparing a Concentrated Stock Solution:

  • Weigh the desired amount of this compound powder accurately.

  • Add a small volume of the chosen organic solvent (e.g., DMSO) to the powder.

  • Vortex the mixture until the this compound is completely dissolved.

  • Add more solvent to reach the desired final stock concentration (e.g., 10 mM, 50 mM).

  • Store the stock solution at an appropriate temperature, typically -20°C, protected from light.

Step 2: Dilution into Aqueous Buffer

When diluting the organic stock solution into your aqueous buffer, it is crucial to do so in a manner that minimizes precipitation.

Best Practices for Dilution:

  • Vortexing the Buffer: Vigorously vortex the aqueous buffer while slowly adding the this compound stock solution dropwise. This rapid mixing helps to disperse the compound and can prevent localized high concentrations that lead to precipitation.

  • Final Organic Solvent Concentration: Aim to keep the final concentration of the organic solvent in your aqueous buffer as low as possible (ideally ≤1%, and often below 0.1% for cell-based assays) to avoid solvent-induced artifacts in your experiment.

Step 3: Utilizing Solubilizing Agents

If precipitation still occurs at the desired final concentration, the use of solubilizing agents is necessary. The main strategies include the use of cosolvents, surfactants, or cyclodextrins.

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent.[6][7][8]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (% v/v)Key Considerations
DMSO 0.1 - 5%Can have biological effects at higher concentrations.
Ethanol 1 - 10%Generally well-tolerated in many experimental systems.
Polyethylene Glycol 400 (PEG 400) 5 - 20%A less volatile and often less toxic option.
Propylene Glycol 5 - 20%Commonly used in pharmaceutical formulations.[6]

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[9][10][11]

Commonly Used Surfactants:

SurfactantTypeTypical Starting Concentration (% w/v)Key Considerations
Tween® 20 / Polysorbate 20 Non-ionic0.01 - 0.1%Widely used and generally considered biocompatible at low concentrations.
Tween® 80 / Polysorbate 80 Non-ionic0.01 - 0.1%Similar to Tween 20, with a different fatty acid ester.
Sodium Dodecyl Sulfate (SDS) Anionic0.01 - 0.1%Can denature proteins and disrupt cell membranes; use with caution.
Cremophor® EL Non-ionic0.1 - 1%A potent solubilizer, but can have biological side effects.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[][13][14]

Commonly Used Cyclodextrins:

CyclodextrinKey FeaturesTypical Starting Concentration (mM)
β-Cyclodextrin (β-CD) Natural cyclodextrin with moderate aqueous solubility.1 - 10 mM
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Modified cyclodextrin with significantly higher aqueous solubility and lower toxicity.5 - 50 mM
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic modified cyclodextrin with high aqueous solubility, often used in parenteral formulations.5 - 50 mM

Experimental Protocols

Protocol for Solubility Enhancement using a Co-solvent
  • Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 100 mM in DMSO).

  • Determine the final desired concentration of this compound and the maximum tolerable concentration of the co-solvent in your aqueous buffer.

  • Calculate the required volumes. For example, to make a 100 µM this compound solution with 0.1% DMSO from a 100 mM stock:

    • Add 1 µL of the 100 mM this compound stock to 999 µL of your aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the calculated volume of the this compound stock solution.

  • Visually inspect for any signs of precipitation. If the solution remains clear, it is likely that the this compound is dissolved.

Protocol for Solubility Enhancement using a Surfactant
  • Prepare a stock solution of the chosen surfactant in your aqueous buffer (e.g., 10% w/v Tween® 20).

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • In a fresh tube, add the aqueous buffer, followed by the surfactant stock solution to achieve the desired final surfactant concentration.

  • While vortexing the surfactant-containing buffer, slowly add the this compound stock solution to reach the desired final concentration.

  • Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) before use.

Protocol for Solubility Enhancement using a Cyclodextrin
  • Dissolve the chosen cyclodextrin directly in the aqueous buffer to the desired concentration. Gentle warming may be required to dissolve some cyclodextrins.

  • Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., 100 mM in Ethanol).

  • While vortexing the cyclodextrin-containing buffer, slowly add the this compound stock solution.

  • The formation of the inclusion complex may take some time. It is recommended to stir or gently agitate the solution for at least 30-60 minutes at room temperature.

Visual Guides

Troubleshooting_Workflow start Start: this compound solubility issue prep_stock Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, Ethanol) start->prep_stock dilution Dilute stock solution into aqueous buffer with vigorous vortexing prep_stock->dilution check_solubility Is the solution clear? dilution->check_solubility success Success: this compound is dissolved check_solubility->success Yes use_solubilizer Incorporate a solubilizing agent check_solubility->use_solubilizer No cosolvent Option A: Increase co-solvent concentration use_solubilizer->cosolvent surfactant Option B: Add a surfactant (e.g., Tween® 20) use_solubilizer->surfactant cyclodextrin Option C: Add a cyclodextrin (e.g., HP-β-CD) use_solubilizer->cyclodextrin re_check Re-evaluate solubility cosolvent->re_check surfactant->re_check cyclodextrin->re_check re_check->success Yes re_check->use_solubilizer No, try another agent or combination

Caption: Troubleshooting workflow for this compound solubility.

Solubilization_Mechanisms cluster_surfactant Surfactant Micelle cluster_cyclodextrin Cyclodextrin Inclusion Complex surfactant_micelle Hydrophobic Core fluv_s fluv_s surfactant_micelle->fluv_s encapsulates fluvox_soluble Solubilized this compound surfactant_micelle->fluvox_soluble fluvox_s This compound cyclodextrin Hydrophobic Cavity fluv_c fluv_c cyclodextrin->fluv_c encapsulates cyclodextrin->fluvox_soluble fluvox_c This compound fluvox_insoluble Insoluble this compound fluvox_insoluble->surfactant_micelle  + Surfactant fluvox_insoluble->cyclodextrin  + Cyclodextrin

Caption: Mechanisms of solubilization by surfactants and cyclodextrins.

References

Technical Support Center: Enhancing Resolution of Fluvoxamine Isomers and Fluvoxketone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chromatographic analysis of Fluvoxamine and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of Fluvoxamine isomers (E and Z) and its potential impurity, Fluvoxketone.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor Resolution Between Fluvoxamine (E-isomer) and its Z-isomer

Question: We are observing co-elution or very poor resolution (Rs < 1.5) between the main Fluvoxamine peak (E-isomer) and the Z-isomer. How can we improve this separation?

Answer:

Achieving adequate resolution between the E and Z isomers of Fluvoxamine is critical, as the Z-isomer is considered an impurity.[1][2][3] The USP monograph specifies a resolution of not less than 3.0 between the Z-isomer and Fluvoxamine Maleate.[4] If you are not meeting this requirement, consider the following troubleshooting steps:

Potential Causes & Solutions:

Potential Cause Recommended Solution Explanation
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For basic compounds like Fluvoxamine, a pH around 3.0 can improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase. The USP method suggests a pH of 3.00 ± 0.05.[4][5]The ionization state of both the analyte and the stationary phase significantly impacts retention and selectivity.[6] Controlling the pH is a powerful tool to manipulate the separation of ionizable compounds.
Suboptimal Organic Modifier Ratio Systematically vary the acetonitrile concentration in the mobile phase. A slight decrease in the organic content can increase retention times and potentially improve the separation between the two isomers.The ratio of organic solvent to the aqueous buffer affects the elution strength of the mobile phase. Fine-tuning this ratio can enhance the differential migration of closely related compounds.
Insufficient Column Efficiency Ensure your column is performing optimally. Check for high backpressure, which could indicate a blockage. If the column is old or has been used extensively, consider replacing it with a new, high-efficiency column. A column with a particle size of 5 µm or smaller can provide better efficiency.[4][5]A well-packed, efficient column provides sharper peaks, which are easier to resolve. Column degradation leads to peak broadening and loss of resolution.
Incorrect Column Temperature Optimize the column temperature. The USP method specifies a temperature of 40 °C.[4][5] A slightly lower or higher temperature might improve selectivity. Experiment with a range of 30-50 °C.Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.
Issue 2: Co-elution of this compound with Fluvoxamine Isomers

Question: Our chromatogram shows a peak that we suspect is this compound, but it is co-eluting with either the E or Z isomer of Fluvoxamine. How can we resolve this compound?

Answer:

This compound is a known impurity of Fluvoxamine.[7] Its separation from the active pharmaceutical ingredient (API) and its isomers is crucial for accurate purity assessment.

Potential Causes & Solutions:

Potential Cause Recommended Solution Explanation
Inadequate Stationary Phase Selectivity The choice of column chemistry is critical. While a C8 column is often used,[4][5] a different stationary phase might provide the necessary selectivity. Consider a phenyl-hexyl column to introduce π-π interactions, which can help differentiate the ketone group of this compound from the oxime group of Fluvoxamine. A cyano (CN) column can also offer different selectivity.[8][9][10][11]The interaction between the analytes and the stationary phase governs the separation. Different functional groups on the stationary phase will interact differently with the analytes, leading to changes in selectivity.[12]
Mobile Phase Composition Not Optimized for this compound Modify the mobile phase. Adjusting the buffer concentration or the type of organic modifier (e.g., methanol vs. acetonitrile) can alter the selectivity between this compound and the Fluvoxamine isomers.The choice of organic solvent and its proportion in the mobile phase can influence the interactions of the analytes with the stationary phase, thereby affecting the resolution.
Gradient Elution May Be Required If isocratic elution is not providing sufficient resolution, develop a gradient method. A shallow gradient can help to separate closely eluting peaks.A gradient elution method can sharpen peaks and improve the resolution of complex mixtures with components of varying polarity.

Frequently Asked Questions (FAQs)

Q1: What is the typical retention behavior of Fluvoxamine (E/Z isomers) and this compound in reversed-phase HPLC?

In a typical reversed-phase HPLC method using a C8 or C18 column, you can expect this compound to be less retained and elute earlier than the Fluvoxamine isomers due to the absence of the basic amino group present in Fluvoxamine. The E-isomer of Fluvoxamine is the most prominent peak, and the Z-isomer is a closely eluting impurity.

Q2: What are the key parameters of the USP method for Fluvoxamine impurities?

The USP monograph for Fluvoxamine Maleate specifies a method for separating organic impurities.[4][5] Key parameters are summarized below:

ParameterSpecification
Column L7 packing (RP-8), 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and a buffer solution containing 1-pentanesulfonic acid sodium salt and monobasic potassium phosphate (38:62 v/v), pH 3.0
Flow Rate 1.7 mL/min
Temperature 40 °C
Detection UV at 234 nm
System Suitability Resolution between Z-isomer and Fluvoxamine ≥ 3.0

Q3: How can I identify the peaks for the E and Z isomers of Fluvoxamine?

The E-isomer is the therapeutically active form and will be the major peak in a standard solution of Fluvoxamine.[1][2][3] The Z-isomer can be generated through photoisomerization by exposing a solution of Fluvoxamine to UV light.[1][2][3] This will result in the appearance of a new peak corresponding to the Z-isomer, allowing for its identification.

Q4: My peaks for Fluvoxamine are tailing. What should I do?

Peak tailing for basic compounds like Fluvoxamine is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this:

  • Lower the mobile phase pH: A pH of around 3 helps to protonate the silanol groups, reducing their interaction with the protonated amine of Fluvoxamine.

  • Use an end-capped column: Modern, well-end-capped columns have fewer free silanol groups.

  • Add a competing base: A small amount of an amine modifier like triethylamine to the mobile phase can help to saturate the active sites on the stationary phase.

  • Check for column contamination: A blocked frit or contaminated column can also cause peak tailing. Try flushing the column or replacing the guard column.

Q5: Where can I obtain a reference standard for this compound?

This compound is available from various chemical suppliers as a reference standard for impurity profiling.

Experimental Protocols

Protocol 1: USP Method for Fluvoxamine Maleate and its Organic Impurities[4][5]

This protocol is based on the USP monograph and is suitable for the separation of Fluvoxamine from its Z-isomer and other related substances.

Chromatographic Conditions:

Parameter Value
Column Luna 5 µm C8(2), 250 x 4.6 mm (or equivalent L7 packing)
Mobile Phase Acetonitrile / Solution A (38:62, v/v)
Solution A: 8 g/L of Sodium 1-Pentanesulfonate and 1.1 g/L of Monobasic Potassium Phosphate in water. Adjust pH to 3.00 ± 0.05 with Phosphoric Acid.
Flow Rate 1.7 mL/min (Isocratic)
Column Temperature 40 °C
Detector UV at 234 nm
Injection Volume 20 µL

System Suitability Solution Preparation:

  • Transfer 6 mg of USP Fluvoxamine Maleate RS to a 50 mL volumetric flask.

  • Heat the sample at 120 °C for 10 minutes.

  • Cool to room temperature and add 3.0 mL of 0.1 N Hydrochloric Acid.

  • Heat the solution in a water bath for 10 minutes.

  • Cool to room temperature, add 50 mg of USP Fluvoxamine Maleate RS, and dissolve in 25 mL of mobile phase.

  • Dilute with mobile phase to volume.

Protocol 2: Alternative Method Using a Cyano Column for Enhanced Selectivity[8][9][10][11]

This method utilizes a different stationary phase to potentially improve the resolution of this compound from the Fluvoxamine isomers.

Chromatographic Conditions:

Parameter Value
Column Nova-Pak CN, 150 x 3.9 mm, 4 µm (or equivalent CN column)
Mobile Phase Acetonitrile / 50 mM K2HPO4 (pH 7.0) (40:60, v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature Ambient
Detector UV at 235 nm
Injection Volume 20 µL

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Prepare Sample (Standard or Test Solution) hplc_system HPLC System (Pump, Injector, Column Oven) prep_sample->hplc_system prep_mp Prepare Mobile Phase (e.g., USP Method) prep_mp->hplc_system column Chromatographic Column (e.g., C8 or CN) hplc_system->column detector UV Detector (e.g., 234 nm) column->detector chromatogram Acquire Chromatogram detector->chromatogram analysis Analyze Data (Resolution, Peak Area, Purity) chromatogram->analysis

Caption: High-level workflow for HPLC analysis of Fluvoxamine.

troubleshooting_logic cluster_issue Identify the Co-eluting Pair cluster_solutions_isomers Solutions for Isomer Resolution cluster_solutions_ketone Solutions for this compound Resolution start Poor Resolution Observed issue_isomers Fluvoxamine E/Z Isomers start->issue_isomers issue_ketone Fluvoxamine / this compound start->issue_ketone solution_ph Adjust Mobile Phase pH (e.g., to pH 3.0) issue_isomers->solution_ph solution_org Optimize Organic Ratio issue_isomers->solution_org solution_temp Adjust Column Temperature issue_isomers->solution_temp solution_column Change Column Chemistry (e.g., CN, Phenyl-Hexyl) issue_ketone->solution_column solution_mp Modify Mobile Phase (Solvent type, buffer) issue_ketone->solution_mp solution_gradient Implement Gradient Elution issue_ketone->solution_gradient end_node Resolution Improved solution_ph->end_node solution_org->end_node solution_temp->end_node solution_column->end_node solution_mp->end_node solution_gradient->end_node

Caption: Troubleshooting logic for enhancing resolution.

References

Calibration curve issues for low-level Fluvoxketone quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluvoxamine Quantification

A Note on Terminology: The information provided pertains to the analysis of Fluvoxamine. "Fluvoxketone" is not a standard recognized term in the scientific literature for this compound. It is presumed to be a typographical error.

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with calibration curves for the low-level quantification of Fluvoxamine using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor linearity at the low end of my calibration curve for Fluvoxamine. What are the common causes?

Poor linearity at low concentrations is a frequent challenge in bioanalysis. The primary causes can be categorized as follows:

  • Matrix Effects: Endogenous components in biological samples (e.g., phospholipids, salts) can co-elute with Fluvoxamine and interfere with its ionization in the mass spectrometer.[1][2][3] This can lead to either ion suppression (decreased signal) or enhancement (increased signal), causing deviation from linearity, especially at low concentrations where the signal-to-noise ratio is lower.

  • Inadequate Sample Preparation: Inefficient removal of matrix components during sample preparation is a major contributor to matrix effects. Techniques like protein precipitation, while simple, may not provide a sufficiently clean sample for low-level quantification.

  • Instrumental Factors: High baseline noise, contamination in the LC-MS system, or inconsistent performance of the ion source can disproportionately affect the accuracy of low-concentration measurements.[4] Carryover from previous, more concentrated samples can also artificially inflate the response of low-level standards.

  • Suboptimal Chromatographic Conditions: Poor peak shape (e.g., tailing or fronting) can lead to inaccurate integration, particularly for small peaks at the lower limit of quantification (LLOQ).

Q2: My LLOQ for Fluvoxamine is not consistently meeting the required precision and accuracy. What steps can I take to improve it?

Improving the LLOQ requires a systematic approach to enhancing sensitivity and reducing variability:

  • Optimize Sample Preparation: Consider switching to a more rigorous sample preparation technique. While liquid-liquid extraction (LLE) is effective, solid-phase extraction (SPE) can offer a cleaner extract by selectively isolating the analyte.

  • Refine Chromatographic Method: Adjust the mobile phase composition and gradient to improve the peak shape of Fluvoxamine and resolve it from any interfering matrix components.

  • Enhance Mass Spectrometry Detection: Ensure that the mass spectrometer is properly calibrated and that the ion source parameters (e.g., temperature, gas flows) are optimized for Fluvoxamine. Use of a stable isotope-labeled internal standard (e.g., Fluvoxamine-d4) is highly recommended to compensate for variability in extraction and matrix effects.[5]

  • Minimize System Contamination: Implement a rigorous cleaning protocol for the LC system and mass spectrometer to reduce background noise.

Q3: What are typical validation parameters I should aim for when developing a Fluvoxamine bioanalytical method?

The following tables summarize typical performance characteristics for Fluvoxamine quantification methods found in the literature. These can serve as a benchmark for your own method development and validation.

Table 1: Linearity and LLOQ for Fluvoxamine Quantification
ParameterValueMatrixReference
Linearity Range2.6260 - 294.0960 ng/mLHuman Plasma (K2EDTA)[5]
LLOQ2.6260 ng/mLHuman Plasma (K2EDTA)[5]
Correlation Coefficient (r²)> 0.99Human Plasma[6]
Table 2: Precision and Accuracy for Fluvoxamine Quantification
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)Reference
LLOQ2.6260≤ 2.098.7 - 101.3≤ 2.098.7 - 101.3[5]
Low QC5.2520≤ 2.098.7 - 101.3≤ 2.098.7 - 101.3[5]
Medium QC147.0480≤ 2.098.7 - 101.3≤ 2.098.7 - 101.3[5]
High QC235.2768≤ 2.098.7 - 101.3≤ 2.098.7 - 101.3[5]

Troubleshooting Guide

Issue: Non-Linearity at Low Concentrations

This workflow provides a step-by-step guide to diagnosing and resolving non-linearity issues at the low end of your calibration curve.

G cluster_0 Troubleshooting Non-Linearity at Low Concentrations start Poor Linearity at Low End check_is Check Internal Standard Response (Consistent across standards?) start->check_is is_ok Consistent check_is->is_ok Yes is_not_ok Inconsistent check_is->is_not_ok No check_chrom Review Peak Shape and Integration (Tailing, fronting, or splitting?) is_ok->check_chrom optimize_lc Optimize LC Method (Gradient, mobile phase) is_not_ok->optimize_lc chrom_ok Good Peak Shape check_chrom->chrom_ok Yes chrom_not_ok Poor Peak Shape check_chrom->chrom_not_ok No investigate_matrix Investigate Matrix Effects (Post-column infusion or dilution series) chrom_ok->investigate_matrix chrom_not_ok->optimize_lc matrix_present Matrix Effects Present investigate_matrix->matrix_present Yes matrix_absent No Significant Matrix Effects investigate_matrix->matrix_absent No improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) matrix_present->improve_cleanup check_system Check for System Contamination and Carryover matrix_absent->check_system

Caption: Troubleshooting workflow for low-concentration non-linearity.

Experimental Protocols

Representative LC-MS/MS Method for Fluvoxamine Quantification in Human Plasma

This protocol is a synthesis of methodologies reported in the literature and should be adapted and validated for your specific laboratory conditions.[5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 250 µL of human plasma in a polypropylene tube, add 25 µL of internal standard working solution (e.g., Fluvoxamine-d4).

  • Vortex for 30 seconds.

  • Add 3 mL of extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: Hypurity C18 (50 mm x 4.6 mm, 5µm)[5]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.600 mL/min[5]

  • Injection Volume: 10 µL[5]

  • Column Temperature: 40°C[5]

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Fluvoxamine: To be optimized for your instrument

    • Fluvoxamine-d4: To be optimized for your instrument

Experimental Workflow Diagram

G cluster_1 Fluvoxamine Quantification Workflow sample_collection Plasma Sample Collection add_is Add Internal Standard (Fluvoxamine-d4) sample_collection->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for Fluvoxamine quantification.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Fluvoxamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of validated analytical methods for the quantification of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The comparison focuses on performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Overview of Analytical Techniques

Several analytical techniques have been successfully validated for the quantification of Fluvoxamine in pharmaceutical formulations and biological matrices. The most common methods include:

  • UV-Visible Spectrophotometry: A simple and cost-effective method suitable for routine quality control of bulk drugs and dosage forms.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely used, robust, and reliable method offering good selectivity and sensitivity for the analysis of Fluvoxamine in various matrices.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method, ideal for bioanalytical studies requiring the quantification of low concentrations of Fluvoxamine in complex biological fluids.

Performance Comparison of Validated Methods

The following tables summarize the key performance parameters of different analytical methods for Fluvoxamine quantification, providing a clear comparison of their capabilities.

Table 1: Comparison of UV-Visible Spectrophotometric Methods

ParameterMethod 1Method 2
Wavelength (λmax) 256 nm[1]246 nm[2]
Linearity Range 5-30 µg/mL[1]5-25 µg/mL[2]
Correlation Coefficient (r²) 0.999[1]0.9999[2]
Accuracy (% Recovery) --
Precision (RSD %) --
Limit of Detection (LOD) --
Limit of Quantification (LOQ) --

Table 2: Comparison of HPLC-UV Methods

ParameterMethod 1Method 2
Column Nova-Pak CN[3]C18μ-Bondapack[4]
Mobile Phase K2HPO4 50 mM (pH 7.0) and acetonitrile (60:40, v/v)[3]Acetonitrile–water (80:20, v/v)[4]
Detection Wavelength 235 nm[3]450 nm (after derivatization)[4]
Linearity Range 1-80 μg/mL[3]45–145 ng/mL[4]
Correlation Coefficient (r) -0.9999[4]
Accuracy (% Error) < 1.6%[3]-
Precision (CV %) < 2.0%[3]-
Limit of Detection (LOD) -15 ng/mL[4]
Limit of Quantification (LOQ) -50 ng/mL[4]

Table 3: UPLC-MS/MS Method Performance

ParameterValue
Column Hypurity C18 (50 mm x 4.6 mm, 5µm)[5]
Mobile Phase Acetone-M: Buffer-1 (75:25, v/v)[5]
Linearity Range 2.6260 to 294.0960 ng/mL[5]
Accuracy (% Recovery) 62.74%[5]
Precision (% CV) 3.10%[5]
Selectivity No interference from matrix components[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

UV-Visible Spectrophotometric Method

Objective: To quantify Fluvoxamine in bulk and pharmaceutical dosage forms.

Instrumentation: UV-Visible double beam spectrophotometer (e.g., SHIMADZU model UV-1800)[1].

Procedure:

  • Solvent Selection: Ethanol is used as the solvent[1].

  • Wavelength Selection: A solution of Fluvoxamine is scanned in the wavelength range of 200-400 nm to determine the maximum absorbance (λmax), which is observed at 256 nm[1].

  • Standard Stock Solution Preparation: Accurately weigh 100mg of Fluvoxamine and transfer it to a 100 ml volumetric flask. Dissolve and dilute to the mark with ethanol[1].

  • Calibration Curve: Prepare a series of dilutions from the stock solution to get concentrations in the range of 5-30 µg/ml. Measure the absorbance of each solution at 256 nm and plot a graph of absorbance versus concentration[1].

  • Sample Preparation (Tablets): Weigh and powder 20 tablets. Take a quantity of powder equivalent to 100mg of Fluvoxamine, dissolve in ethanol, sonicate, filter, and dilute to a known volume. Further dilute to bring the concentration within the linearity range and measure the absorbance[2].

HPLC-UV Method

Objective: To develop a stability-indicating HPLC method for the determination of Fluvoxamine maleate in pharmaceutical dosage forms[3].

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Nova-Pak CN column[3].

  • Mobile Phase: A mixture of K2HPO4 50 mM (pH 7.0) and acetonitrile (60: 40, v/v)[3].

  • Flow Rate: Not specified.

  • Detection: UV detector set at 235 nm[3].

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Fluvoxamine maleate in the mobile phase. Prepare working standards by diluting the stock solution to concentrations within the range of 1-80 μg/ml[3].

  • Sample Preparation (Tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Fluvoxamine maleate, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter. Dilute the filtrate with the mobile phase to a suitable concentration for analysis[3].

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas and calculate the amount of Fluvoxamine in the sample by comparing the peak area with that of the standard[3].

UPLC-MS/MS Method

Objective: To quantify Fluvoxamine in human plasma[5].

Instrumentation: UPLC system coupled with a tandem mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Hypurity C18 (50 mm x 4.6 mm, 5µm)[5].

  • Mobile Phase: Acetone-M: Buffer-1 (75:25, v/v)[5].

  • Flow Rate: 0.600 mL/min[5].

  • Injection Volume: 10 µL[5].

  • Internal Standard (IS): Fluvoxamine D4[5].

Procedure:

  • Sample Preparation (Plasma): To 250 µL of plasma, add the internal standard and perform a liquid-liquid extraction[5].

  • Calibration Standards and Quality Control Samples: Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of Fluvoxamine[5].

  • Analysis: Inject the extracted samples, calibration standards, and quality control samples into the UPLC-MS/MS system. Quantify Fluvoxamine based on the peak area ratio of the analyte to the internal standard[5].

Visualizing the Workflow

The following diagrams illustrate the general workflows for the analytical methods described.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Bulk_Drug Bulk Drug UV_Vis UV-Vis Spectrophotometry Bulk_Drug->UV_Vis Dosage_Form Pharmaceutical Dosage Form Dosage_Form->UV_Vis HPLC_UV HPLC-UV Dosage_Form->HPLC_UV Biological_Matrix Biological Matrix (e.g., Plasma) UPLC_MSMS UPLC-MS/MS Biological_Matrix->UPLC_MSMS Quantification Quantification UV_Vis->Quantification HPLC_UV->Quantification UPLC_MSMS->Quantification Validation Method Validation Quantification->Validation HPLC_Workflow start Sample Preparation (Standard/Sample) injection Injection into HPLC System start->injection separation Chromatographic Separation (C18/CN Column) injection->separation detection UV Detection (235 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq quant Quantification (Peak Area) data_acq->quant UPLC_MSMS_Workflow sample_prep Plasma Sample Preparation (Liquid-Liquid Extraction) uplc_sep UPLC Separation (C18 Column) sample_prep->uplc_sep ionization Electrospray Ionization (ESI) uplc_sep->ionization ms_detection Tandem Mass Spectrometry (MS/MS Detection) ionization->ms_detection data_analysis Data Analysis (Analyte/IS Ratio) ms_detection->data_analysis quantification Quantification data_analysis->quantification

References

A Head-to-Head Battle: Cross-Validation of HPLC and UPLC for Fluvoxamine Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of impurities in the selective serotonin reuptake inhibitor (SSRI), Fluvoxamine. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies, performance differences, and practical considerations for choosing the optimal analytical technique.

In the pharmaceutical industry, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) are paramount to ensuring drug safety and efficacy. For Fluvoxamine, an established SSRI, regulatory bodies like the United States Pharmacopeia (USP) have well-defined methods for impurity analysis, traditionally relying on robust and reliable HPLC techniques. However, the advent of UPLC has presented a powerful alternative, promising significant gains in speed, resolution, and sensitivity. This guide offers an objective comparison of these two chromatographic techniques for Fluvoxamine impurity analysis, supported by established HPLC protocols and a proposed, systematically transferred UPLC method.

Performance Comparison: UPLC's Analytical Edge

The primary distinction between UPLC and HPLC lies in the particle size of the stationary phase and the corresponding operating pressures. UPLC systems employ columns packed with sub-2 µm particles, a substantial reduction from the 3-5 µm particles typically used in HPLC. This smaller particle size dramatically enhances chromatographic efficiency, leading to several key advantages for impurity profiling.[1][2] While HPLC remains a workhorse in many quality control laboratories due to its established methods and robustness, UPLC offers significant improvements in throughput and analytical detail.[3]

A summary of the key performance differences is presented below:

ParameterHPLC MethodUPLC Method (Projected)Key Advantages of UPLC
Analysis Time ~20-30 minutes~3-5 minutesSignificantly higher sample throughput and faster method development.[3]
Resolution Good, meets USP system suitability requirements.Higher, leading to better separation of closely eluting impurities.More accurate impurity profiling and quantification, especially for complex samples.[1][2]
Sensitivity Standard detection limits.Higher, due to sharper and narrower peaks.Improved detection and quantification of trace-level impurities.[1]
Solvent Consumption Higher due to longer run times and higher flow rates.Significantly lower per analysis.Reduced operational costs and a greener environmental footprint.[3]
System Backpressure Lower (~179 Bar / 2596 psi).[4]Significantly higher (>600 Bar / >8700 psi).Requires specialized instrumentation capable of handling high pressures.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and transfer of analytical methods. The following protocols are based on the established USP monograph for Fluvoxamine Maleate impurity analysis and a proposed UPLC method derived from it.

HPLC Method (Based on USP Monograph)

This method is adapted from the United States Pharmacopeia monograph for Fluvoxamine Maleate related compounds.[5]

ParameterSpecification
Column L7 packing (C8), 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and a buffer solution containing 1-pentanesulfonic acid sodium salt and monobasic potassium phosphate (38:62, v/v)
Flow Rate 1.7 mL/min
Injection Volume 20 µL
Column Temperature 40 °C
Detection UV at 234 nm
System Suitability Resolution between the Z-isomer and Fluvoxamine Maleate is not less than 3.0. Resolution between Succinyl Fluvoxamine and the Z-isomer is not less than 5.0.
Proposed UPLC Method (Transferred from HPLC Method)

This proposed method is a projection based on the principles of method transfer from HPLC to UPLC, aiming for equivalent or improved separation with significantly reduced run times.

ParameterSpecification
Column C8 chemistry, 50 x 2.1 mm, 1.7 µm particle size
Mobile Phase Acetonitrile and a buffer solution containing 1-pentanesulfonic acid sodium salt and monobasic potassium phosphate (gradient or isocratic, optimized)
Flow Rate 0.4-0.6 mL/min
Injection Volume 2-5 µL
Column Temperature 40-45 °C
Detection UV at 234 nm
System Suitability Resolution between critical pairs (e.g., Z-isomer and Fluvoxamine) should be maintained or improved.

Method Validation Parameters

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. The following table summarizes typical validation parameters for the HPLC analysis of Fluvoxamine and its impurities.[6][7][8][9][10][11] A cross-validation of the UPLC method would aim to demonstrate at least equivalent performance.

Validation ParameterHPLC Method
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.42 µg/mL
Limit of Quantification (LOQ) ~1.28 µg/mL
Accuracy (% Recovery) 98-102%
Precision (%RSD) < 2%

Visualizing the Cross-Validation Workflow

The process of cross-validating an HPLC method with a new UPLC method involves several key steps to ensure the new method is fit for purpose and provides comparable or superior results.

CrossValidationWorkflow start Start: Existing Validated HPLC Method method_transfer Method Transfer: Scale HPLC parameters to UPLC (column, flow rate, injection vol.) start->method_transfer uplc_optimization UPLC Method Optimization: Fine-tune gradient and other parameters for optimal separation method_transfer->uplc_optimization system_suitability System Suitability Testing: Verify resolution, peak shape, and reproducibility on UPLC uplc_optimization->system_suitability method_validation Full Method Validation (UPLC): Linearity, Accuracy, Precision, LOD/LOQ, Robustness system_suitability->method_validation comparative_analysis Comparative Analysis: Inject same samples on both HPLC and UPLC systems method_validation->comparative_analysis data_evaluation Data Evaluation and Comparison: - Impurity Profile - Resolution - Run Time - Sensitivity comparative_analysis->data_evaluation end End: Implementation of Validated UPLC Method data_evaluation->end

Workflow for transferring and cross-validating an HPLC method to a UPLC system.

Conclusion

The cross-validation of HPLC and UPLC methods for Fluvoxamine impurity analysis reveals a clear trade-off between the established robustness of HPLC and the significant performance gains offered by UPLC. While the traditional HPLC method provides reliable and compliant results, the transition to a UPLC method can offer substantial benefits in terms of increased sample throughput, reduced operational costs, and enhanced sensitivity for detecting trace impurities. The choice between these two powerful techniques will ultimately depend on the specific needs of the laboratory, including sample volume, the complexity of the impurity profile, and the desired level of analytical detail. For high-throughput environments and in-depth impurity characterization, UPLC stands out as the superior technology.

References

Comparative Toxicological Assessment of Fluvoxketone and Other Fluvoxamine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available toxicological data for Fluvoxketone and other impurities of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the toxicological profile of these impurities is essential for risk assessment and regulatory compliance.

Introduction to Fluvoxamine and Its Impurities

Fluvoxamine is an antidepressant used for the treatment of obsessive-compulsive disorder (OCD) and depression.[1][2] During its synthesis and storage, various related substances, degradation products, and residual solvents can emerge as impurities.[1][2] Regulatory bodies require the identification and toxicological evaluation of impurities that are present above certain thresholds.

Among the known impurities of Fluvoxamine, This compound (also known as Fluvoxamine Impurity D) is a process impurity that has been subject to toxicological qualification studies.[3][4][5] Other impurities include Fluvoxamine Acid, the main human metabolite of Fluvoxamine, and various other related compounds.[6][7] This guide focuses on the comparative toxicity of this compound relative to other known and potential impurities.

Summary of Toxicological Data

The publicly available toxicological data for this compound and other Fluvoxamine impurities is limited. Direct comparative studies are not readily found in the scientific literature. However, regulatory submission documents and in-silico prediction studies provide some insights into their toxicological profiles.

Table 1: Summary of Available Toxicological Data for Fluvoxamine Impurities

Impurity/MetaboliteType of StudySpecies/SystemKey FindingsReference
This compound 14-Day General ToxicityRatNo serious overt toxicity observed.[8]
Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumNegative for mutagenicity.[8]
In Vitro Mouse Lymphoma Assay (MLA)L5178Y TK+/- cellsNegative for mutagenicity.[8]
Fluvoxamine Degradation Product D2 In-silico Toxicity PredictionComputational ModelPredicted to be AMES toxic and carcinogenic.[9]
Fluvoxamine Acid Metabolite Toxicity-Considered pharmacologically inactive.[10]

Detailed Experimental Protocols

While the full study reports are not publicly available, the types of studies conducted for the qualification of this compound are standard toxicological assays. The general methodologies for these tests are described below.

General Toxicology Study (14-Day in Rats)

A 14-day repeat-dose toxicity study in a rodent species (rats) is a standard preliminary study to assess the potential toxicity of a substance over a short duration.

Methodology Overview:

  • Animal Model: Typically, young adult rats of a specific strain are used.

  • Groups: Animals are divided into multiple groups, including a control group (vehicle only) and at least three dose groups (low, mid, and high) of the test substance (this compound).

  • Administration: The test substance is administered daily for 14 consecutive days via a clinically relevant route (e.g., oral gavage).

  • Observations: Animals are monitored daily for clinical signs of toxicity, changes in body weight, and food consumption.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are collected for microscopic examination (histopathology) to identify any treatment-related changes.

G cluster_pre Pre-Study cluster_dosing Dosing Phase (14 Days) cluster_post Post-Study Analysis AnimalAcclimatization Animal Acclimatization GroupAssignment Group Assignment (Control & Dose Groups) AnimalAcclimatization->GroupAssignment DailyDosing Daily Administration (e.g., Oral Gavage) GroupAssignment->DailyDosing DailyObservations Daily Clinical Observations, Body Weight, Food Intake DailyDosing->DailyObservations BloodCollection Blood Collection (Hematology, Clinical Chemistry) DailyObservations->BloodCollection Necropsy Gross Necropsy & Organ Weights BloodCollection->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology

Caption: Workflow for a 14-Day General Toxicity Study in Rats.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical, i.e., its ability to induce mutations in the DNA of an organism.

Methodology Overview:

  • Test System: Histidine-requiring strains of Salmonella typhimurium are used. These bacteria cannot grow in a histidine-free medium unless a reverse mutation occurs.

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in mammals.

  • Procedure: The bacterial strains are exposed to the test substance (this compound) at various concentrations, both with and without the S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone mutation and can now synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Bacteria Histidine-requiring S. typhimurium strains Exposure_S9 Bacteria + Test Compound + S9 Mix Bacteria->Exposure_S9 Exposure_noS9 Bacteria + Test Compound - S9 Mix Bacteria->Exposure_noS9 TestCompound Test Compound (this compound) TestCompound->Exposure_S9 TestCompound->Exposure_noS9 S9 Metabolic Activation System (S9) S9->Exposure_S9 Plating Plate on Histidine- free medium Exposure_S9->Plating Exposure_noS9->Plating Incubation Incubate (48-72h) Plating->Incubation Scoring Count Revertant Colonies Incubation->Scoring

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Mouse Lymphoma Assay (MLA)

The MLA is a mammalian cell gene mutation assay that detects mutations at the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells. This assay can detect both gene mutations and chromosomal damage.

Methodology Overview:

  • Test System: L5178Y TK+/- mouse lymphoma cells are used. These cells are heterozygous for the thymidine kinase gene.

  • Metabolic Activation: Similar to the Ames test, the assay is conducted with and without an S9 metabolic activation system.

  • Treatment: The cells are exposed to the test substance (this compound) for a defined period.

  • Expression: After treatment, the cells are cultured in a normal medium for a period to allow for the expression of any induced mutations.

  • Selection: The cells are then plated in a selective medium containing a cytotoxic pyrimidine analogue (e.g., trifluorothymidine - TFT). Cells with a functional TK enzyme will incorporate the toxic analogue and die, while TK-deficient mutant cells will survive and form colonies.

  • Scoring: The number of mutant colonies is counted. An increase in the mutant frequency compared to the control indicates mutagenic potential. The size of the colonies can provide information about the type of mutation (small colonies often indicate chromosomal damage).

G cluster_prep Preparation cluster_exposure Treatment & Expression cluster_analysis Selection & Analysis Cells Mouse Lymphoma L5178Y TK+/- cells Treatment Cell Treatment with Test Compound (+/- S9) Cells->Treatment TestCompound Test Compound (this compound) TestCompound->Treatment S9 Metabolic Activation System (S9) S9->Treatment Expression Mutation Expression Period Treatment->Expression Selection Plating in Selective Medium (e.g., TFT) Expression->Selection Incubation Incubate to allow Colony Formation Selection->Incubation Scoring Count Mutant Colonies Incubation->Scoring

Caption: Workflow for the In Vitro Mouse Lymphoma Assay (MLA).

Discussion and Conclusion

The available data indicates that this compound has been evaluated through a standard battery of regulatory toxicology studies. The negative results in both the Ames and mouse lymphoma assays suggest that this compound is not mutagenic.[8] The 14-day rat toxicity study did not show any signs of serious toxicity, providing an initial indication of its general safety profile at the tested doses.[8]

In contrast, an in-silico prediction for another fluvoxamine degradation product (D2) suggested potential for AMES toxicity and carcinogenicity.[9] This highlights the importance of evaluating each impurity individually, as their toxicological profiles can vary significantly. It is crucial to note that in-silico predictions are computational and require experimental verification.

The main human metabolite of fluvoxamine, Fluvoxamine Acid, is considered pharmacologically inactive, suggesting a low potential for toxicity related to the parent drug's mechanism of action.[10]

Limitations:

The primary limitation of this comparative guide is the lack of publicly available, detailed quantitative data from the toxicological studies of this compound and other fluvoxamine impurities. Without access to the full study reports, a direct comparison of dose-response relationships and specific toxicological endpoints (e.g., NOAEL - No Observed Adverse Effect Level) is not possible. Furthermore, there is a significant data gap for most other identified fluvoxamine impurities.

Future Directions:

To provide a more comprehensive comparative toxicological assessment, further research is needed to:

  • Publish the detailed results of the regulatory toxicity studies for this compound.

  • Conduct experimental toxicity studies (in vitro and in vivo) on other significant fluvoxamine impurities.

  • Perform direct comparative studies to evaluate the relative potency of different impurities in inducing toxic effects.

  • Investigate the potential signaling pathways involved in the toxicity of any impurities that show positive findings in screening assays.

References

Comparing the impurity profile of different Fluvoxamine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Fluvoxamine Synthesis Methods and Their Resulting Impurity Profiles, Supported by Experimental Data.

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for obsessive-compulsive disorder and major depressive disorder. The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. The manufacturing process of Fluvoxamine can give rise to various impurities, which are strictly regulated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1] Understanding the impurity profile associated with different synthetic routes is paramount for process optimization, quality control, and regulatory compliance. This guide provides a comparative analysis of the impurity profiles of three common Fluvoxamine synthesis methods, supported by analytical methodologies for their detection and quantification.

Common Synthetic Routes for Fluvoxamine

The industrial synthesis of Fluvoxamine typically commences with the key intermediate 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one. The subsequent formation of the oxime and its alkylation are pivotal steps where process-related impurities can be introduced.

Route A: Direct Alkylation with 2-Chloroethylamine Hydrochloride

This widely used method involves the oximation of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, followed by the alkylation of the resulting oxime with 2-chloroethylamine hydrochloride in the presence of a base. The choice of solvent (e.g., dimethylformamide, n-butanol) and base can influence the reaction efficiency and the impurity profile.

Route B: Five-Step Synthesis via Ethylene Oxide and Mesylate Activation

An alternative pathway involves the alkylation of the oxime with ethylene oxide to form a hydroxyethyl intermediate. This intermediate is then converted to a mesylate, which is subsequently aminated to yield Fluvoxamine. This multi-step approach offers an alternative to the direct use of 2-chloroethylamine hydrochloride.

Route C: Phase-Transfer Catalysis

To improve reaction conditions and potentially alter the impurity profile, a phase-transfer catalyst (such as PEG-400) can be employed for the alkylation of the oxime with 2-chloroethylamine hydrochloride in a biphasic solvent system (e.g., toluene and water).

Comparative Impurity Profile

Impurity NameUSP DesignationLikely OriginPotential Presence in Route
5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-oneImpurity DUnreacted starting materialA, B, C
(E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oximeImpurity IUnreacted intermediateA, B, C
(Z)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oximeZ-isomerIsomer of FluvoxamineA, B, C
(E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-{2-[(2-aminoethyl)amino]ethyl}oximeImpurity FDimerization or reaction with impurities in 2-chloroethylamine HClA, C
Succinyl FluvoxamineImpurity CReaction with succinic acid derivativesA, B, C (during workup or from excipients)
Fluvoxamine related compound A (EP)-By-product of the oximation reactionA, B, C

Note: The presence and quantity of these impurities can be minimized through careful control of reaction conditions, purification of intermediates, and final product recrystallization.[1]

Experimental Protocols

The definitive method for the analysis of Fluvoxamine and its organic impurities is High-Performance Liquid Chromatography (HPLC), as detailed in the USP monograph.[2]

USP Recommended HPLC Method for Impurity Profiling
  • Chromatographic System:

    • Column: Luna™ 5 µm C8(2), 250 x 4.6 mm, or equivalent.[2]

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., aqueous solution of sodium 1-pentanesulfonate and monobasic potassium phosphate, pH adjusted to 3.0) in a ratio of approximately 38:62 (v/v).[2]

    • Flow Rate: Isocratic, typically 1.7 mL/min.[2]

    • Column Temperature: 40 °C.[2]

    • Detector: UV at 234 nm.[2]

    • Injection Volume: 20 µL.[2]

  • System Suitability:

    • The system suitability is assessed by injecting a solution containing Fluvoxamine Maleate and its Z-isomer.

    • The resolution between the Z-isomer and Fluvoxamine Maleate should be not less than 3.0.[2]

    • The resolution between Succinyl Fluvoxamine and the Z-isomer should be not less than 5.0.[2]

    • The symmetry factor for the Fluvoxamine peak should be not more than 2.0.[2]

    • The relative standard deviation for replicate injections should be not more than 2.0%.[2]

  • Procedure:

    • Prepare a standard solution of USP Fluvoxamine Maleate RS and individual impurity reference standards in the mobile phase.

    • Prepare a test solution of the Fluvoxamine sample to be analyzed at a known concentration in the mobile phase.

    • Inject equal volumes of the standard and test solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas for all components.

    • Calculate the percentage of each impurity in the Fluvoxamine sample by comparing the peak area of each impurity to the peak area of the Fluvoxamine standard, taking into account the relative response factors of the impurities if they differ from the active pharmaceutical ingredient.

Visualizing Synthesis and Impurity Relationships

The following diagrams illustrate the general synthetic pathways and the logical relationship between the chosen route and the potential for specific impurity formation.

Synthesis_Routes cluster_A Route A cluster_B Route B cluster_C Route C SM 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one Oxime (E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one oxime SM->Oxime Oximation RouteA Alkylation with 2-Chloroethylamine HCl Oxime->RouteA RouteB1 Alkylation with Ethylene Oxide Oxime->RouteB1 RouteC Phase-Transfer Catalysis with 2-Chloroethylamine HCl Oxime->RouteC Fluvoxamine Fluvoxamine RouteA->Fluvoxamine RouteB2 Mesylate Formation RouteB1->RouteB2 RouteB3 Amination RouteB2->RouteB3 RouteB3->Fluvoxamine RouteC->Fluvoxamine

Caption: Overview of three primary synthetic routes to Fluvoxamine.

Impurity_Formation RouteA Route A: Direct Alkylation ImpurityD Impurity D (Starting Material) RouteA->ImpurityD ImpurityI Impurity I (Oxime Intermediate) RouteA->ImpurityI Z_Isomer Z-Isomer RouteA->Z_Isomer ImpurityF Impurity F RouteA->ImpurityF RouteB Route B: Ethylene Oxide RouteB->ImpurityD RouteB->ImpurityI RouteB->Z_Isomer RouteC Route C: Phase-Transfer RouteC->ImpurityD RouteC->ImpurityI RouteC->Z_Isomer RouteC->ImpurityF

Caption: Logical relationship between synthesis routes and potential impurity formation.

References

A Guide to the Inter-Laboratory Comparison of Fluvoxketone Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory comparison of Fluvoxketone reference standards. This compound is a known impurity of the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine and its accurate quantification is crucial for ensuring the quality and safety of the final drug product.[1] This document outlines key quality attributes for reference standards, presents a comparative data table from hypothetical suppliers, details relevant experimental protocols, and includes visualizations to aid in understanding the comparison workflow.

Data Presentation: Comparison of this compound Reference Standards

The selection of a high-quality reference standard is paramount for accurate analytical measurements. When comparing this compound reference standards from different suppliers, it is essential to scrutinize the Certificate of Analysis (CoA) for key quality attributes. The following table provides a hypothetical comparison of this compound reference standards from three different suppliers, based on typical data provided in a CoA.

Attribute Supplier A Supplier B Supplier C
Purity (HPLC) 99.8%99.5%99.9%
Identity Confirmation ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MS¹H NMR, ¹³C NMR, MS, IR
Certificate of Analysis Comprehensive CoA providedBasic CoA providedComprehensive CoA provided
Traceability Traceable to USP/EPNot specifiedTraceable to USP/EP
Storage Conditions 2-8°CRoom Temperature2-8°C
Format NeatNeatNeat

Experimental Protocols

Accurate comparison of reference standards necessitates the use of validated analytical methods. The following are detailed methodologies for key experiments used in the characterization of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the this compound reference standard by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column is commonly used for the separation of Fluvoxamine and its impurities.[2]

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The exact composition may vary and should be optimized.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Detection Wavelength: UV detection is typically performed at a wavelength between 230-246 nm.[2]

  • Sample Preparation: A stock solution of the this compound reference standard is prepared in a suitable diluent (e.g., mobile phase).[3]

  • Analysis: The sample is injected into the HPLC system, and the peak area of this compound is measured. Purity is calculated as the percentage of the main peak area relative to the total peak area.

  • Validation: The method should be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.[3][4] Method validation studies for similar compounds have demonstrated excellent linearity (r² > 0.999), precision (RSD < 2%), and accuracy (recovery 97-102%).[2][5]

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure of the this compound reference standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Both ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Interpretation: The chemical shifts, coupling constants, and integration of the signals in the spectra are compared with the expected structure of this compound. Daicel Pharma, for instance, provides a comprehensive Certificate of Analysis (CoA) for their impurity standards which includes data from ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity analysis.[1]

Identity Confirmation by Mass Spectrometry (MS)

MS provides information about the molecular weight of the this compound reference standard, further confirming its identity.

  • Instrumentation: A mass spectrometer, which can be coupled to an HPLC system (LC-MS).

  • Ionization Technique: A suitable ionization technique, such as electrospray ionization (ESI), is used.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined.

  • Data Interpretation: The observed molecular weight is compared to the calculated molecular weight of this compound (C₁₃H₁₅F₃O₂), which is 260.26 g/mol .[1][6]

Visualizations

Experimental Workflow for Comparison

The following diagram illustrates a typical workflow for the inter-laboratory comparison of this compound reference standards.

G cluster_0 Reference Standard Acquisition cluster_1 Analytical Characterization cluster_2 Data Comparison and Evaluation A Procure this compound RS from Supplier A D Perform HPLC Purity Analysis A->D E Perform NMR Identity Confirmation A->E F Perform Mass Spectrometry Analysis A->F B Procure this compound RS from Supplier B B->D B->E B->F C Procure this compound RS from Supplier C C->D C->E C->F G Compare Purity Data D->G H Compare Spectroscopic Data E->H F->H J Select Optimal Reference Standard G->J H->J I Evaluate CoA and Traceability I->J

Caption: Workflow for comparing this compound reference standards.

Importance of Impurity Monitoring in Drug Development

The diagram below illustrates the significance of monitoring and controlling impurities like this compound throughout the drug development process to ensure patient safety.

G cluster_0 Drug Development Stages cluster_1 Impurity Control A API Synthesis D Identify Potential Impurities (e.g., this compound) A->D B Formulation E Develop Analytical Methods for Quantification B->E C Stability Testing F Set Specification Limits C->F D->E E->F G Patient Safety F->G

References

A Comparative Analysis of Fluvoxketone and Other Ketone Impurities in SSRI Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fluvoxketone, a known impurity in the manufacturing of the Selective Serotonin Reuptake Inhibitor (SSRI) Fluvoxamine, with other notable ketone impurities found in the synthesis of widely prescribed SSRIs, namely Sertraline and Citalopram. The objective is to offer a detailed overview of their chemical properties, potential impact on drug quality, and the analytical and toxicological methodologies required for their assessment, thereby supporting robust drug development and ensuring patient safety.

Introduction to Ketone Impurities in SSRIs

The synthesis of complex active pharmaceutical ingredients (APIs) like SSRIs can lead to the formation of various process-related impurities. Among these, ketone-containing molecules can arise from incomplete reactions, side reactions, or degradation of starting materials and intermediates. These impurities are of significant concern as they can potentially affect the purity, stability, and safety of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in drug substances.[1][2][3]

This guide focuses on a comparative analysis of three specific ketone impurities:

  • This compound: An impurity in the synthesis of Fluvoxamine.[4]

  • Sertraline 2,3-Dichloro Ketone Impurity: An impurity associated with the manufacturing of Sertraline.[5][]

  • Citalopram Ketone: An impurity found in the synthesis of Citalopram.[2]

Comparative Data Summary

The following tables summarize the key chemical and physical properties of the three ketone impurities, providing a basis for comparative assessment.

Impurity NameParent SSRIChemical StructureMolecular FormulaMolecular Weight
This compound Fluvoxamine5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-oneC₁₃H₁₅F₃O₂260.25 g/mol
Sertraline 2,3-Dichloro Ketone Impurity Sertraline4-(2,3-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-oneC₁₆H₁₂Cl₂O291.17 g/mol
Citalopram Ketone Citalopram4-(Dimethylamino)-1-[(1RS)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]butan-1-oneC₂₅H₃₃FN₂O₂412.54 g/mol

Table 1: Chemical Properties of Selected Ketone Impurities in SSRI Manufacturing.

ParameterThis compoundSertraline 2,3-Dichloro Ketone ImpurityCitalopram Ketone
Purity (Typical) >98% (Commercially available reference standard)>95% (Commercially available reference standard)>98% (Commercially available reference standard)
Appearance Not specifiedLight Beige SolidNot specified
Solubility Soluble in organic solvents such as methanol and acetonitrile.Soluble in organic solvents.Soluble in organic solvents.
Stability Stability data is not publicly available. Forced degradation studies are recommended.Stable under standard conditions. Forced degradation studies are recommended.Stable under standard conditions. Forced degradation studies are recommended.

Table 2: Physical and Stability Characteristics of Ketone Impurities.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate identification, quantification, and toxicological assessment of these impurities. The following are proposed methodologies based on established analytical and toxicological testing principles.

Analytical Method for Identification and Quantification

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) is recommended for the simultaneous detection and quantification of these ketone impurities.[7][8][9]

Objective: To develop and validate a single HPLC-MS method for the separation and quantification of this compound, Sertraline 2,3-Dichloro Ketone Impurity, and Citalopram Ketone in their respective drug substances.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (starting point for method development):

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (e.g., 230 nm) and MS detection in positive ion mode.

Sample Preparation:

  • Prepare individual stock solutions of this compound, Sertraline 2,3-Dichloro Ketone Impurity, and Citalopram Ketone reference standards in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution containing all three impurities at a concentration of 10 µg/mL each.

  • Prepare a sample solution of the SSRI drug substance at a concentration of 1 mg/mL in the mobile phase.

  • Spike the drug substance sample solution with the mixed impurity standard to assess specificity and recovery.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of the ketone impurities and to ensure the analytical method is stability-indicating.[10][11][12][13]

Objective: To assess the stability of this compound, Sertraline 2,3-Dichloro Ketone Impurity, and Citalopram Ketone under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light in a photostability chamber.

Procedure:

  • Prepare solutions of each ketone impurity (e.g., 100 µg/mL) in a suitable solvent.

  • Expose the solutions to the stress conditions outlined above.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC-MS analysis.

  • Analyze the stressed samples using the validated analytical method to identify and quantify any degradation products.

In Silico and In Vitro Toxicological Assessment

Given the potential for impurities to be genotoxic, a thorough toxicological assessment is required.[14] An integrated approach combining in silico prediction and in vitro assays is recommended.

Objective: To evaluate the genotoxic and cytotoxic potential of this compound, Sertraline 2,3-Dichloro Ketone Impurity, and Citalopram Ketone.

3.1 In Silico Toxicity Prediction:

  • Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict the potential for mutagenicity and carcinogenicity.[14]

  • Software tools such as DEREK Nexus®, Sarah Nexus, and Leadscope® can be used to identify structural alerts for genotoxicity.

3.2 In Vitro Genotoxicity Assays (as per ICH M7 guidelines): [15]

  • Bacterial Reverse Mutation Assay (Ames Test): To assess the potential for point mutations. The assay should be conducted with and without metabolic activation (S9 fraction).

  • In Vitro Mammalian Cell Micronucleus Test: To evaluate the potential for clastogenic and aneugenic effects.

3.3 In Vitro Cytotoxicity Assay:

  • MTT or Neutral Red Uptake Assay: To determine the concentration at which the impurities exhibit cytotoxic effects on a relevant mammalian cell line (e.g., HepG2).[16]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the analysis and assessment of ketone impurities in SSRI manufacturing.

Experimental_Workflow cluster_0 Impurity Identification & Synthesis cluster_1 Analytical Method Development cluster_2 Stability Assessment cluster_3 Toxicological Evaluation Impurity_ID Identify Potential Ketone Impurities Synthesis Synthesize & Characterize Reference Standards Impurity_ID->Synthesis Method_Dev Develop HPLC-MS Method Synthesis->Method_Dev Validation Validate Method (ICH Q2) Method_Dev->Validation Forced_Deg Forced Degradation Studies Validation->Forced_Deg In_Silico In Silico Toxicity Prediction Validation->In_Silico Stability_Profile Establish Stability Profile Forced_Deg->Stability_Profile Final_Report Comprehensive Comparison Report Stability_Profile->Final_Report In_Vitro In Vitro Genotoxicity & Cytotoxicity Assays In_Silico->In_Vitro In_Vitro->Final_Report

Caption: Workflow for the comparative analysis of ketone impurities.

Signaling_Pathway cluster_0 Cellular Stress Response cluster_1 Cellular Damage cluster_2 Cell Fate Impurity Reactive Ketone Impurity ROS Increased Reactive Oxygen Species (ROS) Impurity->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis Necrosis Necrosis Lipid_Peroxidation->Necrosis

Caption: Plausible signaling pathway affected by reactive impurities.

Conclusion

References

Orthogonal Analytical Techniques for the Confirmation of Fluvoxketone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Disclaimer: Fluvoxketone, also known as 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, is an intermediate in the synthesis of Fluvoxamine.[1][2][3][4] This guide provides a framework for its analytical confirmation using orthogonal techniques based on established principles of pharmaceutical analysis. The experimental protocols and data presented are representative and intended for illustrative purposes.

Introduction

In pharmaceutical development and quality control, the unambiguous confirmation of a compound's identity and purity is paramount. Relying on a single analytical technique is often insufficient, as it may not detect all potential impurities or distinguish between structurally similar compounds.[5] Orthogonal analytical techniques, which utilize fundamentally different principles of separation or detection, are essential for providing a comprehensive and reliable characterization of a drug substance.[6][7][8] This approach is critical for ensuring the reliability and precision of complex analyses and is recommended by regulatory agencies.[6][9]

This guide compares three analytical techniques for the confirmation of this compound, a trifluoromethyl-substituted aryl ketone.[1] We will consider High-Performance Liquid Chromatography with Photo Diode Array detection (HPLC-PDA) as a primary analytical method and explore two orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The combination of these methods provides a high degree of confidence in the structural identity and purity of this compound.

Comparative Overview of Analytical Techniques

The selection of orthogonal methods is based on employing different scientific principles to analyze the same attributes of the sample.[7][8] HPLC-PDA separates compounds based on their polarity and detects them via UV-Vis absorbance.[10][11] GC-MS, in contrast, separates compounds based on their volatility and boiling point, and detects them by their mass-to-charge ratio, providing structural information.[12][13] NMR spectroscopy does not involve separation but provides detailed information about the chemical environment of each atom in the molecule, offering a definitive structural fingerprint.[14][15][16][17]

Technique Principle of Separation Principle of Detection Information Provided Orthogonality
HPLC-PDA Liquid Chromatography (Polarity)UV-Vis AbsorbanceRetention Time, UV SpectrumPrimary Method
GC-MS Gas Chromatography (Volatility/Boiling Point)Mass Spectrometry (Mass-to-Charge Ratio)Retention Time, Mass Spectrum, Fragmentation PatternHigh (Different Separation Phase and Detection Principle)
NMR Spectroscopy NoneMagnetic Resonance of Atomic NucleiChemical Shift, Coupling Constants, Structural ConnectivityVery High (Non-separative, direct structural analysis)

Experimental Protocols

Primary Method: High-Performance Liquid Chromatography with Photo Diode Array Detection (HPLC-PDA)

This method is suitable for the routine analysis and quantification of this compound.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Photo Diode Array (PDA) detector.

  • Column: Zorbax XDB-C18, 150 mm x 4.6 mm, 5-µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • PDA Wavelength: 254 nm, with spectra collected from 200-400 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of Acetonitrile to prepare a 100 µg/mL solution.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh this compound (1 mg) s2 Dissolve in Acetonitrile (10 mL) s1->s2 s3 Vortex to Mix s2->s3 inj Inject 10 µL s3->inj col C18 Column (150 x 4.6 mm) inj->col Mobile Phase (1.0 mL/min) det PDA Detector (254 nm) col->det da Chromatogram & UV Spectrum det->da res Retention Time & Purity da->res

Caption: HPLC-PDA Experimental Workflow.
Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique due to its different separation mechanism (gas phase) and highly specific detection (mass spectrometry).[12] Since this compound contains a ketone and may be related to compounds with amine groups, derivatization is often employed to improve chromatographic behavior, although the ketone itself may be sufficiently volatile.[13][18][19][20]

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector (MSD) or equivalent.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 290°C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 10°C/min to 240°C.

    • Ramp 3: 25°C/min to 290°C, hold for 10 minutes.

  • MSD Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Ethyl Acetate.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s1 Weigh this compound (1 mg) s2 Dissolve in Ethyl Acetate (1 mL) s1->s2 inj Inject 1 µL s2->inj col HP-5MS Column (30 m x 0.25 mm) inj->col Helium Carrier Gas msd Mass Detector (EI, 70 eV) col->msd Temperature Program da Total Ion Chromatogram msd->da ms Mass Spectrum & Fragmentation da->ms

Caption: GC-MS Experimental Workflow.
Orthogonal Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides definitive structural elucidation of small molecules.[14][15] It is highly orthogonal to chromatographic methods as it directly probes the molecular structure in solution.[9]

  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of CDCl₃.

  • Experiments to be Performed:

    • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

    • ¹³C NMR: Provides information on the number and type of carbon atoms.

    • 2D NMR (COSY, HSQC): Used to establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC), confirming the overall structure.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer (500 MHz) cluster_data Data Processing & Analysis s1 Weigh this compound (5-10 mg) s2 Dissolve in CDCl₃ + TMS s1->s2 s3 Transfer to NMR Tube s2->s3 acq Acquire Data s3->acq exp ¹H NMR ¹³C NMR 2D COSY 2D HSQC acq->exp proc Fourier Transform, Phasing acq->proc spec Assign Chemical Shifts & Couplings proc->spec struc Confirm Molecular Structure spec->struc

Caption: NMR Spectroscopy Experimental Workflow.

Data Presentation and Interpretation

The data obtained from each technique provides a unique piece of the analytical puzzle. When combined, they offer unambiguous confirmation of this compound's identity.

Parameter HPLC-PDA GC-MS NMR Spectroscopy (¹H in CDCl₃)
Retention Time (min) ~15.2~18.5N/A
Molecular Ion (m/z) N/A260.1 (Expected for C₁₃H₁₅F₃O₂)N/A
Key Fragmentation Ions (m/z) N/A173 (C₈H₄F₃O), 145 (C₇H₄F₃)N/A
UV λmax (nm) ~254N/AN/A
Key ¹H Chemical Shifts (δ, ppm) N/AN/A~7.8-8.1 (d, 2H), ~7.7 (d, 2H), ~4.0 (t, 2H), ~3.4 (s, 3H), ~3.1 (t, 2H), ~2.0 (m, 2H)
Confirmation Basis Chromatographic mobility and UV absorbance profile.Volatility and mass fragmentation pattern.Complete molecular structure confirmation through atomic connectivity.
Logical Relationship for Confirmation

The strength of the orthogonal approach lies in the convergence of evidence from independent measurements. A compound that co-elutes with a standard in HPLC, produces the correct molecular ion and fragmentation in GC-MS, and yields a matching NMR spectrum can be considered definitively confirmed.

Logic_Diagram cluster_methods Analytical Techniques cluster_results Obtained Data This compound This compound Sample HPLC HPLC-PDA Analysis This compound->HPLC GCMS GC-MS Analysis This compound->GCMS NMR NMR Spectroscopy This compound->NMR Res_HPLC Correct Retention Time & UV Spectrum HPLC->Res_HPLC Res_GCMS Correct Retention Time & Mass Spectrum GCMS->Res_GCMS Res_NMR Correct ¹H & ¹³C Spectra & 2D Correlations NMR->Res_NMR Confirmation Unambiguous Confirmation of Identity & Purity Res_HPLC->Confirmation Res_GCMS->Confirmation Res_NMR->Confirmation

Caption: Orthogonal Confirmation Logic.
Conclusion

The confirmation of a pharmaceutical compound like this compound requires a rigorous analytical strategy. While HPLC-PDA serves as a robust primary method for quantification and purity assessment, it provides limited structural information.[5] By incorporating orthogonal techniques such as GC-MS and NMR spectroscopy, a more complete and reliable characterization is achieved.[21] GC-MS confirms the compound's volatility and molecular weight, while NMR spectroscopy provides an unambiguous structural fingerprint. The combined use of these methods, each relying on different physicochemical principles, provides the highest level of confidence in the identity, structure, and purity of the analyte, which is essential for regulatory compliance and ensuring product quality and safety.[6]

References

Benchmarking Fluvoxketone Levels: A Guide to Analytical Method Comparison and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate quantification of impurities is a critical aspect of pharmaceutical quality control. Fluvoxketone, an impurity associated with the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine, requires robust analytical methodologies to ensure its levels are maintained within acceptable limits. This guide provides a comparative overview of analytical techniques for this compound quantification, benchmarked against the backdrop of regulatory expectations for analytical method validation.

The Regulatory Landscape: A Focus on Method Validation

Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) do not set specific limits for every potential impurity. Instead, they provide a framework for the validation of analytical procedures to ensure they are suitable for their intended purpose.[1][2][3] The core principle is that the analytical method must be capable of accurately and reliably quantifying impurities at or below the reporting, identification, and qualification thresholds outlined in guidelines such as ICH Q3A.[4]

The validation of an analytical procedure for quantifying impurities like this compound involves demonstrating its specificity, accuracy, precision, linearity, range, and sensitivity (Limit of Detection and Limit of Quantitation).[2][3][5]

Comparison of Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two common techniques that can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry Regulatory Considerations & typical Acceptance Criteria (ICH Q2(R1))
Specificity High. Excellent separation of this compound from the active pharmaceutical ingredient (API) and other impurities.[6][7][8]Low to Moderate. Prone to interference from other chromophoric compounds in the sample matrix.The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Accuracy High (typically 98-102% recovery).[7]Moderate to High (typically 95-105% recovery), but can be affected by interfering substances.[9]The closeness of test results obtained by the method to the true value. For impurities, accuracy should be assessed on a minimum of 9 determinations over a minimum of 3 concentration levels.
Precision High (RSD < 2%).[7]Moderate (RSD < 5%).[9]The degree of scatter between a series of measurements. Repeatability (intra-assay precision) and intermediate precision should be determined. RSD should be within acceptable limits.
Linearity Excellent (r² > 0.999) over a wide concentration range.[7][8]Good (r² > 0.99) but over a narrower range compared to HPLC.[9]The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentrations is recommended.
Limit of Quantitation (LOQ) Low (can reach ng/mL levels). Essential for quantifying impurities at or below the reporting threshold.[10][11]Higher than HPLC (typically µg/mL levels). May not be sufficient for low-level impurity quantification.[12]The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ should be at or below the reporting threshold for the impurity.[4][11]
Limit of Detection (LOD) Very low (can reach pg/mL levels).[13][14]Higher than HPLC.[12]The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][14]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol is a representative example for the determination of this compound in a drug substance. Method development and validation would be required to demonstrate its suitability for a specific product.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for separation.[7][8]

  • Flow Rate: 1.0 - 1.7 mL/min.[6][13]

  • Detection Wavelength: UV detection at approximately 234 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: 40 °C.[6]

3. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standard solutions by diluting the stock solution to concentrations bracketing the expected impurity level.

  • Sample Solution: Accurately weigh a known amount of the drug substance, dissolve it in the diluent, and dilute to a final concentration suitable for analysis.

4. System Suitability:

  • Before sample analysis, inject a system suitability solution (containing the API and known impurities) to verify the performance of the chromatographic system.

  • System suitability parameters to be checked include resolution between this compound and other peaks, tailing factor, and theoretical plates.[6]

5. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the key workflows.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_reporting 3. Reporting define_purpose Define Purpose (e.g., Impurity Quantification) select_method Select Analytical Method (e.g., HPLC) define_purpose->select_method validation_protocol Develop Validation Protocol - Scope - Parameters - Acceptance Criteria select_method->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report regulatory_submission Regulatory Submission validation_report->regulatory_submission

Analytical Method Validation Workflow based on ICH Guidelines.

HPLC_Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase Prepare Mobile Phase system_suitability System Suitability Test mobile_phase->system_suitability standard_prep Prepare Standard Solutions (this compound Reference) standard_prep->system_suitability sample_prep Prepare Sample Solution (Drug Substance) sample_injection Inject Sample sample_prep->sample_injection calibration_curve Inject Standards (Generate Calibration Curve) system_suitability->calibration_curve calibration_curve->sample_injection peak_integration Peak Integration & Identification sample_injection->peak_integration quantification Quantification of this compound peak_integration->quantification report Generate Report quantification->report

References

Safety Operating Guide

Navigating the Disposal of Fluvoxketone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Fluvoxketone, a trifluoromethyl-substituted aryl ketone and an intermediate in the synthesis of Fluvoxamine, requires careful handling and disposal due to its chemical properties and potential environmental impact. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing risk.

Understanding this compound: Chemical and Safety Data

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the available data for this compound.

PropertyValueReference
CAS Number 61718-80-7[1][2][3][4][5]
Molecular Formula C13H15F3O2[1][2][3][4][5]
Synonyms 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, Fluvoxamine Maleate Impurity D[1][2][3][4][5]
Appearance Neat[5]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be approached with the understanding that it is a pharmaceutical intermediate with potential environmental hazards. The following protocol is based on general best practices for chemical and pharmaceutical waste management.

Step 1: Initial Assessment and Personal Protective Equipment (PPE)

  • Review Institutional Policies: Before handling this compound waste, consult your organization's specific chemical hygiene plan and waste disposal guidelines.

  • Wear Appropriate PPE: At a minimum, this should include chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.

Step 2: Waste Segregation

  • Do Not Mix: this compound waste should not be mixed with other waste streams unless explicitly permitted by your EHS department.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with this compound.

Step 3: Labeling the Waste Container

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one".

  • Include CAS Number: Add the CAS number (61718-80-7) to the label for unambiguous identification.

Step 4: Storage of Waste

  • Secure Location: Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.

Step 5: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has reached its accumulation time limit (as defined by your institution and local regulations), contact your EHS department to arrange for pickup.

  • Do Not Dispose Down the Drain: Due to its potential aquatic toxicity, this compound must not be disposed of down the sink or in general trash.

  • Follow Manifesting Procedures: Your EHS department will handle the final disposal through a licensed hazardous waste contractor, including the completion of any required waste manifests.

Experimental Protocols Cited

This guidance is based on established principles of laboratory safety and hazardous waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA). Specific experimental protocols for the disposal of this compound are not published; therefore, the procedures outlined above are derived from the general requirements for handling chemical waste in a laboratory setting. The EPA's regulations under 40 CFR 266 Subpart P provide a framework for the management of hazardous waste pharmaceuticals, which serves as a key reference for these procedures.[6]

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for this compound disposal, the following workflow diagram is provided.

Fluvoxketone_Disposal_Workflow start Start: this compound Waste Generated assess Assess Waste: - Pure compound? - Contaminated material? start->assess ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat assess->ppe segregate Segregate Waste: - Use dedicated hazardous waste container ppe->segregate label Label Container: - 'Hazardous Waste' - 'this compound' - CAS: 61718-80-7 - Accumulation Date segregate->label store Store Safely: - Designated Satellite Accumulation Area - Secondary Containment label->store full Container Full or Time Limit Reached? store->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end End: Proper Disposal by Licensed Contractor contact_ehs->end

This compound Disposal Decision Workflow

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific guidelines of your institution. Always consult with your Environmental Health and Safety department for definitive procedures.

References

Essential Safety and Logistical Information for Handling Fluvoxketone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for Fluvoxketone (CAS No. 61718-80-7) was not publicly available at the time of this writing. The following guidance is based on available data for this compound, information on the related compound Fluvoxamine maleate, and general best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and conduct a thorough risk assessment before handling this substance.

Hazard Identification and Classification

This compound is identified as a potentially hazardous substance. The United States Pharmacopeia (USP) designates it as a "potentially dangerous good," which may necessitate special shipping and handling procedures.[1] The primary known hazards are detailed below.

Globally Harmonized System (GHS) Classification:

Hazard ClassHazard CategoryHazard StatementPictogram
Hazardous to the aquatic environment, long-term hazardChronic 2H411: Toxic to aquatic life with long lasting effects.[2]Environment
Potential Hazard (based on Fluvoxamine maleate)Category 4H302: Harmful if swallowed.[3]Exclamation Mark

Physical and Chemical Properties:

PropertyValue
CAS Number 61718-80-7
Molecular Formula C13H15F3O2
Molecular Weight 260.25 g/mol

Personal Protective Equipment (PPE)

Due to the potent nature of active pharmaceutical ingredients (APIs) and their intermediates, a stringent PPE protocol is mandatory to prevent inhalation, dermal, and ocular exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Recommended PPE for Handling this compound:

TaskMinimum PPE Requirement
Weighing and Handling of Powder Primary Engineering Control: Chemical fume hood or ventilated balance enclosure.Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves. Change outer glove immediately upon contamination.[4]Gown: Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4]Eye Protection: Chemical splash goggles or a full-face shield.Respiratory Protection: If not handled in a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.
Preparation of Solutions Primary Engineering Control: Chemical fume hood.Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves.[4]Gown: Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4]Eye Protection: Chemical splash goggles.
General Laboratory Operations (Post-dissolution) Gloves: One pair of nitrile gloves.Gown: Standard laboratory coat.Eye Protection: Safety glasses with side shields.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection A Start: Assess Handling Procedure B Handling solid/powder form? A->B C Handling solution? B->C No D Work inside a certified chemical fume hood? B->D Yes C->A No (Re-assess) F Standard-Risk Operations: - Dilutions - General Handling C->F Yes E High-Risk Operations: - Weighing Powder - Preparing Stock Solutions D->E No H PPE: - Double Nitrile Gloves - Impermeable Gown - Chemical Splash Goggles D->H Yes G PPE: - Double Nitrile Gloves - Impermeable Gown - Goggles & Face Shield - NIOSH-approved Respirator E->G I PPE: - Nitrile Gloves - Lab Coat - Safety Glasses F->I

Caption: PPE selection workflow for this compound handling.

Operational Plans: Handling and Storage

Handling:

  • Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood, ventilated balance enclosure, or glove box to minimize inhalation exposure.

  • Safe Handling Practices: Avoid generating dust. Use wet cleaning methods for any residual powder instead of dry sweeping. Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands thoroughly after handling, even if gloves were worn.[3]

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials.

  • Designate a specific storage area for potent compounds.

Spill Management Plan

Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination. Spill kits specifically for hazardous drugs should be readily available.[5]

Experimental Protocol for Minor Spill Cleanup (<50 mL liquid or a few grams of powder):

  • Alert & Secure: Immediately alert personnel in the area and restrict access.

  • Don PPE: Put on the appropriate PPE, including double nitrile gloves, a disposable gown, and chemical splash goggles. For powders, a respirator is essential.

  • Containment:

    • For powders: Gently cover the spill with absorbent pads or wet paper towels to avoid raising dust.[5]

    • For liquids: Cover the spill with absorbent pads or granules, working from the outside in to prevent spreading.[6]

  • Cleanup:

    • Using forceps or a scoop, carefully collect all contaminated materials (absorbent pads, broken glass, etc.).

    • Place all collected waste into a clearly labeled hazardous waste bag or container.

  • Decontamination:

    • Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.[5] Some protocols for hazardous drugs recommend a sequence of 10% bleach, followed by 1% sodium thiosulfate, and then detergent and water.[5]

  • Disposal:

    • Seal the hazardous waste bag/container.

    • Dispose of all used PPE as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institutional EHS department.

Chemical Spill Response Workflow

This diagram outlines the procedural steps for responding to a chemical spill of this compound.

Spill_Response A Spill Occurs B Assess Severity A->B C Minor Spill (<50 mL / small powder) B->C Minor D Major Spill (>50 mL / large powder) B->D Major F Trained Personnel Only: Don Appropriate PPE C->F E Evacuate Area Alert Others Call EHS/Emergency Services D->E G Contain Spill (Use spill kit) F->G H Clean & Decontaminate Area G->H I Package & Label Waste H->I J Dispose of as Hazardous Waste I->J K Report Incident J->K

Caption: Logical workflow for this compound spill response.

Disposal Plan

This compound waste is considered hazardous pharmaceutical waste and must be managed according to institutional policies and local, state, and federal regulations, such as the EPA's 40 CFR 266 Subpart P for hazardous waste pharmaceuticals.[7][8]

Disposal Procedures:

  • Segregation: Do NOT dispose of this compound down the drain or in regular trash. All waste streams containing this compound must be segregated.

  • Waste Streams:

    • Unused Product: Collect pure, unused this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Contaminated Materials: All items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, absorbent pads from spills) must be collected in a separate, clearly labeled hazardous waste container.[7]

    • Empty Containers: Containers that held acute hazardous waste may have specific rinsing requirements before being discarded. Consult your EHS department for guidance.

  • Labeling: All hazardous waste containers must be labeled with the words "Hazardous Waste - Pharmaceuticals" and list the chemical contents.

  • Collection and Final Disposal: Arrange for collection by your institution's certified hazardous waste management provider. The ultimate disposal method for this type of waste is typically high-temperature incineration.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluvoxketone
Reactant of Route 2
Reactant of Route 2
Fluvoxketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.